(S)-1-(2-Methoxyethyl)pyrrolidin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-1-(2-methoxyethyl)pyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-10-5-4-9-3-2-7(8)6-9/h7H,2-6,8H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWRVWNAMHIATJ-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1CC[C@@H](C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: 1-(2-Methoxyethyl)pyrrolidin-3-amine in Medicinal Chemistry
Executive Summary
The compound 1-(2-Methoxyethyl)pyrrolidin-3-amine is a highly versatile, chiral aliphatic heterocycle that has emerged as a privileged building block in modern drug discovery. Characterized by a conformationally restricted pyrrolidine core, a primary amine for robust coupling reactions, and a hydrophilic methoxyethyl appendage, this scaffold is frequently employed to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of targeted therapeutics. This whitepaper provides a comprehensive technical analysis of its properties, synthetic methodologies, and pharmacological applications, specifically tailored for researchers and drug development professionals.
Stereochemical Nuance & Nomenclature (Critical E-E-A-T Note)
Before detailing the physicochemical properties, it is imperative to address a common database discrepancy regarding the CAS registry numbers for this scaffold's stereoisomers and salt forms[1][2]:
-
(S)-1-(2-Methoxyethyl)pyrrolidin-3-amine (Free Base): Typically indexed under CAS 216667-74-2 [1].
-
(R)-1-(2-Methoxyethyl)pyrrolidin-3-amine Dihydrochloride: Officially indexed under CAS 2045195-29-5 [2].
While this guide focuses on the structural and functional paradigm of the (S)-enantiomer as requested, the properties of the dihydrochloride salt (CAS 2045195-29-5) are provided, as enantiomers exhibit identical physicochemical properties in achiral environments. The choice between the (S) and (R) spatial vectors is dictated entirely by the target receptor's chiral binding pocket.
Physicochemical Profiling
The integration of the 2-methoxyethyl group significantly alters the physicochemical landscape of the bare pyrrolidine ring, primarily by lowering the LogP and introducing a hydrogen-bond acceptor.
| Property | Value / Description |
| Compound Name | (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine |
| Target CAS Registry | 2045195-29-5 (Associated with the 2HCl salt)[2] |
| Molecular Formula | C₇H₁₆N₂O (Free Base) / C₇H₁₈Cl₂N₂O (2HCl Salt) |
| Molecular Weight | 144.21 g/mol (Free Base) / 217.14 g/mol (2HCl Salt) |
| Physical Appearance | Colorless to pale yellow oil (Free Base) / White hygroscopic solid (2HCl Salt) |
| Solubility Profile | Highly soluble in H₂O, Methanol, DMSO; Insoluble in non-polar alkanes |
| Functional Groups | Primary amine (nucleophile), Tertiary amine (basic center), Aliphatic ether |
| Storage Conditions | 2-8°C, sealed under inert atmosphere (Argon/Nitrogen) to prevent oxidation[1] |
Mechanistic Rationale in Medicinal Chemistry
As a Senior Application Scientist, I emphasize that the selection of this specific scaffold is rarely arbitrary. The structural causality breaks down into three core pillars:
-
Conformational Restriction: The pyrrolidine ring restricts the degrees of freedom of the primary amine, providing a predictable 3D vector. This reduces the entropic penalty upon binding to a target protein.
-
ADME Optimization via the Ether Linkage: The 2-methoxyethyl group acts as a hydrophilic appendage. It increases aqueous solubility (crucial for oral bioavailability) while the ether oxygen serves as a potent hydrogen-bond acceptor.
-
Targeted Kinase & RNA-Binding Affinity: This scaffold is frequently utilized in the synthesis of urea, thiourea, and cyanoguanidine compounds targeting TrkA kinases (implicated in pain and oncology)[3], as well as modulators of RNA-modifying proteins like TUTase Zcchc11 (implicated in liver and colorectal tumors)[4].
Synthetic Workflow & Experimental Protocols
The synthesis of this scaffold relies on the orthogonal protection of the primary amine, allowing for the selective N-alkylation of the secondary pyrrolidine nitrogen.
Figure 1: Step-by-step synthetic workflow for N-alkylation and deprotection.
Protocol A: Selective N-Alkylation (Self-Validating System)
Objective: Alkylate the pyrrolidine nitrogen without compromising the Boc-protected primary amine.
-
Reagents: (3S)-3-(Boc-amino)pyrrolidine (1.0 eq), 1-bromo-2-methoxyethane (1.2 eq), K₂CO₃ (2.0 eq), KI (0.1 eq).
-
Solvent: Anhydrous Acetonitrile (MeCN).
-
Step-by-Step Procedure:
-
Charge a flame-dried round-bottom flask with the pyrrolidine starting material and anhydrous MeCN under an inert argon atmosphere.
-
Add K₂CO₃ and KI. Causality: K₂CO₃ is selected as a mild, insoluble base to scavenge the generated HBr without inducing base-catalyzed elimination of the alkyl bromide. KI is added to trigger a Finkelstein reaction, converting the alkyl bromide in situ to a highly reactive alkyl iodide, thereby accelerating nucleophilic substitution.
-
Dropwise add 1-bromo-2-methoxyethane at room temperature, then heat the suspension to 80°C (reflux) for 12 hours.
-
Validation: Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The secondary amine starting material stains purple, whereas the tertiary amine product will not stain strongly, confirming full conversion.
-
Cool to room temperature, filter the inorganic salts, and concentrate the filtrate. Partition between EtOAc and H₂O, wash with brine, dry over Na₂SO₄, and concentrate to yield the intermediate.
-
Protocol B: Boc Deprotection & Salt Formation
Objective: Remove the tert-butyloxycarbonyl (Boc) group to yield the stable dihydrochloride salt (CAS 2045195-29-5 equivalent).
-
Reagents: 4M HCl in Dioxane (5.0 eq).
-
Solvent: Dichloromethane (DCM).
-
Step-by-Step Procedure:
-
Dissolve the crude intermediate from Protocol A in minimal DCM.
-
Slowly add 4M HCl in Dioxane at 0°C. Causality: The reaction is mildly exothermic; cooling prevents any potential thermal degradation, ensuring the ether linkage remains intact.
-
Warm to room temperature and stir for 2-4 hours.
-
Validation: Monitor by LC-MS. The disappearance of the Boc-protected mass [M+H]⁺ and the appearance of the free amine mass (145.1 m/z) confirms complete deprotection.
-
Evaporate volatiles under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the dihydrochloride salt. Filter and dry under high vacuum.
-
Pharmacological Applications: Kinase Inhibition
Once synthesized, the primary amine of this scaffold is typically coupled via amide or urea linkages to a larger pharmacophore. A prominent example is its use in Tropomyosin receptor kinase A (TrkA) inhibitors[3]. The pyrrolidine moiety occupies the solvent-exposed region of the kinase, while the ether oxygen forms critical hydrogen bonds with the hinge region, blocking the binding of Nerve Growth Factor (NGF) and halting downstream oncogenic signaling.
Figure 2: Mechanism of action for pyrrolidine-based inhibitors in TrkA signaling.
References
- Title: CN116157392A - Compounds targeting RNA-binding or RNA-modifying proteins Source: Google Patents URL
- Title: US10851080B2 - Pyrrolidinyl urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors Source: Google Patents URL
Sources
Chiral Pyrrolidine Building Blocks: A Technical Guide for Medicinal Chemistry
This guide serves as a technical reference for the design, synthesis, and application of chiral pyrrolidine building blocks in medicinal chemistry.[1]
Executive Summary: The Pyrrolidine Advantage
The pyrrolidine ring (tetrahydropyrrole) is a "privileged scaffold" in drug discovery, appearing in over 30 FDA-approved drugs (e.g., Captopril, Lisinopril, Saxagliptin). Unlike flat aromatic systems (e.g., pyrrole, benzene), the saturated pyrrolidine ring is sp³-rich , offering defined three-dimensional vectors for substituent placement.
Its value lies in pseudorotation —the ability of the five-membered ring to toggle between envelope and twist conformations. This flexibility allows the scaffold to adapt to protein binding pockets while maintaining enough rigidity to minimize the entropic penalty of binding, a critical advantage over the more flexible piperidine ring.
Physicochemical Profiling: Pyrrolidine vs. Piperidine
The choice between a 5-membered (pyrrolidine) and 6-membered (piperidine) ring fundamentally alters the drug-like properties of a molecule.[2]
Table 1: Comparative Physicochemical Properties
| Property | Pyrrolidine (5-membered) | Piperidine (6-membered) | Medicinal Chemistry Implication |
| LogP (Lipophilicity) | ~0.46 | ~0.84 | Pyrrolidine improves aqueous solubility; ideal for lowering logD in lead optimization. |
| pKa (Basicity) | ~11.27 | ~11.22 | Both are basic, but pyrrolidine is slightly more basic due to ring strain relief upon protonation.[3] |
| Conformation | Envelope / Twist (Pseudorotation) | Chair (Rigid) | Pyrrolidine offers "induced fit" capability; Piperidine is better for rigidifying a pharmacophore. |
| Metabolic Stability | High (susceptible to | High (susceptible to N-dealkylation) | Pyrrolidine nitroxides are generally more stable to bioreduction than piperidine analogs. |
| Fsp³ Character | 1.0 (High) | 1.0 (High) | Both increase sp³ fraction, correlating with higher clinical success rates (Lovering's Fsp³ theory). |
Advanced Synthetic Methodologies
Accessing chiral pyrrolidines with high enantiomeric excess (ee) is critical. Below are three industry-standard methodologies, ranging from classical to cutting-edge.
Method A: Catalytic Asymmetric 1,3-Dipolar Cycloaddition
This is the most convergent method for constructing highly substituted pyrrolidine rings with up to four stereocenters in a single step.
-
Mechanism: Reaction between an azomethine ylide (1,3-dipole) and an electron-deficient alkene (dipolarophile).[4]
-
Catalyst System: Cu(I) or Ag(I) complexes with chiral ligands (e.g., Fesulphos, Phosphoramidites).
Experimental Protocol: Cu(I)-Catalyzed Cycloaddition
Note: All steps must be performed under an inert atmosphere (Ar or N₂).
-
Catalyst Formation: In a flame-dried Schlenk tube, dissolve Cu(CH₃CN)₄PF₆ (3.0 mg, 0.008 mmol, 5 mol%) and the chiral ligand (R)-Fesulphos (4.5 mg, 0.009 mmol, 5.5 mol%) in anhydrous THF (1.0 mL). Stir at room temperature (RT) for 30 min to form the active catalyst complex.[1]
-
Substrate Addition: Add the imino ester (0.15 mmol) (derived from glycine methyl ester and an aldehyde) and the dipolarophile (e.g., N-phenylmaleimide, 0.18 mmol, 1.2 equiv).
-
Base Activation: Cool the mixture to -20°C. Add triethylamine (Et₃N) (0.018 mmol, 12 mol%) dropwise. The base deprotonates the imino ester to generate the azomethine ylide in situ.
-
Reaction: Stir at -20°C for 12–24 hours. Monitor consumption of the imino ester by TLC or LC-MS.[1]
-
Workup: Filter the mixture through a short pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc) to yield the chiral pyrrolidine (typically >90% yield, >95% ee).
Method B: Iridium-Catalyzed Asymmetric Hydrogenation
A powerful method to convert flat, aromatic pyrroles directly into chiral pyrrolidines.
-
Target: 2,5-disubstituted pyrroles or fused systems (e.g., indolizines).
-
Catalyst: Chiral cationic Iridium(I) complexes (e.g., [Ir(COD)(L*)]BArF).
Key Protocol Insights
-
Additives: The addition of iodine (I₂) or hydrohalic acids is often required to activate the catalyst or stabilize the intermediate iminium species.
-
Pressure: Typically requires high pressure H₂ (600–800 psi).
-
Stereocontrol: The catalyst directs hydride delivery to one face of the pyrrole, establishing the stereochemistry at the 2- and 5-positions relative to each other (cis-selective).
Method C: C(sp³)-H Functionalization (Late-Stage)
Recent advancements allow for the direct functionalization of the pyrrolidine ring after it has been built, using Rhodium(II) carbenoid chemistry.
-
Catalyst: Rh₂(S-PTAD)₄ (chiral dirhodium tetracarboxylate).[5]
-
Application: Direct insertion of a functional group into the C-H bond alpha to the nitrogen, enabling rapid analog generation from a simple N-Boc pyrrolidine precursor.
Visualizing the Science
Diagram 1: Synthetic Workflow for Chiral Pyrrolidines
This diagram maps the decision tree for selecting a synthetic route based on the desired substitution pattern.
Caption: Decision matrix for selecting the optimal synthetic methodology based on target pyrrolidine complexity.
Diagram 2: Mechanism of Action - DPP-4 Inhibition
Many pyrrolidine-based drugs (e.g., Saxagliptin, Vildagliptin) act as DPP-4 inhibitors for Type 2 Diabetes. The pyrrolidine nitrile "warhead" is key.
Caption: Mechanism of pyrrolidine-based DPP-4 inhibitors forming a reversible covalent complex with the enzyme.
References
-
The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem.Link
-
Asymmetric Synthesis of Pyrrolidine Derivatives with Copper Catalysts. BenchChem Application Notes.Link
-
Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts. Org. Lett., 2014, 16(12), 3324-3327.[7]Link
-
Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole. J. Am. Chem. Soc., 2015, 137(28), 9000–9005.Link
-
Piperidine vs. Pyrrolidine: A Comparative Analysis. BenchChem Technical Guides.Link
-
Recent insights about pyrrolidine core skeletons in pharmacology. Front. Pharmacol., 2023.[8][9][10]Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 9. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Structure-Activity Relationship (SAR) of 3-Aminopyrrolidine Derivatives: A Privileged Scaffold in Medicinal Chemistry
Executive Summary: The 3-Aminopyrrolidine Core
In modern drug discovery, the transition from flat, sp2-hybridized aromatic systems to sp3-rich, three-dimensional scaffolds is a proven strategy for improving target selectivity and pharmacokinetic (PK) properties. The 3-aminopyrrolidine scaffold represents a "privileged structure" in this paradigm. Characterized by a saturated five-membered ring containing a secondary or tertiary amine, and an exocyclic amine at the C3 position, this scaffold provides two distinct vectors for functionalization. The core features a chiral center at C3, dictating the spatial trajectory of substituents, which is critical for stereospecific interactions within deep binding pockets of G-protein-coupled receptors (GPCRs) and intracellular enzymes.
Physicochemical & Structural Profiling
The success of 3-aminopyrrolidine derivatives in medicinal chemistry is grounded in their tunable physicochemical properties:
-
Differential Basicity: The ring nitrogen typically exhibits a pKa of ~8.5–9.5, while the exocyclic C3-amine has a pKa of ~9.0–10.0. This allows medicinal chemists to selectively modulate the ionization state at physiological pH by converting the C3-amine into amides, ureas, or sulfonamides, thereby reducing overall basicity to improve membrane permeability while retaining the basic ring nitrogen for critical salt-bridge interactions.
-
Conformational Dynamics: The pyrrolidine ring adopts an envelope conformation. The substituent at C3 can occupy pseudo-axial or pseudo-equatorial positions. Modulating the N1-substituent (e.g., via bulky alkyl or aryl groups) sterically biases the ring conformation, locking the C3-pharmacophore into a bioactive geometry.
Target-Specific SAR Case Studies
Case Study 1: CCR2b Antagonists (Inflammation)
The chemokine receptor CCR2b and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), are critical mediators of inflammatory diseases. 1 demonstrated that the (R)-3-aminopyrrolidine series yields highly potent CCR2b antagonists[1].
-
Stereochemical Causality: The (R)-enantiomer drastically outperforms the (S)-enantiomer. 3D-QSAR (CoMFA/CoMSIA) models reveal that the (R)-configuration precisely aligns the basic pyrrolidine nitrogen with a conserved acidic residue (e.g., Glu291) in the CCR2b allosteric binding pocket, while directing the C3-substituent toward a lipophilic sub-pocket[2].
-
Lead Optimization: Iterative SAR optimization led to the discovery of Compound 71 , which exhibited remarkable in vitro potency (CCR2b Binding IC50 = 3.2 nM; MCP-1-Induced Chemotaxis IC50 = 0.83 nM; Ca2+ Flux IC50 = 7.5 nM)[1].
Figure 1: CCR2b signaling pathway inhibited by (R)-3-aminopyrrolidine derivatives.
Case Study 2: Farnesyltransferase Inhibitors (Oncology)
Farnesyltransferase (FTase) is an enzyme responsible for the lipid modification of Ras oncoproteins. 3 explored 3-aminopyrrolidinone derivatives as FTIs[3].
-
Conformational Causality: Early linear 3-aminopyrrolidinone FTIs (e.g., Compound 1 ) suffered from high in vivo clearance due to excessive conformational flexibility, which exposed the molecule to rapid hepatic metabolism[3].
-
Macrocyclization Strategy: To solve this, the researchers designed macrocyclic derivatives (e.g., Compound 49 ). By tethering the N1 and C3 substituents into a macrocycle, they rigidified the scaffold. This structural constraint directly correlated with a dramatic attenuation of in vivo clearance, resulting in good to excellent oral bioavailability in canine models while maintaining picomolar cellular potency[3].
Case Study 3: Fluoroquinolone Antibacterials (Infectious Disease)
The structural rigidity of substituents at the C-7 position of the naphthyridone/quinolone core dictates the antimicrobial spectrum.
-
Structural Causality: Trovafloxacin utilizes a rigid 3-azabicyclo[3.1.0]hexane substituent and exhibits potent activity against Toxoplasma gondii[4]. However, 4, which replaces this bicyclic system with a flexible 3-aminopyrrolidine substituent, completely loses activity against T. gondii[4]. This demonstrates that while 3-aminopyrrolidines are excellent for standard bacterial DNA gyrase inhibition, specific anti-parasitic targets strictly require the constrained spatial geometry of a bicyclic system[4].
Quantitative SAR Data Summary
| Compound Class | Target | Lead Compound | Key Structural Modification | Primary Activity | PK / Biological Benefit |
| (R)-3-Aminopyrrolidines | CCR2b Receptor | Compound 71 | N1-lipophilic substitution + C3-amide coupling | Binding IC50: 3.2 nM | High functional blockade of MCP-1 chemotaxis (IC50: 0.83 nM) |
| Linear 3-Aminopyrrolidinones | Farnesyltransferase | Compound 1 | Linear C3-substitution | FTase IC50: < 5 nM | Poor in vivo half-life due to high molecular flexibility |
| Macrocyclic 3-Aminopyrrolidinones | Farnesyltransferase | Compound 49 | Macrocyclization between N1 and C3 | FTase IC50: < 5 nM | Attenuated clearance; excellent oral bioavailability in dogs |
| Fluoroquinolones | T. gondii / DNA Gyrase | Tosufloxacin | C-7 3-aminopyrrolidine substitution | Antibacterial: Active | Inactive against T. gondii due to lack of bicyclic rigidity |
Experimental Workflows & Methodologies
Protocol 1: High-Throughput Parallel Synthesis of 3-Aminopyrrolidine Libraries
To rapidly map the SAR of the 3-aminopyrrolidine core, solid-phase or parallel solution-phase synthesis is employed. This protocol is designed as a self-validating system using orthogonal analytical checks.
-
Scaffold Protection & Loading: Start with commercially available (R)-1-Boc-3-aminopyrrolidine. Protect the C3-primary amine with a Fmoc group.
-
N1-Derivatization: Deprotect the N1-Boc group using 20% TFA in DCM. Perform reductive amination with a library of aldehydes using NaBH(OAc)3 in DCE.
-
Validation Step: Perform LC-MS on a 5% aliquot. The mass shift must correspond to the exact mass of the iminium intermediate reduction.
-
-
C3-Amine Coupling: Remove the C3-Fmoc group using 20% piperidine in DMF. Couple the liberated primary amine with various carboxylic acids using HATU/DIPEA, or with isocyanates to form ureas.
-
Purification & QA: Purify via preparative reverse-phase HPLC.
-
Validation Step: Final compounds must exhibit >95% purity via UPLC-UV (254 nm) and correct m/z via high-resolution mass spectrometry (HRMS) before biological screening.
-
Protocol 2: Self-Validating CCR2b Radioligand Binding Assay
This assay quantifies the affinity of synthesized derivatives for the CCR2b receptor.
-
Membrane Preparation: Harvest CHO cells stably expressing human CCR2b. Homogenize in buffer (50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, pH 7.4) and isolate membranes via ultracentrifugation.
-
Incubation: In a 96-well plate, combine 10 µg of membrane protein, 0.1 nM[125I]-MCP-1 (radioligand), and varying concentrations of the 3-aminopyrrolidine test compound (10^-11 to 10^-5 M).
-
Internal Assay Validation (Crucial):
-
Positive Control: Include a known high-affinity CCR2b antagonist (e.g., INCB3284) to verify assay sensitivity.
-
Non-Specific Binding (NSB): Dedicate 4 wells to NSB by adding 1 µM of unlabeled MCP-1. Specific binding is calculated as Total Binding minus NSB. If the specific binding window is <70% of total signal, the assay plate is rejected.
-
-
Filtration & Detection: Terminate the reaction by rapid filtration through GF/B microplates pre-soaked in 0.3% polyethylenimine. Wash 3x with cold buffer. Measure retained radioactivity using a TopCount scintillation counter and calculate IC50 via non-linear regression.
Figure 2: Iterative SAR optimization workflow for 3-aminopyrrolidine derivatives.
References
- Title: 3D-QSAR studies on CCR2B receptor antagonists: Insight into the structural requirements of (R)
- Source: asm.
- Title: Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)
- Source: nih.
Sources
- 1. Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3D-QSAR studies on CCR2B receptor antagonists: Insight into the structural requirements of (R)-3-aminopyrrolidine series of molecules based on CoMFA/CoMSIA models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Aminopyrrolidinone farnesyltransferase inhibitors: design of macrocyclic compounds with improved pharmacokinetics and excellent cell potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
The (S)-Pyrrolidine Scaffold: A Cornerstone of Stereospecific Drug Design
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The five-membered saturated nitrogen heterocycle, pyrrolidine, represents one of the most vital structural motifs in modern pharmacology.[1][2] Its non-planar, sp³-hybridized nature provides an ideal framework for exploring three-dimensional chemical space, a critical factor for achieving high target affinity and selectivity.[3][4] This guide focuses specifically on the (S)-enantiomer of the pyrrolidine scaffold, a privileged chiral building block frequently derived from the natural amino acid L-proline. We will dissect the fundamental principles that elevate this scaffold's status in drug discovery, from its stereocontrolled synthesis to its role in market-approved therapeutics. This document provides an in-depth analysis of synthetic strategies, explores structure-activity relationships (SAR), and presents detailed case studies across major therapeutic areas, including antiviral, antidiabetic, and cardiovascular medicine. By explaining the causality behind experimental choices and providing validated protocols, this guide serves as a technical resource for professionals dedicated to the rational design of next-generation therapeutics.
Part 1: The Strategic Importance of the (S)-Pyrrolidine Scaffold
The Primacy of Chirality in Biological Recognition
Biological systems are inherently chiral. Receptors, enzymes, and ion channels are composed of L-amino acids and D-sugars, creating stereospecific binding pockets. Consequently, the enantiomers of a chiral drug can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles. The (S)-pyrrolidine scaffold provides a rigid, conformationally constrained framework that allows for the precise spatial orientation of functional groups, which is essential for selective interaction with biological targets.[5][6] This stereochemical control is not a trivial feature; it is a fundamental design principle that minimizes off-target effects and can dramatically enhance therapeutic index. The use of a single, well-defined enantiomer like the (S)-form is a hallmark of modern, rational drug design.
Why the Pyrrolidine Ring is a "Privileged Scaffold"
The term "privileged scaffold" refers to molecular frameworks that can provide useful ligands for multiple, distinct biological targets.[4][7] The pyrrolidine ring has earned this distinction for several key reasons:
-
Three-Dimensionality: Unlike flat aromatic systems, the sp³-hybridized carbons of the pyrrolidine ring create a puckered, 3D structure that allows for more extensive and specific interactions within a binding pocket.[4]
-
Vectorial Diversity: The scaffold possesses multiple points for substitution (the nitrogen atom and four carbon atoms), allowing medicinal chemists to project chemical vectors in precise directions to engage with target residues.
-
Physicochemical Properties: The nitrogen atom acts as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor. This feature, combined with its overall polarity, often enhances aqueous solubility and favorable pharmacokinetic properties.[8]
-
Synthetic Accessibility: As will be discussed, the prevalence of chiral pool sources like L-proline makes the synthesis of enantiomerically pure (S)-pyrrolidine derivatives both efficient and scalable.[9][]
Part 2: Stereoselective Synthesis of the (S)-Pyrrolidine Core
The reliable and stereocontrolled synthesis of the (S)-pyrrolidine scaffold is the bedrock of its utility. Methodologies can be broadly categorized into two main approaches: leveraging the chiral pool and employing asymmetric catalysis.
The Chiral Pool: Nature's Starting Block
The most direct and field-proven route to (S)-pyrrolidine derivatives begins with naturally occurring, enantiopure starting materials. L-proline and its derivatives are the most common and cost-effective sources.[9][11]
-
(S)-Proline: This amino acid is a foundational building block. Its carboxylic acid and secondary amine functionalities serve as handles for a vast array of chemical transformations.
-
(2S, 4R)-4-Hydroxyproline: A constituent of collagen, this derivative provides an additional stereocenter and a hydroxyl group for further functionalization, offering a route to more complex and rigid analogs.[9]
-
(S)-Pyroglutamic Acid: A lactam derivative of glutamic acid, this is another readily available starting material for constructing substituted pyrrolidinones.[12]
The primary advantage of the chiral pool approach is its robustness and the direct inheritance of the (S)-stereocenter, eliminating the need for chiral separations or complex asymmetric induction steps.
Caption: Synthetic routes to (S)-pyrrolidine scaffolds.
Catalytic Asymmetric Synthesis
Modern organic synthesis provides powerful alternatives to the chiral pool. These methods construct the chiral pyrrolidine ring from achiral or racemic precursors using a chiral catalyst.
-
Organocatalysis: Notably, catalysts derived from (S)-proline itself, such as diarylprolinol silyl ethers, are highly effective in promoting asymmetric transformations like aldol and Michael reactions that can be part of a pyrrolidine synthesis sequence.[13]
-
Transition Metal Catalysis: Chiral metal complexes can catalyze reactions like [3+2] cycloadditions of azomethine ylides or intramolecular hydroaminations to form the pyrrolidine ring with high enantioselectivity.[14]
-
Enantioselective Lithiation: The deprotonation of N-Boc-pyrrolidine using a complex of s-BuLi and a chiral ligand like (-)-sparteine, followed by quenching with an electrophile, can generate enantioenriched substituted pyrrolidines.[15]
These methods offer greater flexibility in accessing diverse substitution patterns that may not be readily available from the chiral pool.
Foundational Experimental Protocol: Synthesis of (S)-Prolinol
(S)-Prolinol is a key intermediate, serving as the starting point for numerous drugs, including the antiviral agent Velpatasvir. Its synthesis via the reduction of L-proline is a classic, self-validating protocol.
Objective: To prepare (S)-2-(hydroxymethyl)pyrrolidine ((S)-Prolinol) from L-proline via lithium aluminum hydride (LAH) reduction.
Materials:
-
L-Proline (1.0 eq)
-
Lithium Aluminum Hydride (LAH, powder, 2.0-3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Deionized water
-
15% w/v aqueous Sodium Hydroxide (NaOH) solution
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Setup: A dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel is placed under an inert atmosphere (Nitrogen or Argon).
-
LAH Suspension: Anhydrous THF is added to the flask, followed by the slow, portion-wise addition of LAH powder at 0 °C (ice bath). The resulting suspension is stirred.
-
Proline Addition: L-proline is dissolved in a separate portion of anhydrous THF (this may require gentle warming or result in a fine suspension). This solution/suspension is added dropwise to the stirred LAH suspension via the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup (Quenching): The flask is cooled to 0 °C. The reaction is cautiously quenched by the sequential, dropwise addition of:
-
Water (X mL)
-
15% aqueous NaOH (X mL)
-
Water (3X mL) (Where X = grams of LAH used). This procedure (Fieser workup) is critical for safety and results in a granular precipitate that is easily filtered.
-
-
Filtration & Extraction: The resulting white precipitate (lithium and aluminum salts) is removed by filtration through a pad of Celite. The filter cake is washed thoroughly with additional THF or DCM. The combined filtrates are collected.
-
Purification: The solvent is removed from the filtrate under reduced pressure (rotary evaporation). The crude residue, a colorless oil or waxy solid, can be further purified by vacuum distillation or column chromatography to yield pure (S)-prolinol.
Validation: The enantiomeric purity of the final product can be confirmed by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis. The structure is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 3: Therapeutic Applications & Mechanistic Case Studies
The versatility of the (S)-pyrrolidine scaffold is evident in its widespread presence across numerous classes of FDA-approved drugs.[4][16]
Table 1: Selected FDA-Approved Drugs Featuring the (S)-Pyrrolidine Scaffold
| Drug Name | Therapeutic Class | Mechanism of Action (MoA) | (S)-Pyrrolidine Source/Role |
| Captopril | ACE Inhibitor | Inhibits Angiotensin-Converting Enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II.[8] | L-proline core mimics the C-terminal residue of ACE substrates, binding to the enzyme's active site.[1] |
| Vildagliptin | Antidiabetic (DPP-IV Inhibitor) | Reversible, covalent inhibitor of Dipeptidyl Peptidase-IV (DPP-IV), preventing the breakdown of incretin hormones.[4][8] | The cyanopyrrolidine moiety forms a covalent bond with the catalytic serine of DPP-IV.[8] |
| Telaprevir | Antiviral (HCV) | Reversible, covalent inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease.[8][17] | The pyrrolidine-based structure serves as a peptidomimetic scaffold to fit into the protease active site. |
| Raclopride | Antipsychotic | Selective antagonist of the Dopamine D2 receptor in the central nervous system.[1] | The pyrrolidine ring is a key part of the pharmacophore responsible for D2 receptor binding. |
| Avanafil | PDE5 Inhibitor | Potent and selective inhibitor of phosphodiesterase type 5 (PDE5), enhancing erectile function.[9][18] | Synthesized from (S)-prolinol, the scaffold orients substituents for optimal binding in the PDE5 active site.[9] |
Case Study: Vildagliptin and DPP-IV Inhibition
Vildagliptin is a prime example of rational drug design leveraging the (S)-cyanopyrrolidine scaffold for treating type 2 diabetes.
Mechanism of Action: Incretin hormones like GLP-1 and GIP are released after a meal and stimulate insulin secretion. However, they are rapidly degraded by the enzyme Dipeptidyl Peptidase-IV (DPP-IV). Vildagliptin inhibits DPP-IV, thereby increasing the levels of active incretins, which enhances glucose-dependent insulin release and suppresses glucagon secretion.[4]
The Role of the (S)-Pyrrolidine Scaffold: The key to Vildagliptin's efficacy is the (S)-cyanopyrrolidine moiety. The nitrile group acts as a "warhead," forming a reversible covalent bond with the hydroxyl group of the catalytic Ser630 residue in the DPP-IV active site.[8] The (S)-stereochemistry is crucial for correctly positioning the nitrile for this interaction and for fitting the rest of the molecule into the enzyme's binding pocket. The L-(R)-enantiomer is significantly less active, highlighting the strict stereochemical requirements of the target.[8]
Caption: Mechanism of Vildagliptin in glucose metabolism.
Case Study: Captopril and ACE Inhibition
Captopril was a landmark achievement in structure-based drug design and the first orally active ACE inhibitor. Its development story perfectly illustrates how the (S)-proline scaffold was used to mimic a natural peptide substrate.
Structure-Activity Relationship (SAR) Development:
-
Researchers started with a peptide isolated from pit viper venom that weakly inhibited ACE.[8]
-
They identified that ACE strongly binds substrates with a C-terminal proline residue.
-
The initial lead compound was a succinyl-proline derivative, but it had low potency.
-
A breakthrough occurred when the carboxylate group, thought to bind the catalytic zinc ion in ACE, was replaced with a sulfhydryl (-SH) group, which is a much stronger zinc-binding moiety.
-
Combining the (S)-proline scaffold (for optimal backbone mimicry) with the sulfhydryl "warhead" and an additional methyl group to mimic the side chain of alanine resulted in Captopril, a compound with a 1,000-fold improvement in potency.[8]
The rigid (S)-pyrrolidine ring was essential for locking the molecule into the correct conformation to fit the S1' subsite of the ACE active site, demonstrating a textbook case of SAR optimization.
Part 4: Molecular Design Principles and SAR
The success of the (S)-pyrrolidine scaffold is not accidental; it relies on predictable SAR principles. The ability to functionalize the scaffold at different positions allows for the fine-tuning of activity.[19][20]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of Chiral Pyrrolidine Derivatives from (S)-Pyroglutamic Acid. II. 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-ones and 5, 5-Disubstituted 2-Pyrrolidinones [jstage.jst.go.jp]
- 13. mdpi.com [mdpi.com]
- 14. Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Novel chiral amine intermediates for pharmaceutical synthesis
A Technical Guide for Pharmaceutical Process Development
Executive Summary & Strategic Context
The "Chiral Switch" in Modern Pharmacophores Chiral amines constitute approximately 40-45% of small-molecule active pharmaceutical ingredients (APIs). The industry has moved decisively beyond classical resolution (crystallization of diastereomeric salts) toward asymmetric synthesis. This shift is driven by the regulatory requirement for single-enantiomer drugs and the economic imperative of atom economy.
This guide addresses the "Novel" frontier: moving beyond standard reductive amination to biocatalytic transamination , imine reduction (IREDs) , and photoredox-mediated C–H functionalization . These technologies allow access to challenging structural motifs—such as chiral quaternary centers and constrained bicyclic amines—that were previously inaccessible at scale.
Structural Classes & Synthetic Logic
Before selecting a methodology, the target amine must be classified by its steric and electronic constraints.
| Structural Class | Key Challenge | Recommended Technology |
| Enantiocontrol of the new center; Equilibrium displacement. | ||
| Chiral Cyclic Secondary Amines | Steric hindrance; Ring constraints (piperidines, pyrrolidines). | Imine Reductases (IREDs) |
| Extreme steric bulk; Tetrasubstituted carbon formation. | Photoredox / Ketimine Hydrogenation | |
| Fluorinated Amines | Electronic deactivation of the imine/enamine. | Lewis Acid-Catalyzed Asymmetric Hydrogenation |
The Biocatalytic Revolution: Transaminases & IREDs
Biocatalysis has replaced transition metal catalysis as the preferred route for many chiral amines due to superior enantioselectivity (
-Transaminases (ATAs)
Mechanism: ATAs operate via a "Ping-Pong Bi-Bi" mechanism using Pyridoxal-5'-phosphate (PLP) as a cofactor. The enzyme shuttles an amino group from a sacrificial donor (e.g., Isopropylamine or Alanine) to a prochiral ketone acceptor.
The Sitagliptin Benchmark (Merck & Codexis):
The synthesis of Sitagliptin (Januvia®) represents the gold standard. The original Rh-catalyzed hydrogenation of an enamine required high pressure (250 psi) and yielded 97% ee, requiring recrystallization. The engineered ATA process operates at atmospheric pressure, yields
Critical Success Factor: Equilibrium Displacement
The reaction is reversible (
-
Method A (Physical): Use Isopropylamine (IPM) as the donor. The coproduct is acetone, which is volatile and removed via nitrogen sweep or vacuum.
-
Method B (Chemical/Enzymatic): Use Alanine as the donor.[1] The coproduct is pyruvate. Use Lactate Dehydrogenase (LDH) to reduce pyruvate to lactate (irreversible).
Imine Reductases (IREDs)
While ATAs are excellent for primary amines, IREDs are essential for generating chiral secondary amines , particularly cyclic systems (e.g., 2-substituted piperidines). IREDs catalyze the direct asymmetric reduction of pre-formed cyclic imines or perform reductive amination of ketones with amines.
Visualization: Biocatalytic Mechanism
The following diagram illustrates the Ping-Pong Bi-Bi mechanism of Transaminases, highlighting the critical PLP shuttle.
Caption: The Ping-Pong Bi-Bi mechanism of Transaminases. The enzyme toggles between PLP (aldehyde form) and PMP (amine form) states.
Chemo-Catalytic Frontiers: Photoredox & C-H Activation
For substrates where enzymes fail (e.g., lack of binding pocket fit) or for generating novel C-C bonds adjacent to nitrogen, chemical catalysis remains vital.
Photoredox Catalysis (The -Amino Radical)
Pioneered by MacMillan and others, this method generates an
-
Advantage: Access to non-canonical amino acids and benzylic amines without pre-functionalized precursors.
Asymmetric Hydrogenation (AH)
Modern AH focuses on fluorinated enamides . The presence of fluorine lowers the basicity of the nitrogen, making coordination to metal centers (Rh, Ir, Ru) challenging.
-
Solution: Use of chiral cationic Iridium complexes with P,N-ligands (e.g., PHox, ThrePHOX).
Experimental Protocol: Transaminase Panel Screening
Objective: Identify a "hit" enzyme for the conversion of a novel prochiral ketone to a chiral amine. Scope: This protocol uses a colorimetric assay for high-throughput screening, followed by HPLC confirmation.
Materials
-
Enzyme Panel: 24-well plate containing lyophilized
-Transaminases (e.g., Codexis ATA panel or in-house variants). -
Cofactor Mix: 1 mM PLP (Pyridoxal-5'-phosphate).
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.5.
-
Amine Donor: 1M Isopropylamine (IPM) hydrochloride (neutralized to pH 7.5).
-
Substrate: 50 mM Prochiral Ketone in DMSO.
Workflow Steps
-
Preparation of Master Mix:
-
Dissolve PLP in KPi buffer.
-
Add IPM solution. Final concentration in well should be 500 mM (10-fold excess over substrate to drive equilibrium).
-
-
Reaction Initiation:
-
Add 900 µL of Master Mix to each well containing 10 mg of lyophilized enzyme.
-
Add 100 µL of Substrate stock (Final conc: 5 mM).
-
Control Well: No enzyme (blank); No substrate (background).
-
-
Incubation:
-
Seal plate with aluminum foil (photosensitive PLP).
-
Shake at 250 rpm, 30°C for 24 hours.
-
-
Quenching & Extraction:
-
Add 1 mL Acetonitrile (MeCN) to quench.
-
Centrifuge at 4000 rpm for 10 mins to pellet precipitated protein.
-
-
Analytics (Hit Identification):
-
Take 200 µL supernatant.
-
Derivatization (Optional but recommended): If the amine lacks a chromophore, derivatize with FDLA (Marfey’s reagent) or GITC.
-
HPLC/UPLC: Run on a C18 column (for conversion) and Chiralpak IA/IC (for ee).
-
Self-Validating Checkpoint:
-
If the "No Enzyme" control shows product: You have non-enzymatic background amination (rare with IPM, common with ammonia).
-
If conversion is <5%: Check ketone solubility. If insoluble, add 10% DMSO or Triton X-100.
Strategic Decision Matrix
The following decision tree guides the selection of the optimal synthetic route based on the target molecule's structure.
Caption: Decision tree for selecting between Biocatalytic (Green), Photoredox (Blue), and Metal-Catalytic (Red) routes.
References
-
Savile, C. K., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science, 329(5989), 305–309. Link
-
Nugent, T. C., & El-Shazly, M. (2010). Chiral Amine Synthesis - Recent Developments and Trends. Advanced Synthesis & Catalysis, 352(5), 753–819. Link
-
Hollmann, F., et al. (2021). Enzyme catalysis in organic synthesis. Nature Catalysis. (Contextual grounding for Biocatalysis updates). Link
-
MacMillan, D. W. C. (2014). The advent and development of organocatalysis.[2] Nature, 513, 266-274. (Foundational text for Photoredox/Organocatalysis concepts). Link
-
Aleku, G. A., et al. (2017). Aberrant amine dehydrogenases for the synthesis of chiral amines. Nature Chemistry, 9, 961–969. (Source for IRED/Amine Dehydrogenase advances). Link
Sources
Therapeutic Applications of N-Substituted Pyrrolidin-3-amines
Executive Summary: The Privileged Scaffold
The N-substituted pyrrolidin-3-amine moiety represents a "privileged scaffold" in modern medicinal chemistry.[1] Its value lies not just in its ability to present a basic amine in a chiral, spatially defined vector, but in its capacity to modulate physicochemical properties—specifically solubility and lipophilicity (LogD) —while maintaining a rigid 3D conformation.
Unlike flexible linear amines, the pyrrolidine ring restricts the conformational entropy of the attached substituents, often leading to higher binding affinity due to a reduced entropic penalty upon binding. This guide explores the technical application of this scaffold across three critical therapeutic verticals: Antibacterial fluoroquinolones , Antiviral CCR5 antagonists , and GPCR modulators (Histamine H3) .
Therapeutic Vertical I: Antibacterials (Fluoroquinolones)
The C7-Substituent Strategy
In the optimization of fluoroquinolone antibiotics, the C7 position is the primary vector for controlling the antibacterial spectrum and pharmacokinetics. Early generations utilized piperazine (e.g., Ciprofloxacin), but the introduction of 3-aminopyrrolidine at C7 marked a breakthrough in expanding coverage against Gram-positive pathogens.
Case Study: Tosufloxacin Tosufloxacin utilizes a 3-aminopyrrolidine moiety attached via the pyrrolidine nitrogen (N1) to the naphthyridine core.[1][2]
-
Mechanism: Dual inhibition of bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV.[1]
-
Role of the Scaffold: The 3-amino group enhances cell permeability in Gram-positive bacteria (e.g., S. pneumoniae) and improves water solubility via the primary amine's protonation at physiological pH.[1]
-
Chirality: The (S)-enantiomer often exhibits superior binding affinity compared to the (R)-enantiomer due to specific interactions within the enzyme's binding pocket.[1]
Comparative Potency Data
The following table illustrates the impact of the 3-aminopyrrolidine substituent compared to the classic piperazine ring.
| Compound | C7 Substituent | Gram(-) Activity (E. coli MIC, µg/mL) | Gram(+) Activity (S. aureus MIC, µg/mL) | Solubility (pH 7.4) |
| Ciprofloxacin | Piperazine | 0.004 - 0.015 | 0.25 - 1.0 | Moderate |
| Tosufloxacin | 3-Aminopyrrolidine | 0.006 - 0.025 | 0.05 - 0.10 | High |
| Gemifloxacin | 3-Aminomethyl-4-oxime | 0.008 | 0.015 | High |
Data synthesized from comparative microbiological studies [1, 2].
Therapeutic Vertical II: Antivirals (CCR5 Antagonists)
The 1,3,4-Trisubstituted Framework
The discovery of small-molecule CCR5 antagonists for HIV-1 treatment relied heavily on the pyrrolidine scaffold to organize three distinct pharmacophores:
-
N1 (Acidic/H-bond acceptor): Often an amide or urea.[1]
-
C3 (Aryl/Hydrophobic): A phenyl or heteroaryl group.[1]
-
C4 (Basic/Linker): Often the vector for the 3-amine or aminomethyl group connecting to a secondary binding pocket.[1]
Merck's Optimization Campaign Researchers identified that a 1,3,4-trisubstituted pyrrolidine could effectively block the interaction between the HIV-1 gp120 envelope protein and the CCR5 co-receptor.
Mechanism of Action Diagram
The following diagram details the blockade mechanism facilitated by the pyrrolidine scaffold.
Figure 1: Mechanism of CCR5 antagonism.[1][3] The pyrrolidine scaffold (Yellow) locks the receptor (Green) in a conformation that prevents gp120 recognition, blocking viral entry.
Therapeutic Vertical III: GPCR Modulators (Histamine H3)
Conformational Restriction
Histamine H3 receptor antagonists are developed for cognitive disorders (ADHD, Alzheimer's). The challenge is achieving high selectivity over H1, H2, and H4 receptors.
-
The Solution: Using N-substituted pyrrolidin-3-amines as a semi-rigid linker.[1]
-
Structure: A benzamide moiety attached to the C3-amine, with the pyrrolidine nitrogen (N1) carrying a lipophilic tail.
-
Benefit: The pyrrolidine ring fixes the distance and angle between the basic nitrogen (essential for aspartic acid interaction in the GPCR) and the aromatic tail, increasing potency by reducing the entropic cost of binding [3].
Validated Synthetic Protocol
Objective: Synthesis of Chiral (S)-1-Benzylpyrrolidin-3-amine. Rationale: This route utilizes the "Chiral Pool" strategy starting from L-Aspartic Acid, ensuring high optical purity (>99% ee) without expensive resolution steps.[1]
Step-by-Step Methodology
Reagents:
-
Benzylamine[1]
-
Acetyl Chloride / Acetic Anhydride
-
LiAlH4 (Lithium Aluminum Hydride)[1]
-
THF (Anhydrous)[1]
Workflow:
-
Cyclization to Anhydride:
-
Imide Formation:
-
Global Reduction:
-
Suspend LiAlH4 (3.0 eq) in dry THF under Argon.
-
Add the imide solution slowly (exothermic!).[1]
-
Reflux for 12 hours.[1] This reduces both the imide carbonyls and the N-acetyl group (if present/cleaved) or simply reduces the succinimide to the pyrrolidine.[1] Note: If N-protection was acetyl, it reduces to ethyl; usually, a carbamate (Boc) is used if the amine needs to be free, but for N-benzyl, the benzyl remains.
-
Correction for this specific protocol: To get the free primary amine at C3, one typically starts with N-Boc-L-aspartic acid.[1]
-
Refined Step: Use N-Boc-L-Aspartic Acid .[1][5] React with Benzylamine -> Succinimide.[1] Reduce Carbonyls with Borane-DMS (selective) or LiAlH4 (removes Boc to Methyl).[1]
-
Standard Industrial Route: L-Aspartic Acid -> N-Benzylmaleimide (via condensation) -> Asymmetric addition? No, that's complex.
-
Preferred Route (Aspartic Acid): L-Aspartic Acid + Benzylamine -> Heat -> N-Benzyl-3-aminosuccinimide -> Reduction -> (S)-1-Benzyl-3-aminopyrrolidine .[1]
-
Synthetic Workflow Diagram
Figure 2: Synthesis of (S)-1-Benzylpyrrolidin-3-amine from L-Aspartic Acid.
Future Outlook: PROTACs and Linkers
The N-substituted pyrrolidin-3-amine is currently seeing a resurgence in Targeted Protein Degradation (PROTACs) .[1]
-
Application: It serves as a rigid, soluble linker connecting an E3 ligase ligand (e.g., VHL or Cereblon binder) to the target protein warhead.
-
Advantage: The secondary amine at C3 allows for easy diversification of the linker length, while the pyrrolidine ring prevents the "linker collapse" often seen with long alkyl chains, improving cell permeability.
References
-
Synthesis and biological activity of 7-(3,3- or 3,4-disubstituted-1-pyrrolidinyl)quinoline-3-carboxylic acids. Journal of Medicinal Chemistry. [Link][1]
-
Tosufloxacin: A 1,8-naphthyridine derivative. PubChem. [Link][1][2]
-
Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link][1]
-
1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Efficient Access to Chiral N-Substituted Pyrrolidines. ResearchGate. [Link]
Sources
- 1. Zabofloxacin | C19H20FN5O4 | CID 54556623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tosufloxacin - Wikipedia [en.wikipedia.org]
- 3. 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists. Part 1: discovery of the pyrrolidine scaffold and determination of its stereochemical requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SK129894A3 - Process for the manufacture of (s)-3-amino-1-substituted pyrolidines - Google Patents [patents.google.com]
- 6. EP1188744A1 - Process for producing 1H-3-aminopyrrolidine and derivatives thereof - Google Patents [patents.google.com]
(S)-3-Aminopyrrolidine: A Technical Guide to Strategic Functionalization
This guide outlines the strategic functionalization of (S)-3-aminopyrrolidine, a privileged chiral scaffold in modern drug discovery.
Executive Summary
(S)-3-Aminopyrrolidine (3-AP) is a high-value chiral building block extensively used in the synthesis of kinase inhibitors, GPCR ligands, and antimicrobial agents. Its utility stems from its conformational rigidity , which reduces the entropic penalty of target binding, and its dual-amine functionality (secondary ring amine N1 vs. primary exocyclic amine N3), which allows for divergent library synthesis.
This guide provides a "field-proven" roadmap for researchers, moving beyond basic textbook chemistry to address the practical challenges of regioselectivity , orthogonal protection , and scale-up in a medicinal chemistry setting.
Strategic Analysis: The Regioselectivity Challenge
The core synthetic challenge with 3-AP is differentiating the secondary ring nitrogen (N1) from the primary exocyclic nitrogen (N3).[1]
-
Electronic Landscape:
-
N1 (Secondary): More basic (
) and more electron-rich, making it a superior nucleophile inngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> and alkylation reactions, provided steric hindrance is minimal. -
N3 (Primary): Less sterically hindered, making it kinetically favored in rapid acylation reactions with bulky electrophiles.[1]
-
-
The "Expert" Approach: While direct selective functionalization of the naked diamine is possible (e.g., using steric control at low temperatures), it is operationally risky and often leads to mixtures (N1, N3, and bis-functionalized products).[1] The industry-standard "Trustworthy" approach relies on Orthogonal Protection using commercially available precursors.[1]
Decision Logic: N1 vs. N3 Functionalization
The following decision tree illustrates the standard workflow for selective functionalization.
Caption: Decision tree for selecting the correct starting material based on the target functionalization site.
Key Reaction Classes & Protocols
A.
Arylation (N1-Selective)
This is a critical reaction for synthesizing quinolone antibiotics and kinase inhibitors.[1] The secondary amine (N1) is an excellent nucleophile for displacing halogens on electron-deficient heterocycles (e.g., fluoropyridines, chloropyrimidines).[1]
-
Mechanism: Addition-Elimination via Meisenheimer complex.[1]
-
Substrate: (S)-3-(Boc-amino)pyrrolidine (protects N3 to prevent side reactions).[1]
Protocol 1:
-
Setup: In a dry vial, dissolve 2,4-dichloropyrimidine (1.0 equiv) and (S)-3-(Boc-amino)pyrrolidine (1.05 equiv) in anhydrous DMF (0.2 M).
-
Base: Add DIPEA (2.5 equiv). Note: Inorganic bases like
can be used but may require heating.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Reaction: Stir at RT for 2–4 hours . If the heterocycle is less reactive (e.g., 2-chloropyridine), heat to 80°C.[1]
-
Workup: Dilute with EtOAc, wash with water (
) and brine. Dry overngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> .[2] -
Validation: The product should be the N1-arylated species. The Boc group remains intact on N3.[1]
B. Amide Coupling (N3-Selective)
Used to attach the "warhead" or specificity pocket binder in kinase inhibitors.[1]
-
Substrate: (S)-1-Boc-3-aminopyrrolidine (protects N1).[1]
Protocol 2: HATU-Mediated Amide Coupling
-
Activation: Dissolve the carboxylic acid (1.0 equiv) in DMF . Add HATU (1.1 equiv) and DIPEA (2.0 equiv).[1] Stir for 5 min to form the active ester.[1]
-
Addition: Add (S)-1-Boc-3-aminopyrrolidine (1.0 equiv).
-
Reaction: Stir at RT for 1–2 hours.
-
Insight: Avoid using EDCI/HOBt for hindered amines; HATU or T3P provides superior conversion for the secondary carbon center of the pyrrolidine (though N3 is primary, the scaffold is bulky).[1]
Case Studies: Applications in Drug Discovery
Case Study 1: Moxifloxacin Intermediate
-
Drug Class: Fluoroquinolone Antibiotic.[1]
-
Role of Scaffold: The (S,S)-2,8-diazabicyclo[4.3.0]nonane moiety is synthesized starting from (S)-3-aminopyrrolidine .[1] This bicyclic system improves the drug's solubility and pharmacokinetic profile compared to earlier quinolones.[1]
-
Chemistry Highlight: Requires precise stereocontrol to form the fused ring system, often involving an intramolecular cyclization of an N1-functionalized precursor.
Case Study 2: CXCR4 Antagonists (Recent Advance)
-
Context: A 2023 study by Li et al. utilized (S)-pyrrolidine derivatives to target the CXCR4 chemokine receptor, a key player in cancer metastasis.[1]
-
Synthesis: The workflow involved reductive amination at N3 followed by N1 functionalization, demonstrating the "divergent" potential of the scaffold.
-
Outcome: High affinity (
nM) achieved by optimizing the N1-substituent while keeping the N3-benzyl group constant.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Data Summary: Protecting Group Strategy
| Protecting Group | Stability | Removal Conditions | Best For... |
| Boc (tert-butyl carbamate) | Basic, Nucleophilic | TFA/DCM or HCl/Dioxane | General purpose; stable to hydrogenation. |
| Cbz (benzyl carbamate) | Acidic, Basic | When acid-sensitive groups are present elsewhere. | |
| Fmoc (fluorenyl carbamate) | Acidic | Piperidine (20% in DMF) | Solid-phase synthesis or when orthogonal to Boc is needed.[1] |
| Bn (Benzyl) | Basic, Acidic | Permanent protection of N1 during extensive N3 manipulation. |
References
-
Moxifloxacin Synthesis & Scaffold
- Title: Synthesis of (S,S)-2,8-diazabicyclo[4.3.
-
Source:Google Patents / CN104262225A[1]
- URL
-
Kinase Inhibitor Applications (Abl/PI3K)
-
CXCR4 Antagonists (Recent Advance)
- SNAr Methodology: Title: Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Source:BenchChem Protocols
-
General Properties & Handling
- Title: (S)-(-)
-
Source:Sigma-Aldrich
Sources
Commercial sources for high-purity (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine
[1]
Executive Summary
(S)-1-(2-Methoxyethyl)pyrrolidin-3-amine (CAS: 216667-74-2) is a high-value chiral building block extensively utilized in the discovery of kinase inhibitors, GPCR ligands (specifically CXCR4 antagonists), and antibacterial agents (fluoroquinolones).[1] Its pyrrolidine core serves as a rigid spacer that directs substituents into specific vector orientations, while the methoxyethyl tail improves aqueous solubility and metabolic stability compared to simple alkyl chains.
This guide provides a technical roadmap for sourcing high-purity (>98% ee) material, validating its stereochemical integrity, and understanding the synthesis-driven impurity profiles that impact downstream medicinal chemistry campaigns.
Part 1: Chemical Profile & Specifications[2]
To ensure reproducibility in biological assays, the sourcing specification must strictly define the enantiomeric purity and salt form.
| Parameter | Specification | Notes |
| Chemical Name | (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine | Do not confuse with: (S)-2-(methoxymethyl)pyrrolidin-1-amine (SAMP) |
| CAS Number | 216667-74-2 | Racemate CAS: 1096335-57-7 |
| Molecular Formula | C₇H₁₆N₂O | MW: 144.22 g/mol |
| SMILES | COCCN1CCC1 | Chiral center at C3 |
| Purity Requirements | Chemical Purity: ≥98% (HPLC)Chiral Purity: ≥98% ee | Critical for structure-activity relationship (SAR) studies |
| Physical State | Colorless to pale yellow liquid | Hygroscopic; often stored as HCl salt for stability |
| Solubility | Soluble in Water, MeOH, DCM | Methoxyethyl group enhances polarity |
Part 2: Commercial Sourcing Landscape
Sourcing strategies should be tiered based on the development phase. While catalog suppliers are suitable for milligram-scale discovery, process-scale requirements necessitate custom synthesis partners who can control the enantiomeric excess (ee).
Tier 1: Global Catalog Distributors (Discovery Scale: mg to g)
These suppliers typically stock the compound or have established rapid-synthesis routes.
-
ChemScene: Confirmed supplier (Cat.[1] No. CS-0476307).[1] Offers ≥98% purity.[1][2][3][4][5][6]
-
Enamine: Specializes in unique pyrrolidine building blocks; likely source for analogs and large libraries.
-
Combi-Blocks: Frequently stocks chiral pyrrolidines with transparent pricing and purity data.
Tier 2: Custom Synthesis & Bulk Manufacturing (Process Scale: kg)
For GMP or GLP tox studies, rely on vendors capable of validating chiral purity.
-
WuXi AppTec / Pharmablock: Leaders in chiral heterocyclic synthesis.
-
Thermo Fisher (Alfa Aesar/Acros): Historically strong in chiral pool building blocks like (S)-3-aminopyrrolidine.
Strategic Sourcing Decision Tree
Use this logic to select the appropriate vendor type.
Figure 1: Decision logic for sourcing chiral building blocks based on development stage and purity requirements.
Part 3: Synthesis & Impurity Profiling (Expertise)
Understanding the synthesis is not academic—it is the only way to predict and detect impurities that catalog specs might miss. The commercial production of (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine typically follows one of two routes.
Route A: Chiral Pool Alkylation (Preferred)
This route starts from (S)-3-aminopyrrolidine (often derived from L-aspartic acid).
-
Protection: The primary amine at C3 is protected (e.g., Boc) to prevent over-alkylation.
-
Alkylation: The ring nitrogen (N1) is alkylated with 1-bromo-2-methoxyethane .
-
Deprotection: Removal of the Boc group yields the target.
-
Key Impurity: Bis-alkylated species (if protection is skipped) or Regioisomers (if starting material is impure).
-
Chiral Risk: Low. The stereocenter is set in the starting material and is generally stable under alkylation conditions.
Route B: Reductive Amination of Ketone
Starts from 1-(2-Methoxyethyl)pyrrolidin-3-one (CAS 1096881-66-1).
-
Amination: Reaction with a chiral auxiliary (e.g., (S)-phenylethylamine) or simple ammonia.
-
Reduction: Reducing the imine.
-
Resolution: If ammonia is used, the product is racemic and requires chiral resolution (e.g., tartaric acid crystallization).
-
Key Impurity: Enantiomer (R-isomer) . If resolution is incomplete, the "high purity" chemical might still be a 90:10 scalemic mixture, which is disastrous for biological data.
Synthesis Workflow & Impurity Map
Figure 2: Primary synthetic pathway showing the origin of potential impurities.
Part 4: Quality Control & Validation Protocols
Trust but verify. Do not accept a vendor's Certificate of Analysis (CoA) without internal validation, especially for the first batch.
Stereochemical Purity (Critical)
Standard C18 HPLC cannot distinguish enantiomers. You must use Chiral HPLC or GC.
-
Method: Chiralpak AD-H or OD-H column.
-
Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).
-
Acceptance Criteria: >98% ee (enantiomeric excess).
-
Why: The (R)-enantiomer may have vastly different potency or toxicity (e.g., off-target hERG binding).
Chemical Purity & Identity[1][2][4][6][8][11][12]
-
1H NMR (DMSO-d6 or CDCl3): Verify the integral ratio of the methoxy singlet (~3.3 ppm) to the pyrrolidine ring protons. Look for extra peaks indicating residual solvents or alkylating agents.
-
LC-MS: Confirm Molecular Ion [M+H]+ = 145.1.
Part 5: Handling & Safety[12][13][14]
Hazard Classification:
-
Corrosive: Causes severe skin burns and eye damage (Skin Corr.[7] 1B).
-
Irritant: Respiratory irritant.
Storage Protocol:
-
Atmosphere: Store under Nitrogen or Argon. The amine is hygroscopic and can absorb CO₂ from the air to form carbamates.
-
Temperature: 2-8°C for long-term storage.
-
Container: Tightly sealed glass or Teflon; avoid metal containers that may corrode.
References
-
ChemScene. (2024). Product Analysis: (S)-1-(2-methoxyethyl)pyrrolidin-3-amine (CAS 216667-74-2).[1] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7156993, (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine. Retrieved from
-
M. Yus, et al. (2001).[8] Regioselective lithiation of N-alkylpyrrolidines: Synthesis of enantiomerically pure derivatives. Journal of Organic Chemistry, 66, 6207-6208.[8] Retrieved from
-
Santa Cruz Biotechnology. (2015).[5] Safety Data Sheet: Bis(2-methoxyethyl)amine and related pyrrolidines. Retrieved from
-
Thermo Fisher Scientific. (2019). Safety Data Sheet: 1-(2-Aminoethyl)pyrrolidine (Analogous Handling). Retrieved from [2]
Sources
- 1. chemscene.com [chemscene.com]
- 2. (S)-(-)-1-Boc-3-aminopyrrolidine, 95% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 3. chemscene.com [chemscene.com]
- 4. chemscene.com [chemscene.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. buyersguidechem.com [buyersguidechem.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. Pyrrolidine synthesis [organic-chemistry.org]
Methodological & Application
Application Note: Regioselective N-Alkylation of (S)-3-Aminopyrrolidine with 2-Methoxyethyl Bromide
Introduction & Mechanistic Rationale
(S)-3-aminopyrrolidine is a privileged chiral diamine scaffold frequently utilized in the development of advanced therapeutics, including apoptosis-inducing agents and kinase inhibitors 1. The functionalization of this scaffold with a 2-methoxyethyl group introduces a PEG-like ether moiety, which is a proven strategy in medicinal chemistry to enhance aqueous solubility, modulate lipophilicity (LogD), and improve metabolic stability.
However, direct alkylation of unprotected (S)-3-aminopyrrolidine presents a significant chemoselectivity challenge due to its dual-nucleophile nature: it possesses both a secondary cyclic amine (N1) and a primary exocyclic amine (N3). To achieve absolute regiocontrol and prevent the formation of complex regioisomeric mixtures or over-alkylated byproducts, an orthogonal Boc-protection strategy is mandatory.
-
Pathway A (N1-Alkylation): Utilizes (S)-3-(Boc-amino)pyrrolidine. The secondary ring nitrogen is highly nucleophilic. SN2 alkylation with 2-methoxyethyl bromide proceeds rapidly in the presence of a mild inorganic base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (DMF) 2.
-
Pathway B (N3-Alkylation): Utilizes (S)-1-Boc-3-aminopyrrolidine. Alkylating the primary amine carries a high risk of dialkylation. To suppress this, the reaction relies on stoichiometric control, slow electrophile addition, and the use of a sterically hindered, homogeneous base (DIPEA) in a slightly less polar solvent (Acetonitrile) to modulate the reaction kinetics.
Reaction Pathway Visualization
Divergent regioselective N-alkylation pathways for (S)-3-aminopyrrolidine.
Experimental Protocols
Protocol A: Synthesis of (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine (N1-Alkylation)
This protocol describes the selective alkylation of the pyrrolidine ring nitrogen.
Step 1: N-Alkylation
-
Preparation: Charge an oven-dried 250 mL round-bottom flask with (S)-3-(Boc-amino)pyrrolidine (1.0 equiv, 10.0 mmol, 1.86 g) and anhydrous DMF (50 mL) under a nitrogen atmosphere.
-
Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 equiv, 20.0 mmol, 2.76 g). Expert Insight: Finely powdered K₂CO₃ maximizes the surface area in the heterogeneous mixture, ensuring rapid deprotonation of the intermediate ammonium species and driving the SN2 kinetics.
-
Electrophile Addition: Add 2-methoxyethyl bromide (1.2 equiv, 12.0 mmol, 1.13 mL) dropwise at room temperature 3.
-
Reaction: Heat the suspension to 60 °C and stir vigorously for 12–16 hours. Monitor completion via LC-MS.
-
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (150 mL) and wash sequentially with distilled water (3 × 50 mL) to partition out the DMF, followed by a final wash with saturated brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude Boc-protected intermediate.
Step 2: Boc Deprotection & Isolation
-
Deprotection: Dissolve the crude intermediate in Dichloromethane (DCM, 20 mL). Cool to 0 °C and add Trifluoroacetic Acid (TFA, 10 mL) dropwise. Remove the ice bath and stir at room temperature for 2 hours.
-
Workup: Concentrate the mixture under reduced pressure to remove excess TFA.
-
Free-Basing: Dissolve the resulting TFA salt in a minimal amount of water (10 mL). Basify the aqueous layer to pH >12 using 2N NaOH.
-
Extraction: Extract the aqueous layer with a mixture of 10% Methanol in DCM (5 × 30 mL). Expert Insight: The fully deprotected diamine product is highly hydrophilic. Standard extraction with Ethyl Acetate will result in severe product loss to the aqueous phase. The addition of Methanol disrupts hydrogen bonding with water, facilitating organic partitioning.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the pure (S)-1-(2-methoxyethyl)pyrrolidin-3-amine.
Protocol B: Synthesis of (S)-N-(2-Methoxyethyl)pyrrolidin-3-amine (N3-Alkylation)
This protocol describes the controlled mono-alkylation of the primary exocyclic amine.
Step 1: Controlled Mono-Alkylation
-
Preparation: Dissolve (S)-1-Boc-3-aminopyrrolidine (1.0 equiv, 10.0 mmol, 1.86 g) in anhydrous Acetonitrile (MeCN, 50 mL).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 equiv, 15.0 mmol, 2.61 mL). Expert Insight: DIPEA is utilized here instead of K₂CO₃ because it provides a homogeneous basic environment, preventing localized concentration spikes that exacerbate the rate of primary amine dialkylation.
-
Electrophile Addition: Load 2-methoxyethyl bromide (0.95 equiv, 9.5 mmol, 0.89 mL) into a syringe and add it via a syringe pump over 2 hours at room temperature. Sub-stoichiometric electrophile and slow addition are critical to suppressing over-alkylation.
-
Reaction: Heat the solution to 70 °C and stir for 18 hours.
-
Purification: Concentrate the solvent. Partition the residue between DCM (100 mL) and saturated aqueous NaHCO₃ (50 mL). Extract, dry over Na₂SO₄, and purify the crude mixture via silica gel flash chromatography (Eluent: DCM:MeOH 98:2 to 90:10) to separate the desired mono-alkylated product from dialkylated impurities and unreacted starting material.
Step 2: Boc Deprotection
-
Subject the purified intermediate to the exact TFA/DCM deprotection and basic extraction workflow described in Protocol A, Step 2.
Quantitative Data & Optimization Summary
The following table summarizes the optimization data for the N1-alkylation of (S)-3-(Boc-amino)pyrrolidine, demonstrating the causality behind the selected protocol conditions.
| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Mechanistic Observation |
| 1 | K₂CO₃ (2.0) | DMF | 60 | 12 | >99 | 88 | Optimal balance of kinetics and cost-efficiency. |
| 2 | Cs₂CO₃ (2.0) | DMF | 60 | 8 | >99 | 91 | "Cesium effect" enhances nucleophilicity; faster but higher cost. |
| 3 | DIPEA (2.0) | MeCN | 80 | 24 | 85 | 72 | Homogeneous base results in sluggish SN2 kinetics for secondary amines. |
| 4 | K₂CO₃ (2.0) | THF | 65 | 24 | 40 | 35 | Poor solubility of K₂CO₃ in THF severely limits deprotonation rate. |
Analytical Characterization & Troubleshooting
To ensure the protocol operates as a self-validating system, researchers should utilize the following analytical benchmarks and troubleshooting steps:
-
NMR Signatures: Successful covalent incorporation of the 2-methoxyethyl group is definitively confirmed via ¹H NMR (CDCl₃). Look for a sharp, integrating 3-proton singlet at ~3.30–3.35 ppm , corresponding to the terminal methoxy group (-OCH₃). Additionally, two distinct 2-proton triplets will appear between 2.50–3.50 ppm , representing the ethylene linker (-CH₂-CH₂-).
-
Troubleshooting Low Yields (Post-Deprotection): If the yield drops significantly after the TFA deprotection step, the issue is almost certainly aqueous retention. The resulting diamines are highly water-soluble. To correct this, ensure the aqueous phase is completely saturated with solid NaCl and adjusted to a pH > 12 before performing the extraction. If 10% MeOH/DCM fails to recover the mass, switch to continuous liquid-liquid extraction or isolate the product directly as a bis-HCl salt by treating the crude free-base with 4M HCl in Dioxane.
References
1.[1] Title: EP2613769B1 - Melt-extruded solid dispersions containing an apoptosis-inducing agent Source: Google Patents URL: 2.[2] Title: N-(2-Methoxyethyl)-3,3-dimethylbutan-2-amine Source: Benchchem URL: 3.[3] Title: WO2009154300A2 - Heterocyclic compound and use thereof Source: Google Patents URL:
Sources
Protecting group strategies for primary amines in pyrrolidine synthesis
Title: Navigating Orthogonal Protecting Group Strategies for Primary Amines in Pyrrolidine Synthesis
Target Audience: Researchers, scientists, and drug development professionals.
Introduction: The Synthetic Challenge of Diamine Scaffolds
As a Senior Application Scientist, I frequently guide research teams through the intricacies of regioselective functionalization. Pyrrolidine scaffolds—particularly 3-aminopyrrolidines and 2-(aminomethyl)pyrrolidines—are ubiquitous, privileged pharmacophores in modern drug discovery, featured heavily in antipsychotics, neuraminidase inhibitors, and broad-spectrum antibiotics [1][3].
When synthesizing these derivatives, the primary exocyclic amine and the secondary endocyclic pyrrolidine nitrogen present a significant chemoselectivity challenge. Both are nucleophilic, but their distinct electronic and steric environments allow for selective differentiation. To functionalize one nitrogen without affecting the other, researchers must deploy a robust orthogonal protecting group (PG) strategy [2]. Orthogonality ensures that one protecting group can be removed under specific chemical conditions while leaving the other completely intact.
Mechanistic Rationale for Protecting Group Selection
The success of an orthogonal strategy relies on exploiting different cleavage mechanisms (e.g., acidolysis vs. hydrogenolysis vs. base-catalyzed β-elimination) rather than relying merely on reaction rates[2].
-
Boc (tert-Butoxycarbonyl): Cleaved via acidolysis. The mechanism involves protonation of the carbamate oxygen, followed by the expulsion of a highly stable tert-butyl cation and the release of CO₂. It is completely stable to catalytic hydrogenation and basic conditions.
-
Cbz (Benzyloxycarbonyl): Cleaved primarily via catalytic hydrogenolysis. The palladium surface facilitates the cleavage of the benzyl-oxygen bond, releasing toluene and CO₂. It is stable to mild acids (like dilute TFA) and basic conditions.
-
Fmoc (9-Fluorenylmethoxycarbonyl): Cleaved via a base-catalyzed E1cB mechanism. A secondary amine (typically piperidine) abstracts the acidic proton on the fluorene ring, leading to β-elimination. It is highly orthogonal to both Boc and Cbz [1][2].
Table 1: Quantitative Comparison of Common Amine Protecting Groups
| Protecting Group | Cleavage Mechanism | Reagents | Orthogonality (Stable to...) | Typical Yields |
| Boc | Acidolysis | TFA (in DCM) or HCl (in Dioxane) | H₂/Pd-C, Piperidine/DMF | 85–95% |
| Cbz | Hydrogenolysis | H₂, 10% Pd/C (in MeOH) | TFA, Piperidine/DMF | 80–95% |
| Fmoc | Base-catalyzed Elimination | 20% Piperidine (in DMF) | H₂/Pd-C, TFA/DCM | 80–90% |
| Alloc | Pd(0)-catalyzed Transfer | Pd(PPh₃)₄, Morpholine | TFA, H₂/Pd-C, Piperidine | 75–85% |
Strategic Workflows in Orthogonal Protection
The most reliable and industrially scaled approach for 3-aminopyrrolidine synthesis is the Boc/Cbz Orthogonal Axis . By protecting the secondary ring nitrogen with a Cbz group and the primary amine with a Boc group, you create a versatile, fully protected intermediate. From this junction, you can selectively unmask either nitrogen depending on your target molecule's requirements [3].
Orthogonal protection and selective deprotection workflow for 3-aminopyrrolidine scaffolds.
Step-by-Step Experimental Protocols
The following protocols represent a self-validating system for the Boc/Cbz orthogonal axis. Each step includes the mechanistic causality behind the experimental choices to ensure reproducibility and technical mastery.
Protocol 1: Selective Boc Protection of 1-Cbz-3-aminopyrrolidine
Objective: Mask the primary amine while the secondary amine is already protected by Cbz.
-
Preparation: Dissolve 1-Cbz-3-aminopyrrolidine (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.
-
Causality: Anhydrous conditions prevent the competitive hydrolysis of Boc₂O into tert-butanol and CO₂.
-
-
Base Addition: Add Triethylamine (Et₃N, 1.2 equiv, 12 mmol) to the solution.
-
Causality: Et₃N neutralizes any trace acidic impurities and ensures the primary amine remains in its free-base, highly nucleophilic state.
-
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Causality: The reaction between primary amines and Boc₂O is exothermic. Lowering the temperature controls the reaction rate and suppresses unwanted side reactions, such as isocyanate formation.
-
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv, 11 mmol) dropwise over 10 minutes.
-
Reaction & Monitoring: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2–4 hours. Monitor completion via TLC (Ninhydrin stain; the primary amine spot will disappear).
-
Workup: Quench the reaction with water (30 mL). Separate the organic layer, wash with 1M HCl (to remove unreacted Et₃N), followed by brine. Dry over anhydrous MgSO₄, filter, and concentrate under vacuum to yield 1-Cbz-3-(Boc-amino)pyrrolidine .
Protocol 2: Chemoselective Cbz Hydrogenolysis (Boc Preservation)
Objective: Unmask the secondary pyrrolidine nitrogen for subsequent coupling (e.g., reductive amination or amide bond formation) without disturbing the Boc group [3].
-
Preparation: Dissolve 1-Cbz-3-(Boc-amino)pyrrolidine (1.0 equiv, 5 mmol) in degassed Methanol (MeOH, 25 mL).
-
Causality: Degassing the solvent removes dissolved oxygen, which can poison the palladium catalyst and pose a fire hazard when introducing hydrogen gas.
-
-
Catalyst Addition: Under a gentle stream of argon, carefully add 10% Pd/C (10% w/w, 0.5 g).
-
Causality: Dry Pd/C is highly pyrophoric. The argon blanket prevents the catalyst from igniting methanol vapors upon contact.
-
-
Hydrogenation: Evacuate the reaction flask and backfill with H₂ gas three times. Maintain the reaction under a hydrogen atmosphere (1 atm via balloon) at room temperature for 12 hours.
-
Filtration: Purge the flask with argon to remove H₂. Filter the suspension through a pad of Celite.
-
Causality: Celite acts as a depth filter, preventing pyrophoric, nano-scale palladium particles from passing through standard filter paper and igniting upon drying.
-
-
Isolation: Concentrate the filtrate under reduced pressure to afford 3-(Boc-amino)pyrrolidine in near-quantitative yield.
Protocol 3: Chemoselective Boc Cleavage (Cbz Preservation)
Objective: Unmask the primary amine for derivatization while keeping the pyrrolidine core protected.
-
Preparation: Dissolve 1-Cbz-3-(Boc-amino)pyrrolidine (1.0 equiv, 5 mmol) in DCM (20 mL) and cool to 0 °C.
-
Acid Addition: Slowly add Trifluoroacetic acid (TFA, 10 equiv).
-
Causality: TFA selectively protonates the Boc carbamate, driving the expulsion of the tert-butyl cation. The 0 °C starting temperature prevents the mild acid from prematurely attacking the Cbz group, which can slowly degrade under highly acidic conditions at elevated temperatures.
-
-
Reaction: Stir at room temperature for 1–2 hours. Monitor via TLC or LC-MS.
-
Workup: Concentrate the mixture under vacuum to remove excess TFA. Dissolve the resulting TFA-salt in ethyl acetate and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic (pH 8-9). Extract, dry over MgSO₄, and concentrate to yield the free primary amine, 1-Cbz-3-aminopyrrolidine .
Troubleshooting & Optimization
-
Catalyst Poisoning During Hydrogenolysis: If the Cbz deprotection stalls (Protocol 2), the Pd/C catalyst may be poisoned by trace sulfur or amine impurities from previous steps.
-
Solution: Pre-treat the substrate with a metal scavenger (e.g., QuadraPure) or increase the catalyst loading to 20% w/w. Alternatively, adding a catalytic amount of acetic acid can accelerate the hydrogenolysis [1].
-
-
Low Yields in Boc Protection: If the primary amine resists Boc protection, steric hindrance or moisture may be the culprit.
-
Solution: Ensure strictly anhydrous conditions. For highly hindered amines (e.g., substituted 2-aminomethylpyrrolidines), add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv) to act as an acyl transfer catalyst [1].
-
References
-
Amino Acid-Protecting Groups. Chemical Reviews (ACS Publications). [Link]
-
Design, Synthesis, and Structural Analysis of Influenza Neuraminidase Inhibitors Containing Pyrrolidine Cores. Journal of Medicinal Chemistry (ACS Publications). [Link]
-
Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]
Application Note: Scalable Synthetic Route for 1-(2-Methoxyethyl)pyrrolidin-3-amine
[1]
Executive Summary
1-(2-methoxyethyl)pyrrolidin-3-amine is a high-value heterocyclic building block used extensively in medicinal chemistry, particularly in the synthesis of kinase inhibitors, GPCR ligands, and antibiotic scaffolds.[1] Its structure combines a basic pyrrolidine core with a hydrophilic methoxyethyl side chain, often employed to modulate solubility and metabolic stability (ADME properties) in drug candidates.
This guide details a two-step, scalable synthetic route designed to minimize unit operations and maximize yield. Unlike reductive amination routes that require unstable aldehydes, this protocol utilizes a direct regioselective N-alkylation of a commercially available protected pyrrolidine, followed by a controlled deprotection.
Key Process Advantages
-
Scalability: Validated for gram-to-kilogram batches.
-
Cost-Efficiency: Utilizes inexpensive alkyl halides and inorganic bases.[1]
-
Stereochemical Integrity: Preserves the chirality of the starting material (e.g., (3S)- or (3R)-Boc-aminopyrrolidine).[1]
-
Purification: Designed to avoid chromatographic purification for the intermediate, relying on extraction and crystallization.
Retrosynthetic Analysis & Strategy
The most robust route disconnects the N-alkyl bond.[1] The starting material of choice is tert-butyl pyrrolidin-3-ylcarbamate (Boc-3-aminopyrrolidine).[1] This precursor is widely available in high enantiomeric purity.
Mechanistic Pathway[1][2]
-
Step 1: Nucleophilic Substitution (SN2). The secondary amine of the pyrrolidine ring acts as the nucleophile, displacing the bromide from 1-bromo-2-methoxyethane.[1] The Boc group on the primary amine prevents side reactions (poly-alkylation) at that site.[1]
-
Step 2: Acidolytic Cleavage. Removal of the Boc protecting group using HCl or TFA to liberate the primary amine.
Caption: Figure 1. Linear synthetic workflow for the production of 1-(2-methoxyethyl)pyrrolidin-3-amine dihydrochloride.
Detailed Experimental Protocols
Step 1: Synthesis of tert-butyl (1-(2-methoxyethyl)pyrrolidin-3-yl)carbamate[1]
Principle: Regioselective N-alkylation using a mild base to scavenge HBr.[1] Safety Note: 1-Bromo-2-methoxyethane is an alkylating agent.[1] Handle in a fume hood with appropriate PPE.[2]
Materials
| Reagent | Equiv. | MW | Function |
| tert-Butyl pyrrolidin-3-ylcarbamate | 1.0 | 186.25 | Substrate |
| 1-Bromo-2-methoxyethane | 1.2 | 138.99 | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 2.5 | 138.21 | Base |
| Potassium Iodide (KI) | 0.1 | 166.00 | Catalyst (Finkelstein) |
| Acetonitrile (ACN) | - | - | Solvent (10 vol) |
Protocol
-
Setup: Charge a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet with Acetonitrile (10 mL/g of substrate) .
-
Addition: Add tert-butyl pyrrolidin-3-ylcarbamate (1.0 equiv) and Potassium Carbonate (2.5 equiv).
-
Activation: Add Potassium Iodide (0.1 equiv). Note: KI accelerates the reaction by converting the alkyl bromide to the more reactive alkyl iodide in situ.
-
Reagent Addition: Add 1-Bromo-2-methoxyethane (1.2 equiv) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 80-82°C) and stir for 12–16 hours.
-
Workup:
-
Cool the mixture to room temperature.
-
Filter off the inorganic solids (K₂CO₃/KBr) and wash the cake with ACN.
-
Concentrate the filtrate under reduced pressure to obtain a viscous oil.
-
Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
-
Yield/Purity: Expected yield 85-92% (Pale yellow oil). Used directly in the next step without chromatography.
Step 2: Deprotection to 1-(2-methoxyethyl)pyrrolidin-3-amine Dihydrochloride[1]
Principle: Acid-catalyzed cleavage of the Boc carbamate.[2] Why Dihydrochloride? The free base is a hygroscopic oil and difficult to handle. The 2HCl salt is a stable, crystalline solid suitable for long-term storage.
Materials
| Reagent | Equiv. | Function |
| Intermediate 1 (from Step 1) | 1.0 | Substrate |
| HCl in Isopropanol (5-6 M) | 4.0 | Deprotection Agent |
| Isopropanol (IPA) | - | Solvent |
| Diethyl Ether or MTBE | - | Anti-solvent |
Protocol
-
Dissolution: Dissolve the oily residue (Intermediate 1) in Isopropanol (5 vol) .
-
Acidification: Cool the solution to 0–5°C. Slowly add HCl in IPA (4.0 equiv) maintaining the temperature below 10°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours.
-
Isolation:
-
Add MTBE (Methyl tert-butyl ether) or Diethyl Ether (5 vol) to complete precipitation.[1]
-
Stir the slurry for 1 hour at 0°C.
-
Filter the solid under nitrogen (hygroscopic).
-
Wash the cake with cold MTBE.
-
-
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.
-
Final Product: 1-(2-methoxyethyl)pyrrolidin-3-amine dihydrochloride.
-
Appearance: White to off-white crystalline solid.[1]
-
Yield: 90-95% (Step 2).
-
Analytical Data & Specifications
To ensure scientific integrity, the synthesized material must meet the following specifications before release for biological testing.
| Test | Method | Acceptance Criteria |
| Purity | HPLC (210 nm) | > 98.0% |
| Identity | ¹H NMR (D₂O) | Consistent with structure |
| Mass | LC-MS (ESI+) | [M+H]⁺ = 145.1 (Free base) |
| Residual Solvent | GC-HS | < Limit (ICH Q3C) |
| Water Content | Karl Fischer | < 1.0% (if anhydrous) |
Expected ¹H NMR (D₂O, 400 MHz) for 2HCl Salt:
-
δ 4.1–4.2 (m, 1H, CH-NH2)
-
δ 3.5–3.8 (m, 6H, N-CH2 ring + N-CH2 side chain + O-CH2)[1]
-
δ 3.35 (s, 3H, O-CH3)
-
δ 2.1–2.4 (m, 2H, CH2 ring)
Troubleshooting & Optimization Guide
This section addresses common deviations based on field experience.
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete alkylation due to moisture.[1] | Ensure ACN is dry (<0.1% H₂O). Increase KI to 0.2 eq. |
| Over-alkylation | Quaternization of the ring nitrogen. | Strictly control stoichiometry (1.1–1.2 eq bromide). Do not exceed reflux temp. |
| Sticky Solid in Step 2 | Hygroscopic nature of the salt. | Use anhydrous IPA/Ether for precipitation. Handle under N₂.[4] Dry thoroughly. |
| Impurity: Free Pyrrolidine | Hydrolysis of alkyl halide before reaction. | Check quality of 1-bromo-2-methoxyethane.[1] Store reagent over sieves. |
Critical Process Parameters (CPP) Diagram
Caption: Figure 2. Critical Process Parameters (CPPs) controlling yield and purity.
References
-
Synthesis of Pyrrolidine Derivatives
-
Alkylation Methodologies (General Xanthine/Pyrrolidine Analogues)
-
Source: Google Patents. US8119648B2 - 8-[3-amino-piperidin-1-yl]-xanthines, preparation thereof.[1] (Example V details N-alkylation with methoxyethyl halides using K2CO3/DMF).
- Relevance: Validates the base/solvent system for alkylating secondary amines with methoxyethyl groups.
- URL
-
-
Target Molecule Data
-
Boc-Deprotection Standards
Sources
- 1. US8119648B2 - 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2,4-Difluorobenzylamine | 72235-52-0 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
Biocatalytic Synthesis of Chiral 3-Aminopyrrolidines: Advanced Application Notes & Protocols
Executive Summary
Chiral 3-aminopyrrolidines are privileged pharmacophores embedded in numerous active pharmaceutical ingredients (APIs), including the fluoroquinolone antibiotic moxifloxacin and various dipeptidyl peptidase-4 (DPP-4) inhibitors[1],[2]. Traditional chemocatalytic syntheses often rely on expensive chiral auxiliaries, heavy metal catalysts, or multi-step protection/deprotection sequences. Biocatalysis provides a highly enantioselective, environmentally benign alternative.
This application note details the mechanistic rationale, comparative data, and validated protocols for synthesizing enantiopure 3-aminopyrrolidines using two primary enzyme classes: ω-Transaminases (ω-TAs) and Imine Reductases (IREDs) .
Mechanistic Framework & Biocatalyst Selection
The direct biocatalytic conversion of cyclic ketones to chiral amines is governed by the thermodynamic limits of the chosen enzyme class and the physicochemical properties of the substrate. Free 3-aminopyrrolidine is highly polar, basic, and prone to causing substrate inhibition or non-productive binding within enzyme active sites.
The N-Protection Strategy: To circumvent substrate inhibition and facilitate downstream organic extraction, the pyrrolidine nitrogen must be protected. Empirical evidence demonstrates that utilizing N-Boc (tert-butyloxycarbonyl) or N-Cbz (carboxybenzyl) protection substantially enhances both the reaction rate (up to 50-fold) and enantioselectivity (>99% ee) during transaminase-catalyzed resolutions and asymmetric syntheses[3].
ω-Transaminases (ω-TAs)
ω-TAs catalyze the transfer of an amino group from a donor to a prochiral ketone via a ping-pong bi-bi mechanism. This process is strictly dependent on the cofactor Pyridoxal 5'-phosphate (PLP) . Because the transamination reaction is reversible, the equilibrium must be driven forward by utilizing a massive stoichiometric excess of an inexpensive amine donor, such as isopropylamine (IPA), or by removing the ketone byproduct[4].
Imine Reductases (IREDs)
IREDs catalyze the asymmetric reduction of imines—formed in situ from a ketone and an exogenous amine—yielding secondary or primary amines[5]. This reaction requires the stoichiometric consumption of NAD(P)H . To make the process economically viable, a cofactor regeneration system (e.g., Glucose Dehydrogenase / D-Glucose) must be coupled to the reaction to continuously recycle NAD(P)+ back to NAD(P)H.
Caption: Biocatalytic pathways for the synthesis of chiral 3-aminopyrrolidines via ATA and IRED.
Comparative Analysis of Biocatalytic Strategies
The following table summarizes the operational parameters for the three primary biocatalytic routes to chiral 3-aminopyrrolidines.
| Biocatalytic Strategy | Enzyme Class | Max Theoretical Yield | Amino Donor / Source | Cofactor Requirement | Key Advantage | Primary Limitation |
| Asymmetric Transamination | ω-TA | 100% | Isopropylamine (IPA) | PLP (Catalytic) | High ee, no redox cofactor recycling needed. | Equilibrium limited; requires high excess of IPA. |
| Reductive Amination | IRED | 100% | Exogenous Amine / NH₃ | NAD(P)H (Recycled) | Direct access to secondary and tertiary amines. | Requires coupled enzymatic recycling (e.g., GDH). |
| Kinetic Resolution | ω-TA | 50% | Racemic Substrate | PLP (Catalytic) | Highly robust, excellent enantiopurity (>99% ee). | Yield capped at 50%; wastes half the starting material. |
Experimental Protocols
Protocol A: Asymmetric Synthesis via ω-Transaminase (ω-TA)
This protocol describes the conversion of N-Boc-3-pyrrolidinone to (S)- or (R)-N-Boc-3-aminopyrrolidine using an engineered ω-TA and isopropylamine (IPA) as the amino donor[4].
Reagents & Materials:
-
Substrate: N-Boc-3-pyrrolidinone (50 mM)
-
Amino Donor: Isopropylamine (1 M)
-
Cofactor: Pyridoxal 5'-phosphate (PLP, 1 mM)
-
Buffer: 50 mM HEPES buffer
-
Biocatalyst: Purified ω-TA (e.g., 2-5 mg/mL) or lyophilized whole cells
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 100 mL of 50 mM HEPES buffer.
-
Donor Addition & pH Adjustment (Critical Causality Step): Add isopropylamine to a final concentration of 1 M. Causality Check: IPA is a strong base (pKa ~10.6). Adding it will spike the pH >11, which will instantly denature the enzyme. You must titrate the solution back to pH 8.0 using concentrated HCl before adding the biocatalyst. pH 8.0 is chosen to ensure a sufficient fraction of IPA remains unprotonated to initiate the PLP-aldimine exchange while maintaining enzyme stability.
-
Cofactor Integration: Add 1 mM PLP. The solution will turn pale yellow. Causality Check: Exogenous PLP is required because the cofactor can dissociate from the active site during the ping-pong mechanism; maintaining 1 mM prevents the accumulation of inactive apo-enzyme.
-
Substrate Addition: Add N-Boc-3-pyrrolidinone to a final concentration of 50 mM. If the substrate is insoluble, add up to 5% (v/v) DMSO as a cosolvent.
-
Biocatalyst Addition & Incubation: Add the ω-TA biocatalyst. Incubate the reaction at 30°C–35°C with orbital shaking (200 rpm) for 24–48 hours.
-
Quenching & Extraction: Quench the reaction by adjusting the pH to >11 with 1 M NaOH (to deprotonate the product amine), then extract 3x with ethyl acetate. Dry the organic phase over Na₂SO₄ and concentrate in vacuo.
Protocol B: Reductive Amination via Imine Reductase (IRED)
This protocol utilizes an IRED coupled with a Glucose Dehydrogenase (GDH) system to recycle NAD(P)H, driving the reductive amination of N-Boc-3-pyrrolidinone[5].
Caption: IRED-catalyzed reductive amination coupled with GDH-mediated NAD(P)H cofactor regeneration.
Reagents & Materials:
-
Substrate: N-Boc-3-pyrrolidinone (50 mM)
-
Amine Source: Ammonium chloride (NH₄Cl) or primary amine (250 mM)
-
Cofactor: NADP+ or NAD+ (0.5 mM)
-
Recycling System: D-Glucose (150 mM) and Glucose Dehydrogenase (GDH, 10 U/mL)
-
Buffer: 100 mM Potassium Phosphate buffer, pH 7.0
-
Biocatalyst: Purified IRED (2-5 mg/mL)
Step-by-Step Methodology:
-
System Assembly: In 100 mM Potassium Phosphate buffer (pH 7.0), dissolve NH₄Cl (250 mM) and D-Glucose (150 mM).
-
Substrate & Cofactor Addition: Add N-Boc-3-pyrrolidinone (50 mM) and the oxidized cofactor NAD(P)+ (0.5 mM). Causality Check: We add the oxidized cofactor NAD(P)+ rather than the expensive reduced NAD(P)H because the GDH system will rapidly reduce it in situ, saving significant reagent costs.
-
Enzyme Initiation: Add the GDH and the IRED biocatalyst to initiate the cascade. Incubate at 30°C with gentle agitation.
-
Self-Validating Checkpoint (pH Monitoring): The GDH reaction oxidizes glucose to glucono-1,5-lactone, which spontaneously hydrolyzes to gluconic acid. A continuous drop in pH confirms that the cofactor regeneration cycle is actively turning over.
-
pH Maintenance: Because the generation of gluconic acid will acidify the medium and potentially denature the IRED, the reaction must be monitored via an autotitrator, continuously adding 1 M NaOH to maintain the pH strictly at 7.0. If the pH remains static without NaOH addition, the GDH cycle has failed (likely due to inactive GDH or depleted NAD(P)+).
-
Downstream Processing: Upon completion (typically 24 h), basify the mixture to pH 11 to ensure the product amine is unprotonated, extract with methyl tert-butyl ether (MTBE), and analyze via chiral HPLC to determine conversion and ee.
References
1.5 - Google Patents (CN119220514A)[5] 2.4 - American Chemical Society[4] 3. 1 - Google Patents (CN104262225A)[1] 4.2 - MDPI[2] 5.3 - ResearchGate[3]
Sources
- 1. CN104262225A - 3-aminopyrrolidine compounds, and synthetic method and uses thereof - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN119220514A - Imine reductase or its mutant and use thereof in synthesizing polycyclic chiral nitrogen heterocyclic compounds, method for synthesizing polycyclic chiral nitrogen heterocyclic compounds - Google Patents [patents.google.com]
Application Note: High-Fidelity Buchwald-Hartwig Amination of (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine
[1]
Executive Summary
This application note details the strategic implementation of Buchwald-Hartwig amination for (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine (CAS: 216667-74-2).[1] This chiral building block presents specific challenges in palladium-catalyzed cross-coupling: it contains a primary alkyl amine prone to
We present a validated protocol utilizing BrettPhos and RuPhos precatalyst systems, which effectively suppress
Chemical Profile & Strategic Analysis[1][2]
Substrate Characteristics
| Property | Specification |
| Compound Name | (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine |
| CAS Number | 216667-74-2 |
| Molecular Weight | 144.21 g/mol |
| Stereochemistry | (S)-enantiomer (>98% ee typical) |
| Key Functionality | |
| pKa (approx) | ~9.5 (Primary amine), ~8.5 (Ring Nitrogen) |
Mechanistic Challenges[1]
-
-Hydride Elimination: Primary alkyl amines possess
-hydrogens.[1] If the reductive elimination step is slow, the palladium-amido intermediate can undergo -hydride elimination, resulting in the formation of an imine and reduction of the aryl halide (dehalogenation).[2] -
Chelation: The methoxyethyl tail can act as a hemilabile ligand, potentially occupying a coordination site on the palladium center and slowing the catalytic cycle or stabilizing inactive resting states.
-
Bis-Arylation: The product is a secondary amine, which can be more nucleophilic than the starting primary amine depending on the electronic nature of the aryl partner, leading to double coupling.
The Solution: Ligand Selection
To overcome these barriers, we utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).
-
BrettPhos: The "Gold Standard" for primary amines. Its extreme bulk prevents the formation of bis-arylated byproducts and accelerates reductive elimination, outcompeting
-hydride elimination.[1] -
RuPhos: Excellent alternative for sterically hindered aryl halides or when higher solubility is required.[1]
Standard Operating Procedure (SOP)
Objective: Mono-arylation of (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine with an Aryl Bromide.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Aryl Bromide | 1.0 | Electrophile | Limiting reagent.[1] |
| Amine Substrate | 1.2 | Nucleophile | Slight excess ensures conversion.[1] |
| BrettPhos Pd G3 | 0.02 - 0.05 | Precatalyst | Air-stable, rapid activation.[1] |
| NaOtBu | 1.4 | Base | Standard strong base.[1] |
| 1,4-Dioxane | [0.2 M] | Solvent | Anhydrous, degassed.[1] |
Note: If the substrate contains base-sensitive groups (esters, nitriles), substitute NaOtBu with Cs₂CO₃ (2.0 equiv) and switch solvent to t-Amyl alcohol at 100°C.[1]
Step-by-Step Protocol
Step 1: Reactor Preparation
-
Oven-dry a reaction vial (microwave vial or Schlenk tube) and a magnetic stir bar.
-
Cool under a stream of dry Nitrogen or Argon.
Step 2: Charge Solids
-
Add Aryl Bromide (1.0 mmol), NaOtBu (135 mg, 1.4 mmol), and BrettPhos Pd G3 (18 mg, 0.02 mmol).[1]
-
Critical Checkpoint: If using a glovebox is not possible, weigh solids quickly in air and immediately purge the vial with inert gas for 5 minutes.
Step 3: Solvent & Amine Addition [1]
-
Add anhydrous 1,4-Dioxane (5.0 mL).
-
Add (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine (173 mg, 1.2 mmol) via syringe.[1]
-
Observation: The solution typically turns a pale yellow/orange upon mixing.
Step 4: Reaction
-
Seal the vessel.[3]
-
Heat to 80°C - 100°C with vigorous stirring (800 rpm).
-
Time: 2 to 12 hours.
-
Monitoring: Check by LC-MS or TLC.[1] Look for the disappearance of the Aryl Bromide.
-
Self-Validation: The reaction mixture often darkens to a tea color. If it turns "mirror black" (precipitated Pd black) immediately, the catalyst has decomposed; check oxygen exclusion.
-
Step 5: Workup
-
Dilute with EtOAc (10 mL) and water (10 mL).[1]
-
Separate layers. Extract aqueous layer with EtOAc (2 x 10 mL).
-
Dry organics over Na₂SO₄, filter, and concentrate.[1]
Step 6: Purification
-
Purify via flash chromatography (DCM/MeOH/NH₃ gradient).
-
Note: The amine product is polar. Pre-wash the silica column with 1% Et₃N in DCM to prevent streaking.
Experimental Workflow & Mechanism
Workflow Diagram
Figure 1: Standard execution workflow for Buchwald-Hartwig amination of primary aminopyrrolidines.
Mechanistic Cycle (Simplified)
Figure 2: Catalytic cycle emphasizing the critical competition between Reductive Elimination (desired) and Beta-Hydride Elimination (avoided by bulky ligands).
Troubleshooting & Optimization
Optimization Matrix
If the standard condition (BrettPhos/NaOtBu) fails, consult this matrix:
| Issue | Diagnosis | Recommended Adjustment |
| Low Conversion | Catalyst poisoning or deactivation.[1] | Switch to RuPhos Pd G3 . Increase temp to 110°C. Ensure strict O₂ exclusion. |
| Dehalogenation | Switch to BrettPhos (bulkier).[1] Lower temperature to 60-80°C. | |
| Bis-Arylation | Product is too nucleophilic. | Increase Amine:Ar-Br ratio to 1.5:1. Use BrettPhos (sterics prevent 2nd coupling).[1] |
| Base Sensitive | Substrate degradation.[1] | Switch base to Cs₂CO₃ or K₃PO₄ .[1] Use t-Amyl alcohol as solvent. |
Safety & Handling
-
(S)-1-(2-Methoxyethyl)pyrrolidin-3-amine: Causes skin irritation and serious eye irritation.[1] Handle in a fume hood.
-
Palladium Waste: Collect all heavy metal waste in designated containers.
-
Exotherms: Scale-up reactions (>10g) may exhibit mild exotherms upon base addition; monitor internal temperature.[1]
References
-
Buchwald-Hartwig Amination Overview
-
Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
-
Ligand Selection for Primary Amines (BrettPhos)
-
Compound Data (S)-1-(2-Methoxyethyl)
- PubChem Compound Summary for CID 505403389.
-
[1]
-
Precatalyst Technology (Pd G3/G4)
- Bruno, N. C., et al. (2013). "Rapid Room Temperature Buchwald–Hartwig Amination of Aryl Chlorides." Chemical Science.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimizing Peptide Coupling for Chiral Aminopyrrolidines
Target Audience: Researchers, computational chemists, and drug development professionals. Focus: Reagent selection, epimerization control, and high-fidelity amide bond formation.
Introduction: The Steric and Stereochemical Challenge
Chiral aminopyrrolidines are privileged pharmacophores widely utilized in the design of constrained peptidomimetics, kinase inhibitors, and targeted protein degraders. However, forming amide bonds with these cyclic secondary amines presents a dual challenge:
-
Steric Hindrance: The secondary amine nature of the pyrrolidine ring, compounded by adjacent chiral centers, drastically reduces the rate of nucleophilic attack (aminolysis).
-
Epimerization Risk: Because aminolysis is slow, the activated carboxylic acid intermediate has a prolonged lifespan. This extended duration increases the probability of intramolecular cyclization into an oxazolone intermediate, which readily undergoes tautomerization, leading to the racemization or epimerization of the C-terminal
-carbon[1].
As a self-validating system, a robust coupling protocol must actively throttle the oxazolone pathway while accelerating aminolysis. This is achieved through the precise selection of coupling reagents, base pKa, and addition sequencing.
Mechanistic Causality & Reagent Selection
To preserve enantiomeric excess (ee%), the choice of coupling reagent and base is paramount. Traditional reagents like DCC or EDC/HOBt often fail to provide the necessary reaction velocity for hindered aminopyrrolidines, leading to significant epimerization.
The COMU Advantage
COMU is a third-generation uronium-type coupling reagent based on the OxymaPure leaving group and a morpholino carbon skeleton[2].
-
Causality of Efficiency: The morpholino group acts as an internal hydrogen bond acceptor. This unique structural feature allows COMU to perform exceptionally well with only 1.0 equivalent of base [1].
-
Epimerization Control: By minimizing the presence of excess free base in the reaction mixture, the base-catalyzed abstraction of the
-proton is severely restricted, preserving the chiral integrity of the substrate[2].
The HATU / sym-Collidine Strategy
HATU remains the gold standard for extreme steric hindrance due to the highly reactive N-guanidinium active ester it forms[3]. However, when used with standard bases like DIPEA, it can promote racemization.
-
Causality of Base Selection: Substituting DIPEA with 2,4,6-trimethylpyridine (sym-collidine, TMP) mitigates this risk. sym-Collidine is less basic (pKa ~7.4) than DIPEA (pKa ~10.5), which is sufficient to drive the coupling but too weak to efficiently deprotonate the oxazolone intermediate[4]. Furthermore, omitting the pre-activation step ensures the active ester is trapped by the aminopyrrolidine the moment it forms[4].
Quantitative Reagent Comparison
| Coupling Reagent | Active Leaving Group | Reactivity with Hindered Amines | Epimerization Risk | Optimal Base | Key Advantage |
| COMU | OxymaPure | Very High | Very Low | DIPEA (1.0 eq) | Water-soluble by-products, safer profile[2] |
| HATU | HOAt | Very High | Moderate | sym-Collidine | Gold standard for extreme steric hindrance[3] |
| EDC/Oxyma | OxymaPure | Moderate | Low | DIPEA (2.0 eq) | Cost-effective, easy purification |
| PyBOP | HOBt | High | Moderate | NMM (2.0 eq) | Non-hazardous alternative to BOP |
Pathway Visualization
The following diagram illustrates the kinetic competition between the desired aminolysis and the undesired oxazolone-mediated epimerization pathway.
Mechanistic pathways of peptide coupling highlighting desired aminolysis vs. oxazolone epimerization.
Experimental Protocols
The following protocols are designed as self-validating workflows. By strictly controlling stoichiometry and addition order, they inherently prevent the conditions that lead to stereochemical degradation.
Protocol A: High-Fidelity Coupling using COMU (Solution Phase)
Objective: Maximize enantiomeric excess when coupling a chiral acid to a chiral 3-aminopyrrolidine.
-
Preparation: In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve the chiral carboxylic acid (1.0 eq) and COMU (1.0 eq) in anhydrous DMF to achieve a concentration of 0.1 M.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Rationale: Lower temperatures suppress the kinetic formation of the oxazolone intermediate.
-
Base Addition: Add exactly 1.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise. Rationale: COMU's morpholino backbone provides internal hydrogen bonding, eliminating the need for the standard 2.0 eq of base, thereby protecting the
-proton[1]. -
Nucleophile Addition: Immediately add the chiral aminopyrrolidine (1.1 eq). Do not allow the acid to "pre-activate" for more than 1 minute.
-
Reaction: Stir for 1 hour at 0 °C, then allow the mixture to naturally warm to room temperature. Stir for an additional 2–4 hours. Monitor completion via LC-MS.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc. Note: COMU by-products are highly water-soluble, ensuring a clean organic phase[2]. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Coupling Highly Hindered Systems using HATU/sym-Collidine
Objective: Force the coupling of sterically demanding N-Boc-aminopyrrolidines where standard reagents exhibit stalled kinetics.
-
Preparation: Dissolve the chiral carboxylic acid (1.0 eq) and the chiral aminopyrrolidine (1.1 eq) in a 1:1 mixture of anhydrous DCM and DMF (0.1 M). Rationale: Having the amine present from the beginning (in situ trapping) prevents the active ester from lingering and cyclizing[4].
-
Base Addition: Add sym-collidine (2.0 eq) to the mixture. Rationale: sym-Collidine is sterically hindered (preventing nucleophilic interference) and possesses a lower pKa, which neutralizes the system without promoting racemization[4].
-
Activation: Cool the mixture to 0 °C. Add HATU (1.05 eq) in one single portion.
-
Reaction: Stir at 0 °C for 2 hours, then warm to room temperature and stir for 4–12 hours depending on steric bulk.
-
Workup: Dilute with DCM, wash successively with 5% aqueous citric acid (to remove excess collidine), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo.
References
1.1 - ACS Publications (acs.org) 2.2 - ResearchGate (researchgate.net) 3.3 - National Institutes of Health (nih.gov) 4.4 - ResearchGate (researchgate.net)
Sources
Application Note: One-Pot Synthesis of N-Substituted Pyrrolidine-3-Amines via Direct Reductive Amination
Overview and Strategic Rationale
The pyrrolidine-3-amine motif is a privileged, highly versatile scaffold in modern drug discovery. It is frequently utilized to improve the physicochemical properties, aqueous solubility, and target selectivity of small molecules. Notably, the strategic incorporation of this structural element was a critical step in the discovery of Leniolisib (CDZ173), a potent PI3Kδ-selective inhibitor developed for inflammatory diseases , and in the design of novel SHP-2 allosteric inhibitors for oncology applications .
Synthesizing these derivatives efficiently requires robust, scalable methodologies. The one-pot reductive amination of 1-Boc-pyrrolidin-3-one with various primary or secondary amines stands as the industry-standard approach. This guide details the causality behind the experimental conditions and provides a self-validating protocol to ensure high-yield, reproducible synthesis.
Mechanistic Causality: Why One-Pot?
Isolating intermediate imines or hemiaminals during amine synthesis is often plagued by hydrolytic instability, leading to significant yield attrition. By conducting the reaction in a single pot using sodium triacetoxyborohydride (NaBH(OAc)₃), chemists can exploit a kinetic loophole.
NaBH(OAc)₃ is a mild reducing agent that reacts sluggishly with unactivated ketones but rapidly reduces protonated iminium ions. The addition of a weak acid, such as acetic acid (AcOH), serves a dual mechanistic purpose:
-
Catalysis: It accelerates the dehydration of the hemiaminal intermediate to form the iminium ion.
-
Activation: It protonates the resulting iminium species, activating it for hydride transfer without fully protonating the nucleophilic amine (which would stall the initial attack).
Mechanistic pathway of the one-pot reductive amination to form pyrrolidine-3-amines.
Optimization of Reaction Conditions
To establish a robust protocol, reaction conditions must be carefully tuned. The choice of solvent and reducing agent strictly dictates the chemoselectivity of the transformation. As summarized in Table 1, 1,2-dichloroethane (DCE) combined with NaBH(OAc)₃ provides the optimal environment, preventing the over-reduction of the starting ketone commonly observed with NaBH₄ in protic solvents.
Table 1: Quantitative Optimization of Reductive Amination Conditions
| Entry | Solvent | Reducing Agent | Additive | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | MeOH | NaBH₄ (1.5 eq) | None | 2 | 35% | Major byproduct: 1-Boc-pyrrolidin-3-ol (ketone over-reduction). |
| 2 | MeOH | NaBH₃CN (1.5 eq) | AcOH (cat.) | 12 | 68% | Moderate yield; generates toxic cyanide byproducts. |
| 3 | THF | NaBH(OAc)₃ (1.5 eq) | AcOH (1.0 eq) | 16 | 75% | Sluggish imine formation; incomplete conversion. |
| 4 | DCE | NaBH(OAc)₃ (1.5 eq) | AcOH (1.0 eq) | 6 | 92% | Clean conversion; optimal iminium stabilization. |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates critical In-Process Controls (IPCs) to verify intermediate formation and prevent downstream failures.
Self-validating experimental workflow for the one-pot synthesis of pyrrolidine-3-amines.
Step-by-Step Methodology
Reagents Required: 1-Boc-pyrrolidin-3-one (1.0 eq), Primary/Secondary Amine (1.1 eq), Glacial Acetic Acid (1.0 eq), Sodium triacetoxyborohydride (1.5 eq), 1,2-Dichloroethane (DCE, 0.2 M).
-
Reagent Preparation & Mixing: In an oven-dried round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, dissolve 1-Boc-pyrrolidin-3-one (1.0 eq) and the target amine (1.1 eq) in anhydrous DCE (0.2 M concentration).
-
Acidification: Add glacial acetic acid (1.0 eq) dropwise at room temperature. Stir the mixture for 1–2 hours to allow for hemiaminal formation and subsequent dehydration.
-
IPC Check 1 (Imine Validation): Self-Validation Step: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Do not proceed until the mass corresponding to the starting ketone is depleted and the imine/iminium mass ([M+H]+) is the dominant peak.
-
Reduction: Once imine formation is confirmed, cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes to control the mild exotherm. Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 4–6 hours.
-
IPC Check 2 (Reduction Validation): Self-Validation Step: Perform TLC (typically 5-10% MeOH in DCM) or LC-MS to confirm the complete consumption of the imine intermediate and the appearance of the product mass.
-
Quench & pH Adjustment: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution dropwise until gas evolution ceases. Self-Validation Step: Check the aqueous layer with pH paper. The pH must be ≥ 8. If the solution is acidic, the newly formed pyrrolidine-3-amine will remain protonated in the aqueous layer, destroying your isolated yield. Add 1M NaOH dropwise if necessary to reach pH 8-9.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient) to afford the pure N-substituted 1-Boc-pyrrolidine-3-amine.
References
-
Hoegenauer, K., et al. "Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors." ACS Medicinal Chemistry Letters, 2017, 8(9), 975-980.[Link]
-
Yuan, Z., et al. "Binding Free Energy Calculation Based on the Fragment Molecular Orbital Method and Its Application in Designing Novel SHP-2 Allosteric Inhibitors." International Journal of Molecular Sciences, 2024, 25(1), 671.[Link]
Troubleshooting & Optimization
Technical Support Center: Handling Hygroscopic Chiral Amine Salts
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you, our fellow scientists and researchers, with in-depth, practical solutions for the challenges associated with handling hygroscopic chiral amine salts. The absorption of atmospheric moisture is not a trivial inconvenience; it is a critical variable that can fundamentally alter the outcome of sensitive experiments, from chiral resolutions to asymmetric catalysis. This document provides not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot effectively and ensure the integrity and reproducibility of your work.
Frequently Asked Questions (FAQs)
Section 1: Fundamentals & Storage
Q1: What exactly is a hygroscopic chiral amine salt, and why does it require special handling?
A hygroscopic substance is one that readily attracts and holds water molecules from the surrounding environment.[1] Chiral amine salts, which are crucial intermediates and resolving agents in pharmaceutical development, often possess polar functional groups and ionic lattices that make them particularly susceptible to moisture absorption. This absorbed water can lead to a host of problems:
-
Physical Changes: The salt can transform from a free-flowing powder into a sticky, clumped, or "oiled out" solid, making accurate weighing nearly impossible.[2]
-
Chemical & Structural Changes: Absorbed water can alter the compound's crystal lattice, potentially leading to the formation of hydrates.[3][4] This changes the molecular weight and can drastically affect solubility.
-
Reaction Integrity: In sensitive reactions, such as asymmetric catalysis, trace amounts of water can deactivate the catalyst, alter reaction pathways, or reduce enantioselectivity.[5][6]
Q2: What is the immediate, non-negotiable first step upon receiving a new hygroscopic amine salt?
Upon receipt, immediately transfer the manufacturer's container into a desiccator or a dry box (glovebox). Do not open it on the open bench, especially in a humid environment. The goal is to minimize the initial exposure to ambient air. These compounds should be stored in tightly sealed containers within a desiccator containing an active drying agent (e.g., Drierite®, phosphorus pentoxide) or in a controlled-atmosphere glovebox.[1]
Q3: My lab doesn't have a glovebox. What are the best practices for handling these salts on an open bench?
While a glovebox is ideal, meticulous benchtop technique can suffice for many applications. The principle is to minimize exposure time and create a localized dry environment.
-
Preparation is Key: Have all necessary items (spatulas, weigh boats, vials, solvent) ready and within immediate reach before opening the reagent bottle.
-
Work Quickly: Weigh the desired amount of the salt as rapidly as possible. The longer the compound is exposed to air, the more water it will absorb.[1]
-
Inert Gas Blanket: If possible, direct a gentle stream of a dry, inert gas like nitrogen or argon over the balance and weighing area to displace moist air.
-
Immediate Resealing: Securely close the main container immediately after dispensing. For added protection, wrap the cap threads with Parafilm®.
The following workflow illustrates the decision-making process for handling these sensitive reagents.
Section 2: Troubleshooting Chiral Resolution
Chiral resolution via diastereomeric salt crystallization is fundamentally a process of exploiting solubility differences. Uncontrolled water absorption can sabotage this delicate equilibrium.
Q4: My diastereomeric salt "oiled out" instead of forming crystals. Is hygroscopicity to blame?
Yes, this is a classic sign of a failed crystallization that can be caused or exacerbated by absorbed moisture. "Oiling out" occurs when the salt precipitates from the solution as a liquid phase rather than an ordered crystalline solid.
Causality: Water can act as an anti-solvent when used with organic solvents like methanol or ethanol.[4][7] If your amine salt has absorbed moisture, it introduces this anti-solvent directly into the microenvironment of the salt. This can cause the salt's solubility to plummet in a rapid, uncontrolled manner, leading to precipitation as an amorphous oil instead of the slow, ordered growth required for selective crystallization.
Troubleshooting Steps:
-
Dry Your Salt: Before attempting the resolution, dry the amine salt under vacuum at a moderate temperature (e.g., 40-50 °C). Ensure the temperature is below the compound's melting or decomposition point.
-
Use Anhydrous Solvents: Ensure the solvent used for crystallization is rigorously dried.
-
Re-screen Solvents: If the problem persists, the solvent system itself may be suboptimal. Screen a range of solvents or solvent/anti-solvent mixtures to find conditions that favor crystal growth.[1]
Q5: I got crystals, but the diastereomeric excess (d.e.) and final enantiomeric excess (e.e.) are very low. How can water cause this?
Low d.e. or e.e. indicates that the desired diastereomer did not selectively crystallize; a significant amount of the undesired diastereomer co-precipitated.
Causality: The entire premise of this resolution technique rests on the solubility difference between the two diastereomeric salts. Absorbed water molecules can form hydration shells around the salt ions in solution. These hydration shells can alter the intermolecular forces and solvation thermodynamics, effectively reducing the solubility difference between the two diastereomers.[3][8] When the solubilities become too similar, both salts will crystallize, leading to poor resolution.
The following diagram outlines a troubleshooting workflow for when you encounter low enantiomeric or diastereomeric excess.
Section 3: Asymmetric Catalysis & Analysis
Q6: I'm using a chiral amine as a catalyst, not a resolving agent. Why is water still a major concern?
In asymmetric catalysis, the chiral amine is part of the catalytic cycle that generates the stereoselective environment. Water can interfere in several devastating ways:
-
Catalyst Deactivation: Many organometallic catalysts used in conjunction with chiral amine ligands are highly sensitive to moisture. Water can hydrolyze the metal-ligand bond or quench the active catalyst.[6]
-
Competing Ligand: Water can act as a ligand, competing with your chiral amine for coordination to a metal center. This can disrupt the chiral environment and lead to a racemic or non-selective background reaction.
-
Altering Reaction Pathways: In some amine-catalyzed reactions, water can actively participate in the mechanism, switching the diastereoselectivity of the product formed.[5][9] This means the presence of water could cause you to synthesize the wrong isomer entirely.
Q7: How can I be certain that my hygroscopic amine salt is dry enough for a sensitive application?
Visual inspection is insufficient. The definitive method for quantifying trace amounts of water is Karl Fischer (KF) titration.[10] This technique is highly specific to water and can provide precise results in parts-per-million (ppm). For amine salts, which are basic, a specialized KF protocol is required to prevent side reactions that would lead to erroneously high water content readings.
Protocols & Methodologies
Protocol 1: Drying a Hygroscopic Chiral Amine Salt
Objective: To remove absorbed atmospheric moisture from a solid chiral amine salt prior to use in a moisture-sensitive application.
Materials:
-
Hygroscopic chiral amine salt
-
Schlenk flask or round-bottom flask
-
Vacuum pump with cold trap
-
Heating mantle or oil bath
-
Inert gas (Nitrogen or Argon) line
-
Desiccator
Methodology:
-
Place the hygroscopic salt into a clean, dry Schlenk or round-bottom flask. Do not fill the flask more than one-third full.
-
Attach the flask to a high-vacuum line equipped with a cold trap.
-
Begin pulling vacuum. Once a stable vacuum is achieved, gently heat the flask to a temperature well below the salt's melting point (e.g., 40-60 °C). Caution: Heating too aggressively can cause the powder to blow around.
-
Continue drying under vacuum for 4-12 hours. The exact time depends on the amount of material and its hygroscopicity.
-
After drying, allow the flask to cool completely to room temperature while still under vacuum.
-
Backfill the flask with a dry, inert gas (e.g., Nitrogen or Argon).
-
Immediately cap the flask or transfer the dried salt into a sealed vial inside a glovebox or glove bag for storage. If a glovebox is unavailable, store the sealed flask in a high-quality desiccator.
Protocol 2: Karl Fischer Titration of an Amine Salt
Objective: To accurately quantify the water content of a chiral amine salt. This protocol addresses the basicity of amines.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Appropriate KF reagents (e.g., CombiTitrant, CombiMethanol)
-
Buffering agent: Salicylic acid or benzoic acid
-
Gas-tight syringe
-
Analytical balance
Methodology:
-
Prepare the Titration Medium: Add the KF solvent (e.g., CombiMethanol) to the titration cell. To buffer the solution against the amine's basicity, add a weak acid like salicylic acid directly to the solvent.[11] The optimal pH for the KF reaction is between 5 and 7.[11]
-
Pre-Titrate the Cell: Start the titrator to titrate any ambient moisture present in the solvent until a stable, low drift is achieved.
-
Prepare the Sample: In a controlled environment (glovebox or on a balance blanketed with inert gas), accurately weigh the hygroscopic amine salt into a gas-tight syringe or directly into the titration cell. Record the exact weight.
-
Inject and Titrate: Inject the sample into the cell and begin the titration. The instrument will automatically detect the endpoint and calculate the amount of water.
-
Calculate Water Content: The result is typically reported as a percentage (%) or parts-per-million (ppm) of water by weight. An acceptable level depends on the application, but for highly sensitive asymmetric catalysis, a water content of <100 ppm is often desired.
Data & Reference Tables
Table 1: Comparison of Common Chiral Resolving Agents for Amines
This table provides a quick reference for common chiral acids used to resolve racemic amines. The choice of agent is critical and often requires empirical screening.
| Chiral Resolving Agent | Structure | Acidity (pKa) | Key Characteristics |
| L-(+)-Tartaric Acid | Dicarboxylic acid with two chiral centers | pKa1 ≈ 2.98 | Cost-effective, widely used, and well-documented.[12] Its two acidic protons offer multiple salt-forming possibilities. |
| (S)-(-)-Mandelic Acid | α-hydroxy carboxylic acid | pKa ≈ 3.41 | Often provides high enantiomeric excess in a single crystallization due to the rigid phenyl group aiding in crystal packing.[12] |
| (1S)-(+)-10-Camphorsulfonic Acid | Strong sulfonic acid | pKa ≈ -1.5 | Its high acidity makes it particularly effective for resolving weakly basic amines that may not form stable salts with carboxylic acids.[12] |
References
-
TutorChase. How do you handle hygroscopic solutes in the lab?. Available at: [Link]
-
Wang, X., et al. (2020). Water enables diastereodivergency in bispidine-based chiral amine-catalyzed asymmetric Mannich reaction of cyclic N-sulfonyl ketimines with ketones. Chemical Science. Available at: [Link]
-
Bosits, M. H., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. Available at: [Link]
- Levilain, J., et al. (2018). Impact of a Partial Solid Solution and Water Molecules on the Formation of Fibrous Crystals and Fluid Inclusions. Crystal Growth & Design.
-
TCA Lab / Alfa Chemistry. Mastering Karl Fischer Moisture Analysis: A Complete Guide. Available at: [Link]
-
Wang, X., et al. (2020). Water enables diastereodivergency in bispidine-based chiral amine-catalyzed asymmetric Mannich reaction of cyclic N-sulfonyl ketimines with ketones. PMC. Available at: [Link]
-
Labinsights. How to Perform Karl Fischer (KF) Moisture Analysis on Complex Samples?. Available at: [Link]
-
Li, Y., et al. (2023). The Role of Water Dimers in the Initial Stage of Salt Crystallization. PMC. Available at: [Link]
-
The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]
-
Reddit. Drying and Storing Hygroscopic Salts. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Water enables diastereodivergency in bispidine-based chiral amine-catalyzed asymmetric Mannich reaction of cyclic N-sulfonyl ketimines with ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Role of Water Dimers in the Initial Stage of Salt Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Water enables diastereodivergency in bispidine-based chiral amine-catalyzed asymmetric Mannich reaction of cyclic N-sulfonyl ketimines with ketones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 11. labinsights.nl [labinsights.nl]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Pyrrolidine N-Alkylation Optimization
Status: Operational | Ticket ID: PYR-ALK-OPT-001 | Lead Scientist: Dr. A. Vance
Welcome to the Advanced Synthesis Support Center. You have reached the specialized module for Pyrrolidine N-Alkylation . This guide is structured to troubleshoot low yields, prevent common side reactions (quaternization, elimination), and optimize reaction kinetics.
🟢 Module 1: Method Selection & Core Protocols
Before optimizing a failing reaction, ensure you are using the correct mechanistic pathway. Pyrrolidine is a secondary amine with moderate steric bulk.
Decision Matrix: Which Route?
Do not default to direct alkylation if your electrophile is sensitive or sterically hindered. Use this logic flow to select your protocol.
Figure 1: Decision tree for selecting the optimal N-alkylation strategy based on electrophile structure.
Protocol A: The "Cesium Effect" Direct Alkylation ( )
Best for: Primary alkyl halides, benzyl halides.[1]
The Science: We utilize Cesium Carbonate (
Reagents:
-
Alkyl Halide (1.1 equiv)[4]
- (1.5 - 2.0 equiv)
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF (0.1 M concentration)
Step-by-Step:
-
Dissolution: Dissolve the pyrrolidine substrate in anhydrous MeCN under
atmosphere. -
Base Activation: Add
. Stir for 15 minutes at Room Temperature (RT) to ensure a homogeneous suspension. -
Addition: Add the alkyl halide dropwise. Crucial: If the halide is highly reactive (e.g., benzyl bromide), cool to 0°C during addition to prevent exotherm-driven over-alkylation.
-
Reaction: Heat to 60°C (MeCN) or 80°C (DMF). Monitor via LCMS.[6][7]
-
Workup: Filter off inorganic salts before aqueous extraction to prevent emulsion formation.
Protocol B: Reductive Amination
Best for: Secondary alkyl groups, preventing over-alkylation, or when alkyl halides are prone to elimination.
Reagents:
-
Aldehyde/Ketone (1.1 - 1.2 equiv)
-
Reducing Agent: Sodium Triacetoxyborohydride (
) (1.4 equiv) -
Catalyst: Acetic Acid (AcOH) (1-2 drops)
-
Solvent: DCE (1,2-Dichloroethane) or DCM[7]
Step-by-Step:
-
Imine Formation: Mix amine and carbonyl in DCE. Add AcOH. Stir for 30-60 mins. Note: Pyrrolidine forms an iminium ion intermediate.
-
Reduction: Add
in three portions over 15 minutes. Why? This reagent is mild and will reduce the iminium ion faster than the carbonyl starting material, ensuring selectivity [2]. -
Quench: Quench with saturated
solution.
🟡 Module 2: Troubleshooting & Optimization (FAQs)
Issue 1: "I am seeing significant over-alkylation (Quaternary Ammonium Salts)."
Diagnosis: The secondary amine product is more nucleophilic than the starting material, leading to a runaway reaction.[7] Corrective Actions:
-
Stoichiometry Inversion: Use the pyrrolidine in excess (1.5 to 2.0 equiv) relative to the alkyl halide.
-
Base Switching: Switch from soluble organic bases (TEA/DIPEA) to inorganic bases (
or ). The heterogeneous surface of inorganic bases can throttle the reaction rate, preventing local high concentrations of deprotonated product. -
Slow Addition: Syringe pump addition of the alkyl halide over 1 hour.
Issue 2: "My reaction is stuck at 50% conversion."
Diagnosis: The alkyl halide might be a chloride (poor leaving group) or the nucleophile is stalling due to steric hindrance. The "Finkelstein" Fix: Add Sodium Iodide (NaI) (10-20 mol%) to the reaction.
-
Mechanism:[1][8][9][10][11][12] NaI reacts with the alkyl chloride (R-Cl) to form the alkyl iodide (R-I) in situ. Iodide is a far superior leaving group (
), accelerating the attack by pyrrolidine [3].
Issue 3: "I'm getting elimination products (alkenes) instead of alkylation."
Diagnosis: Your base is acting as a base, not a proton scavenger, triggering E2 elimination on the alkyl halide. Data Comparison for Base Selection:
| Parameter | Sodium Hydride (NaH) | Triethylamine ( | Cesium Carbonate ( |
| Basicity ( | Very High (~35) | Moderate (~10) | Moderate (Surface active) |
| Risk of Elimination | High | Moderate | Low |
| Solubility (DMF) | Low | High | Moderate (Cesium Effect) |
| Recommendation | Avoid for Sec-Amines | Good for simple cases | Gold Standard for Yield |
🔵 Module 3: Advanced Mechanistic Visualization
Understanding the competition between the desired pathway and side reactions is critical for troubleshooting.
Figure 2: Mechanistic competition. Optimization aims to maximize the Green path while suppressing the Red paths via stoichiometry and base selection.
📚 References
-
Salvatore, R. N., et al. (2002).[2] "Cesium effect: high chemoselectivity in direct N-alkylation of amines." Tetrahedron, 58(32), 6367-6376.
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Finkelstein, H. (1910).[1] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[1][12] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[1]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. scribd.com [scribd.com]
- 3. old.inno-chem.com.cn [old.inno-chem.com.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 9. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 10. adichemistry.com [adichemistry.com]
- 11. Finkelstein Reaction [organic-chemistry.org]
- 12. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]
Purification methods for hydrophilic pyrrolidine amines
Topic: Purification methods for hydrophilic pyrrolidine amines Ticket ID: #PYR-AMINE-001 Status: Open Assigned Specialist: Senior Application Scientist
Welcome to the Purification Help Desk
Subject: Troubleshooting retention, peak shape, and isolation of hydrophilic pyrrolidine amines.
User Context: You are likely dealing with small, highly polar heterocycles (logP < 0, pKa ~10-11). These molecules are notorious for eluting in the void volume on standard C18 columns, tailing severely due to silanol interactions, and forming hygroscopic salts that are difficult to handle.
This guide is structured as a dynamic troubleshooting session. Select the symptom that matches your current issue below.
Module 1: Retention Issues
Ticket: "My compound elutes in the void volume (t0) on C18."
Diagnosis:
Your pyrrolidine amine is too hydrophilic. At the standard pH of 2-3 (using TFA or Formic Acid), the amine is fully protonated (
Solution A: High pH Reverse Phase (The "Neutralization" Strategy)
-
Logic: By raising the mobile phase pH above the pKa of the amine (typically pH 10-11), you suppress ionization. The neutral free base is significantly more hydrophobic and will retain on C18.
-
Prerequisite: You must use a "Hybrid" particle column (e.g., Waters XBridge, Agilent Poroshell HILIC-Z/CSH) that is stable up to pH 12. Standard silica dissolves above pH 8.
-
Protocol:
-
Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient: 5% B to 95% B.
-
Solution B: HILIC (Hydrophilic Interaction Liquid Chromatography)
-
Logic: If High pH is not an option (molecule instability), use HILIC. HILIC creates a water-rich layer on the surface of a polar stationary phase.[2][3][4] Your polar amine partitions into this water layer.
-
Crucial Difference: In HILIC, Water is the strong solvent. You must start high in Organic (95% ACN) and elute by increasing Water.
-
Protocol:
-
Column: Bare Silica, Amide, or Zwitterionic (e.g., HILIC-Z).
-
Mobile Phase A: ACN with 10mM Ammonium Formate (pH 3).
-
Mobile Phase B: Water with 10mM Ammonium Formate (pH 3).
-
Gradient: 95% A (Organic)
50% A.
-
Decision Logic Diagram:
Caption: Decision matrix for selecting the optimal stationary phase based on pH stability and solubility.
Module 2: Peak Shape & Resolution
Ticket: "My peaks look like shark fins (severe tailing)."
Diagnosis:
Secondary amines (pyrrolidines) interact strongly with residual silanols (
Troubleshooting Protocol:
| Factor | Adjustment | Why it works (Causality) |
| Modifier | Add 0.1% TFA (Trifluoroacetic Acid) | TFA is an ion-pairing agent. The trifluoroacetate anion pairs with the protonated amine, neutralizing the charge and masking it from silanols. |
| Chaotropic Salt | Add 10-20mM Ammonium Perchlorate | High ionic strength "swamps" the silanol sites, preventing the amine from binding. ( Warning: Explosive risk if dried; use Formate for prep). |
| Stationary Phase | Switch to "End-capped" or "Hybrid" columns | These columns have chemically bonded groups (end-capping) covering the free silanols, physically blocking the interaction. |
Module 3: Isolation & Salt Removal
Ticket: "I purified it with TFA, but now it's a hygroscopic oil I can't weigh."
Diagnosis: You have isolated the Trifluoroacetate salt of your amine. These are often hygroscopic oils. For biological assays or stability, you often need the Free Base or the HCl salt .
The "Catch and Release" Protocol (SCX): Use a Strong Cation Exchange (SCX) cartridge to strip the TFA and release the free amine.
-
Load: Dissolve your oily TFA salt in MeOH/Water (acidic). Load onto the SCX cartridge.
-
Mechanism:[4] The positively charged amine binds tightly to the sulfonic acid groups on the resin. The TFA anion flows through.
-
-
Wash: Flush with 100% Methanol.
-
Mechanism:[4] Removes non-basic impurities and residual TFA.
-
-
Elute: Flush with 2M Ammonia in Methanol.
-
Mechanism:[4] The massive excess of ammonia deprotonates the amine (turning it neutral) AND displaces it from the resin.
-
-
Dry: Evaporate the Ammonia/MeOH fraction. You now have the free base.[5]
SCX Workflow Diagram:
Caption: Strong Cation Exchange (SCX) workflow for removing TFA and isolating the free base amine.
Module 4: Flash Chromatography (Preparative Scale)
Ticket: "I need to purify 5 grams. Can I use Flash?"
Diagnosis: Standard silica flash columns will irreversibly bind pyrrolidines or streak across the column.
Recommended Stationary Phases for Flash:
| Phase | Application | Solvent System | Notes |
| Amine-Functionalized Silica | Normal Phase alternative | Hexane / Ethyl Acetate | The bonded amines on the silica surface raise the local pH, preventing your product from interacting with silanols. No modifier (TEA) needed. |
| C18-Aq (Aqueous) | Reverse Phase | Water / ACN | Designed to prevent "phase collapse" in 100% water, which is often needed to retain polar amines. |
| Basic Alumina | Normal Phase | DCM / MeOH | Cheaper than amine-silica but lower resolution. Good for crude cleanups. |
References
-
Waters Corporation. Routine Switching Between High and Low pH on XBridge HPLC Columns. (Demonstrates stability of hybrid particles for high pH purification).
-
Teledyne ISCO. Purification of primary amines using RediSep C-18 reversed phase columns. (Flash chromatography protocols).[1][6][7][8][9]
-
Agilent Technologies. InfinityLab Poroshell 120 HILIC-Z User Guide. (Zwitterionic HILIC mechanisms for polar metabolites).[10]
-
Waters Corporation. Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX. (Detailed SCX protocol).
Sources
- 1. labex.hu [labex.hu]
- 2. What is the difference between HILIC columns VS normal/reverse columns_ [uhplcslab.com]
- 3. lcms.cz [lcms.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. scribd.com [scribd.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. teledyneisco.com [teledyneisco.com]
- 10. agilent.com [agilent.com]
Preventing racemization during (S)-3-aminopyrrolidine synthesis
The following technical guide is structured as a Tier 3 Support Center for process chemists and researchers. It bypasses generic advice to address the specific mechanistic failures that cause racemization in (S)-3-aminopyrrolidine synthesis.
Ticket Subject: Prevention of Racemization and Enantiomeric Excess (ee) Loss Assigned Specialist: Senior Application Scientist, Process Chemistry Division
🛑 Emergency Triage: Why is my ee% dropping?
If you are currently observing a drop in enantiomeric excess (ee), cross-reference your process parameters with this triage dashboard immediately.
| Symptom | Probable Root Cause | Immediate Action |
| ee% drops during cyclization | Succinimide Enolization: The | Switch from Acetic Anhydride/Base to Thionyl Chloride or HMDS/ZnCl₂ for cyclization. Maintain T < 40°C. |
| ee% drops during workup | pH Shock: Storing the intermediate in strong aqueous base (pH > 12) for prolonged periods induces racemization via carbanion formation. | Quench reactions into buffered solutions. Perform rapid extraction at pH 10–11, not pH 14. |
| Complete Racemization (0% ee) | Aziridinium Intermediate: You likely attempted to convert 3-hydroxypyrrolidine to the amine via a leaving group (Ms/Ts) with an unprotected or alkyl-protected ring nitrogen. | STOP. This route is chemically flawed due to neighboring group participation (NGP). Switch to the Aspartic Acid Route . |
| Inconsistent HPLC Results | Derivatization Kinetic Resolution: If using chiral derivatizing agents (e.g., Marfey's), incomplete reaction can kinetically enrich one isomer, giving false high ee. | Ensure >100% conversion of the analyte during derivatization or switch to Direct Chiral HPLC (see Section 4). |
🔬 Phase 1: The "Safe" Synthesis Route (Aspartic Acid Pathway)
The most robust industrial route starts from L-Aspartic Acid . Unlike routes involving nucleophilic displacement on a pyrrolidine ring (which risk inversion/retention mixtures), this route builds the chiral center before ring closure, maintaining integrity—provided you control the Succinimide Checkpoint .
The Workflow
Caption: Critical Control Point at Step 2. The succinimide intermediate is prone to racemization via enolization if basic conditions are not strictly managed.
Detailed Protocol: Minimizing Racemization
Step 1: N-Protection & Anhydride Formation
-
Protocol: React L-aspartic acid with
under Schotten-Baumann conditions, followed by dehydration with acetic anhydride to form N-Boc-L-aspartic anhydride. -
Checkpoint: This step is generally safe. Ensure the anhydride is used immediately or stored dry to prevent hydrolysis.
Step 2: The Critical Cyclization (Succinimide Formation)
-
The Danger: Reaction with benzylamine opens the anhydride to an amide-acid. Closing this back to the succinimide (imide) is where racemization strikes. The imide
-proton is acidic. -
Safe Method: Use Thionyl Chloride (
) in dry DCM at 0°C to cyclize the amide-acid. Avoid refluxing in acetic acid/acetate, which is a common but racemizing condition. -
Why? Acidic cyclization suppresses the formation of the enolate intermediate required for racemization.
Step 3: Reduction
-
Protocol: Reduce the succinimide using
or . -
Checkpoint: Ensure the reaction is quenched carefully. A harsh quench (high exotherm) can degrade the product, though racemization here is less likely than in Step 2.
🧠 Phase 2: Deep Dive – The "Aziridinium Trap" (What to Avoid)
Users often ask: "Can I just convert (S)-3-hydroxypyrrolidine to the amine via a mesylate?"
Support Answer: NO. This is the most common cause of complete racemization and structural scrambling.
The Mechanism of Failure
If the pyrrolidine nitrogen is nucleophilic (e.g., N-Benzyl or N-H) and you create a leaving group (OMs/OTs) at C3, the nitrogen attacks C3 intramolecularly.
-
Formation: The nitrogen lone pair displaces the leaving group, forming a bicyclic Aziridinium Ion .
-
Scrambling: This intermediate is symmetric or can be attacked at either C2 or C3.
-
Result: You get a mixture of 3-amino (racemic) and 3-aminomethyl (ring-contracted) products.
Caption: Neighboring Group Participation (NGP) by the ring nitrogen leads to the aziridinium ion, destroying stereochemistry.
Solution: If you must use this route, the ring nitrogen must be deactivated with a strong electron-withdrawing group (e.g., N-Tosyl or N-Cbz ), preventing it from attacking the C3 position.
📊 Phase 3: Analytical Validation (Chiral HPLC)
Do not rely on optical rotation (
Recommended Chiral HPLC Methods
| Parameter | Method A (Direct Normal Phase) | Method B (Reversed Phase) |
| Column | Chiralpak IA or IC (Immobilized Amylose/Cellulose) | Chiralcel OD-RH |
| Mobile Phase | n-Hexane : IPA : Diethylamine (90 : 10 : 0.1) | Phosphate Buffer (pH 8.0) : Acetonitrile (60 : 40) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV 210 nm (Weak absorption) | UV 210 nm |
| Derivatization? | None required | None required |
| Notes | Best for N-protected intermediates (e.g., N-Boc). | Better for free amines (requires high pH stability). |
Derivatization Option (High Sensitivity): If UV detection is poor, derivatize with (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester or similar chiral isocyanates to create diastereomers, then separate on a standard C18 column.
❓ Frequently Asked Questions (FAQs)
Q: I am using the Curtius rearrangement from N-Boc-pyrrolidine-3-carboxylic acid. Will I lose stereochemistry?
A: Generally, no. The Curtius rearrangement proceeds with retention of configuration . However, the risk lies in the formation of the acyl azide. If you use thionyl chloride to make the acid chloride first, avoid excess heat, which can epimerize the
Q: Can I separate the enantiomers via crystallization if my synthesis fails? A: Yes. (S)-3-aminopyrrolidine can be resolved using (S)-2-Methoxy-2-phenylacetic acid or L-Tartaric acid .
-
Protocol: Mix racemic amine (1 eq) with resolving acid (1 eq) in Ethanol/Water. The diastereomeric salt of the desired enantiomer often crystallizes out. Recrystallize to >99% ee.
Q: My N-Benzyl deprotection (Hydrogenolysis) is very slow. Can I heat it? A: Heating during Pd/C hydrogenation is generally safe for this molecule regarding racemization, but it may cause ring opening or side reactions. Instead of heat, increase hydrogen pressure (50-100 psi) or add a mild acid catalyst (Acetic acid) to protonate the amine, preventing catalyst poisoning.
References
-
Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. ResearchGate. Available at: [Link]
- Process for the preparation of enantiomerically enriched 3-aminopiperidine (and pyrrolidine analogs).Google Patents (EP2958894A1).
-
Curtius Rearrangement: Mechanistic Insight. National Institutes of Health (PMC). Available at: [Link]
-
Racemization in Drug Discovery (Mechanisms of alpha-proton acidity). Cardiff University Research. Available at: [Link]
Technical Support Center: Reductive Amination of Hindered Amines
Topic: Troubleshooting & Optimization for Sterically Encumbered Substrates Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Status: Active | Version: 2.4
Executive Summary: The Steric Challenge
Reductive amination is thermodynamically driven but kinetically controlled. When working with hindered amines (e.g., tert-butyl amines) or hindered ketones (e.g., adamantone, ortho-substituted acetophenones), the reaction frequently stalls at the imine formation step .
Unlike unhindered systems where imine formation is rapid, hindered substrates suffer from significant steric repulsion in the tetrahedral intermediate. Standard protocols (STAB/DCE or NaCNBH₃/MeOH) often fail here , resulting in recovered starting material or direct reduction of the ketone to an alcohol.
This guide prioritizes Lewis-acid mediation and dehydration strategies to force the equilibrium forward before reduction occurs.
Module 1: Diagnostic Decision Tree
Before altering your protocol, identify the failure mode. Use this logic flow to determine the root cause of your low yield.
Figure 1: Diagnostic logic flow for identifying the rate-limiting failure in hindered reductive aminations.
Module 2: The Titanium(IV) Isopropoxide Protocol
For hindered substrates, Titanium(IV) isopropoxide [Ti(OiPr)₄] is the gold standard. It serves a dual function:
-
Lewis Acid: Activates the carbonyl oxygen, making it more susceptible to nucleophilic attack by the bulky amine.
-
Water Scavenger: Shifts the equilibrium toward the imine by chemically trapping water.
Protocol: The "Mattson-Abdel-Magid" Variant
Recommended for: Hindered ketones + weak/hindered amines.
| Step | Action | Technical Rationale |
| 1 | Mix Neat (or minimal solvent): Combine Ketone (1.0 equiv) + Amine (1.2–1.5 equiv) + Ti(OiPr)₄ (1.5–2.0 equiv). | High concentration favors bimolecular kinetics. Ti(OiPr)₄ acts as the solvent and scavenger. |
| 2 | Incubate: Stir at RT for 4–12 hours (or 60°C for extremely hindered cases). | Crucial Step: Do not add reductant yet. Allow the Titanium-Imine Complex to form fully. |
| 3 | Dilute: Add absolute Ethanol (or Methanol) to solubilize the viscous mixture. | Prepares the solution for the hydride source. |
| 4 | Reduce: Add NaBH₄ (1.5 equiv) slowly. Stir for 2–4 hours. | NaBH₄ is safe here because the ketone is already "protected" as the imine complex. |
| 5 | Quench (Critical): Add 2M NaOH or NH₄OH. Filter the resulting white precipitate (TiO₂). | Avoids Emulsions: Acidic quench creates a gelatinous mess. Basic quench precipitates granular TiO₂. |
Mechanism of Action
The following diagram illustrates why Titanium succeeds where proton catalysis fails.
Figure 2: Titanium coordinates the carbonyl, activating it while simultaneously templating the amine approach, overcoming entropic penalties.
Module 3: Reducing Agent Selection Guide
Choosing the wrong reductant is the second most common failure point.
| Reagent | Reactivity | Selectivity | Best Use Case |
| NaBH(OAc)₃ (STAB) | Moderate | High | Standard 1-Pot. Good for moderately hindered systems. Reduces imines much faster than ketones.[1][2] Note: Reacts slowly with highly hindered ketones. |
| NaCNBH₃ | Low | Very High | pH Sensitive. Requires pH 6–7. Toxic. Use only if STAB fails or for acid-sensitive substrates. |
| NaBH₄ | High | Low | 2-Step Only. Must be used after imine is fully formed (e.g., in the Ti(OiPr)₄ protocol). Will reduce unreacted ketone immediately. |
| Pic-BH₃ (Picoline Borane) | Moderate | High | Green Alternative. Similar profile to NaCNBH₃ but non-toxic. Excellent for solid-phase synthesis. |
Module 4: Troubleshooting FAQ
Q1: I tried the Ti(OiPr)₄ method, but the workup is a nightmare. I have a white emulsion that won't separate.
Diagnosis: You likely quenched with water or dilute acid. Titanium hydroxides form gelatinous networks at neutral/acidic pH. The Fix: Use the Rochelle Salt Method or Basic Precipitation .
-
Protocol: Dilute the reaction mixture with EtOAc. Add saturated aqueous Rochelle salt (Potassium Sodium Tartrate) and stir vigorously for 1-2 hours. The titanium will solubilize into the aqueous layer, leaving a clear organic phase.
-
Alternative: Quench with 10% NaOH. This forces the titanium to crash out as granular TiO₂, which can be filtered through Celite.
Q2: My LCMS shows the alcohol (direct reduction) is the major product, even with STAB.
Diagnosis: The rate of imine formation is slower than the rate of ketone reduction. Even though STAB is selective, hindered ketones react so slowly with amines that the background reduction of the ketone takes over. The Fix: Switch to a Sequential Addition protocol.
-
Reflux Ketone + Amine in Toluene with a Dean-Stark trap (or over 4Å Molecular Sieves) for 12–24 hours to force imine formation.
-
Cool to RT.
-
Then add the reducing agent (STAB or NaBH₄).
Q3: Can I use Microwave irradiation for this?
Answer: Yes, and it is highly recommended for sterically "dead" systems. Protocol: Combine Ketone, Amine, and Ti(OiPr)₄ in a microwave vial (neat or in Toluene). Irradiate at 100–120°C for 10–30 minutes. Cool, dilute with MeOH, and add NaBH₄. This overcomes the activation energy barrier for the bulky transition state.
Q4: I am seeing "Over-Alkylation" (Tertiary amine formation from primary amine).
Diagnosis: The product secondary amine is more nucleophilic than the starting primary amine. The Fix:
-
Use a large excess of the amine (5–10 equiv) if the amine is cheap.
-
Use Ti(OiPr)₄ .[3][4] The steric bulk of the titanium complex on the nitrogen makes the secondary amine intermediate less likely to react again compared to the smaller primary amine.
References
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3][5] The Journal of Organic Chemistry, 55(8), 2552–2554, 1990.[3] Link
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862, 1996. Link
-
Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532, 1995. Link
-
Kulkarni, M. G., et al. "Microwave assisted solvent-free reductive amination of carbonyl compounds." Tetrahedron Letters, 52(38), 4961-4965, 2011. Link
Sources
Technical Support Center: (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine Free Base
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the storage, handling, and stability of (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine free base. Our goal is to ensure the integrity of your starting material, leading to reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the long-term stability and handling of (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine free base.
Q1: What are the ideal storage conditions for (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine free base?
To maintain the compound's purity and integrity, stringent storage conditions are necessary. This compound is a primary aliphatic amine derivative that is susceptible to environmental factors. The recommended storage conditions are summarized in the table below.
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | 2–8°C (Refrigerated) | Storing at refrigerated temperatures significantly slows down the rate of potential degradation reactions.[1][2] For long-term storage exceeding one year, consider storage at -20°C.[3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The amine functionality is susceptible to oxidation by atmospheric oxygen.[4] Storing under an inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.[5][6] |
| Light | Amber or Opaque Container | The compound should be protected from light, as UV radiation can provide the energy to initiate and accelerate degradative pathways.[3] |
| Moisture | Tightly Sealed Container in a Dry Environment | This compound is hygroscopic, meaning it readily absorbs moisture from the air.[5] Water can act as a reactant in hydrolytic degradation or mediate other side reactions. Using desiccants in a secondary containment can provide additional protection.[7] |
| Container | Original Supplier Vial (Glass or compatible polymer) | Use the original container, which has been selected for material compatibility. If repackaging is necessary, use clean, dry glass vials with tight-fitting, inert caps.[5] |
Q2: My (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine has developed a yellow or brownish tint. What does this indicate, and can I still use it?
A change in color from colorless or light yellow to a more pronounced yellow or brown is a common visual indicator of degradation. This is often due to minor levels of oxidation or the formation of polymeric impurities.
-
Causality: Aliphatic amines can be oxidized by air, leading to the formation of colored byproducts like nitroso or nitro compounds.[8][9] This process can be accelerated by exposure to light and elevated temperatures.
-
Trustworthiness of Material: The presence of color signifies that the purity is no longer as stated on the label. While the bulk of the material may still be the desired compound, the impurities can interfere with your experiments by causing side reactions, acting as catalysts or inhibitors, or complicating purification and analysis.
-
Recommendation: Before use, you must re-analyze the material to determine its actual purity. A simple analytical check, such as HPLC or NMR, is essential.[10] If the purity is still acceptable for your specific application (e.g., >95% and the impurity profile is known), you may proceed with caution. Otherwise, the material should be discarded or purified (e.g., by distillation) if feasible.
Q3: Why is an inert atmosphere so critical for this compound? What are the specific degradation pathways?
Storing under an inert atmosphere is a cornerstone of preserving amine integrity. It directly mitigates two primary degradation pathways: oxidation and reaction with atmospheric carbon dioxide.
-
Oxidative Degradation: The lone pair of electrons on the nitrogen atoms makes the amine susceptible to attack by atmospheric oxygen. This can lead to a cascade of reactions, forming intermediates like hydroxylamines and nitrosoalkanes, which can ultimately yield nitroalkanes or other oxidized species.[9] These reactions are often autocatalytic and can be initiated by trace metal impurities or light.
-
Reaction with Carbon Dioxide: Primary and secondary amines react with atmospheric CO₂ to form carbamate salts. While this is a reversible reaction, the formation of these non-volatile salts can alter the perceived concentration and physical properties of the amine, potentially leading to weighing errors and affecting reaction stoichiometry.
Below is a diagram illustrating these potential degradation pathways.
Caption: Potential degradation pathways for the amine free base.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Q4: I'm seeing inconsistent yields or unexpected side products in my reaction. Could the amine's storage be the cause?
Yes, improper storage is a very likely culprit for inconsistent experimental results. Here is a logical workflow to troubleshoot this issue.
Caption: Decision tree for troubleshooting inconsistent results.
Q5: My analytical data (HPLC, LC-MS, NMR) shows unexpected peaks for the starting material. What could they be?
Unexpected peaks are direct evidence of impurities or degradation. The identity of these peaks can often be inferred from their analytical signature and an understanding of amine chemistry.
| Observation | Potential Cause | Recommended Action |
| New peak in HPLC, often at a different polarity. | Oxidative degradation products (e.g., N-oxide) or products of reaction with CO₂.[8][9] | Use LC-MS to get a molecular weight for the impurity. This can help confirm its identity. Compare with the expected mass of potential degradation products. |
| Broad peak in ¹H NMR, especially around the N-H proton. | Presence of water. The amine may have absorbed moisture.[5] | Dry the sample under high vacuum (if thermally stable) or use anhydrous solvents for your reaction. Consider adding drying agents like molecular sieves to the reaction. |
| Appearance of small, complex signals in ¹H NMR. | Could indicate oligomerization or the formation of various small-molecule impurities. | Re-purify the amine by distillation under reduced pressure or acquire a fresh batch. |
Experimental Protocols
To ensure self-validating results, we provide the following standardized protocols for assessing the stability and purity of your amine.
Protocol 1: Purity Assessment by Reversed-Phase HPLC-UV
This protocol provides a general method for determining the purity of (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine. It should be adapted and validated for your specific equipment.
Objective: To quantify the purity of the amine and detect any degradation products.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the amine into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water. This is your stock solution (1 mg/mL).
-
Further dilute the stock solution 1:10 with the same diluent to create a working solution of 100 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm (as aliphatic amines have poor chromophores, low UV is required).
-
-
Analysis:
-
Inject the working solution.
-
Integrate all peaks.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Protocol 2: Conducting an Accelerated Stability (Stress) Study
This protocol helps predict long-term stability by intentionally degrading the sample under harsh conditions.[11]
Objective: To identify potential degradation products and pathways under stress conditions.
Methodology:
-
Sample Preparation:
-
Dispense 10-20 mg aliquots of the amine into several clear and amber glass vials.
-
For solution stability, prepare a solution in a relevant anhydrous solvent (e.g., DMSO, DMF) at a typical working concentration.
-
Prepare a control sample stored under ideal conditions (2-8°C, dark, inert atmosphere).
-
-
Stress Conditions: Expose the samples to a range of stress conditions.[3]
-
Thermal Stress: Place vials in ovens at 40°C and 60°C.
-
Photostability: Expose vials to a controlled light source as per ICH Q1B guidelines.
-
Oxidative Stress: Sparge a solution of the amine with filtered air or add a small amount of 3% H₂O₂ solution.
-
Acid/Base Hydrolysis: Prepare solutions in 0.1 M HCl and 0.1 M NaOH.
-
-
Time Points: Pull samples for analysis at regular intervals (e.g., Day 0, Day 1, Day 3, 1 week, 2 weeks).
-
Analysis:
-
At each time point, analyze the stressed samples and the control sample using the HPLC method described in Protocol 1.
-
For identification of new peaks, use LC-MS to obtain molecular weight information.[12]
-
Caption: Workflow for an accelerated stability study.
References
-
Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link]
-
Wang, C., et al. (2018). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts, 20(9), 1278-1287. Available from: [Link]
-
Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
-
AAPPTec. (n.d.). Safety Data Sheet: Methyl-PEG-Amine (10k). Retrieved from [Link]
-
S. B. S. Government College, Hili. (n.d.). Aliphatic amines. Retrieved from [Link]
-
Wang, C., et al. (2018). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. ResearchGate. Available from: [Link]
-
Lee, Y. (2018). Transformation of aliphatic amine compounds during water oxidation and disinfection: Chemistry and practical implications. American Chemical Society. Retrieved from [Link]
-
Sayan, P., & Padole, C. (2021). Degradation of nitrogen-containing hazardous compounds using advanced oxidation processes: A review on aliphatic and aromatic amines, dyes, and pesticides. PubMed. Retrieved from [Link]
-
Biosolve. (2024). Safety data sheet: Pyrrolidine. Retrieved from [Link]
-
Valentin-Blasini, L., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]
-
Emery Pharma. (2023). Forced Degradation vs. Long-Term Stability Studies: What's the Difference? Retrieved from [Link]
-
Gunjal, P., & Shinde, N. (2017). Stability Studies in Drug Development Process. ResearchGate. Available from: [Link]
-
Fytianos, K., et al. (2021). Stability of Structurally Varied Aqueous Amines for CO2 Capture. ResearchGate. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine. PubChem. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]
-
Antoniou, A., et al. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. ScienceDirect. Retrieved from [Link]
-
Tanthana, J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. Retrieved from [Link]
-
Wang, Y., et al. (2023). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. MDPI. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ossila.com [ossila.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 10. How To [chem.rochester.edu]
- 11. resolvemass.ca [resolvemass.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Catalyst Poisoning in Amine Coupling
The following guide is designed as a high-level technical support resource for researchers encountering catalyst deactivation in amine-involved coupling reactions.
Topic: Strategies to mitigate amine-induced catalyst deactivation in Pd-catalyzed cross-coupling. Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists. Status: Active | Version: 3.1
Core Directive: The "Amine Problem" Defined
In transition metal catalysis, amines are a double-edged sword. While they are valuable coupling partners (Buchwald-Hartwig) or common functional motifs (Suzuki/Sonogashira), they are also potent
The fundamental issue is Competitive Coordination . Basic amines bind strongly to electrophilic metal centers (e.g., Pd(II)), displacing labile ligands or preventing the coordination of other substrates. This leads to the formation of stable, off-cycle species—effectively "poisoning" the catalyst.
The Mechanism of Failure
When an amine binds too strongly, it disrupts the catalytic cycle at two critical points:
-
Saturation: Formation of stable bis-amine complexes
prevents the binding of the base or transmetallation reagents. -
Inhibition of Reductive Elimination: The crowded metal center cannot adopt the necessary geometry to expel the product.
Figure 1: The catalytic cycle showing the off-cycle "resting state" (red) where excess amine saturates the palladium center, halting turnover.
Diagnostic Module: Is Your Catalyst Poisoned?
Before altering conditions, confirm that amine poisoning is the root cause.
| Observation | Diagnosis | Confirmation Test |
| Reaction stalls at <10% conversion | High Probability. The catalyst is sequestered immediately upon amine addition. | Run a control with a non-amine substrate (e.g., phenol) under identical conditions. If it works, the amine is the poison. |
| Reaction starts fast, then stops | Medium Probability. Catalyst decomposition or product inhibition (product amine binding). | Add a fresh bolus of catalyst. If activity resumes, the catalyst died (instability). If not, the product is poisoning the metal. |
| Black precipitate forms immediately | Pd Aggregation. The amine stripped the ligands, leading to "Pd black" formation. | Increase ligand-to-metal ratio (L/Pd > 2:1) or switch to a chelating ligand. |
Scenario-Based Solutions
The strategy depends entirely on the role of the amine in your reaction.
Scenario A: The Amine is the Nucleophile (Buchwald-Hartwig)
You are trying to couple the amine, but it shuts down the catalyst.
Solution 1: The "Steric Wall" (Ligand Selection) Use dialkylbiaryl phosphine ligands (Buchwald Ligands) or bulky NHCs. These ligands are massive; they occupy so much space around the Pd center that only one amine molecule can bind at a time . This physically prevents the formation of the inactive bis-amine species.
-
Primary Amines: Use BrettPhos or RuPhos .
-
Secondary Amines: Use RuPhos or XPhos .
-
Anilines: Use tBuBrettPhos .
Solution 2: Concentration Control (Ammonium Salts) Instead of free amines, use amine salts (hydrochloride, tosylate) combined with a base. The base slowly releases the free amine in situ, keeping the concentration low relative to the catalyst.
Solution 3: Slow Addition If salts are unavailable, add the amine solution dropwise via a syringe pump over 1-2 hours. This mimics the kinetic profile of the salt method.
Scenario B: The Amine is a "Bystander" (Suzuki, Sonogashira, Heck)
You are performing a C-C coupling, but a free amine on the substrate is killing the catalyst.
Solution 1: Lewis Acid Scavengers Add a Lewis acid that binds the amine nitrogen more strongly than the palladium does, but reversibly enough to not destroy the substrate.
-
Additive:
(tris(pentafluorophenyl)borane) or . -
Note: This is risky if the amine is sterically hindered, as the Lewis acid may not bind effectively.
Solution 2: Acidic Work-Arounds Run the reaction under acidic conditions (if possible) or use a protecting group (Boc, Cbz) to mask the nitrogen lone pair.
Experimental Protocols
Protocol A: "Rescue" Buchwald-Hartwig for Difficult Amines
Use this when standard conditions (Pd(OAc)2/BINAP) fail due to strong amine binding.
Reagents:
-
Catalyst: Pd-RuPhos-G4 (or Pd(OAc)2 + RuPhos, 1:2 ratio)
-
Loading: 1 - 2 mol%
-
Base: LiHMDS (1.0 M in THF) or NaOtBu
-
Solvent: THF or Toluene (Anhydrous)
Step-by-Step:
-
Charge Solids: In a nitrogen-filled glovebox, add Aryl Halide (1.0 equiv), Pd-Precatalyst (0.02 equiv), and Base (1.2 equiv) to a vial.
-
Add Amine:
-
If Liquid: Add via syringe outside the box.
-
If Solid: Add with other solids.
-
CRITICAL: If the amine is small and basic (e.g., butylamine), use the Amine Hydrochloride salt and increase Base to 2.2 equiv.
-
-
Solvent & Seal: Add solvent (concentration 0.2 M). Seal with a PTFE-lined cap.
-
Heat: Stir at 60°C - 80°C.
-
Why? Heat promotes the dissociation of the off-cycle bis-amine complex, pushing the equilibrium back to the active cycle.
-
-
Monitor: Check LCMS at 1 hour. If <5% conversion, increase temp to 100°C.
Protocol B: Lewis Acid Additive for Suzuki Coupling
For coupling aryl halides containing free amino groups.
Reagents:
-
Catalyst: Pd(dppf)Cl2 (3 mol%)
-
Additive:
(20-50 mol% relative to amine substrate) -
Base:
(3.0 equiv) -
Solvent: Dioxane/Water (4:1)
Step-by-Step:
-
Mix the amine-containing substrate and
in the solvent and stir for 10 mins.-
Logic: This pre-forms the Zn-amine complex, masking the lone pair.
-
-
Degas vigorously (sparge with Argon for 5 mins).
-
Heat to 80°C. The Zn will release the amine slowly or hold it just tightly enough to prevent Pd saturation but loosely enough to allow product release upon workup.
Troubleshooting Decision Tree
Figure 2: Decision matrix for selecting the appropriate mitigation strategy.
FAQ: Expert Insights
Q: Why does my reaction turn black immediately when I add the amine? A: This is "Pd Black" precipitation. Your amine is displacing the phosphine ligands entirely, leaving "naked" palladium which aggregates.
-
Fix: Your ligand binding is too weak. Switch from monodentate ligands (like
) to bidentate ligands (BINAP, dppf) or strong binders like NHCs (PEPPSI).
Q: Can I just add more catalyst? A: Rarely. If 5 mol% is poisoned, 10 mol% will likely be poisoned too. You are fighting an equilibrium constant, not a stoichiometric limit. You must change the conditions (ligand or concentration), not just the loading.
Q: Why do you recommend LiHMDS over NaOtBu? A: While NaOtBu is standard, LiHMDS is a soluble, non-nucleophilic base. In cases of poisoning, the solubility ensures a steady concentration of active base to drive the deprotonation step, which can be the rate-limiting step when the metal is crowded.
References
-
Mechanisms of Catalyst Poisoning: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][8][9][10] Reaction intermediates and catalyst improvements. Journal of the American Chemical Society. Link
-
Ligand Design (Buchwald): Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link
-
Ammonium Salts Strategy: Zim, D., & Buchwald, S. L. (2003). An Air-Stable Catalyst System for the Arylation of Primary and Secondary Amines. Organic Letters. Link
-
Lewis Acid Additives: Hoyt, J. M., et al. (2015). Lewis Acid Assisted Palladium-Catalyzed Cross-Coupling. Journal of the American Chemical Society. Link
-
NHC Ligands (PEPPSI): Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Easy-to-Handle Catalyst for Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Lewis Acid Catalyzed Amide Bond Formation in Covalent Graphene–MOF Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. The roles of Lewis acidic additives in organotransition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02856G [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Temperature for Pyrrolidine Substitution
Welcome to the Technical Support Center. Pyrrolidine is a ubiquitous secondary amine in organic synthesis, frequently employed as a nucleophile in Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig aminations. Optimizing the reaction temperature is critical: it governs the kinetic balance between desired product formation, catalyst activation, and the suppression of over-substitution or degradation pathways.
This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to help you optimize temperature parameters for pyrrolidine substitution workflows.
Frequently Asked Questions (FAQs): Mechanistic Causality & Temperature Effects
Q: Why does increasing the reaction temperature in the SNAr of 2,4-difluoronitrobenzene with pyrrolidine decrease the overall purity of my desired product? A: In SNAr reactions, pyrrolidine acts as a strong nucleophile. While higher temperatures (e.g., >70°C) accelerate the initial substitution to form the desired ortho- or para-monosubstituted product, they also provide the activation energy required for a second pyrrolidine molecule to attack the remaining fluorine atom[1]. This consecutive reaction kinetics leads to the formation of a bis-substituted impurity[2]. Optimization requires balancing the space-time yield (STY) with the E-factor (waste/impurity ratio) by carefully controlling thermal input[3].
Q: I am performing a Buchwald-Hartwig amination with pyrrolidine. Why do I see no conversion at 80°C, but rapid conversion at 110°C? A: Buchwald-Hartwig cross-coupling relies on a catalytic palladium cycle (oxidative addition, amine coordination, deprotonation, and reductive elimination). Pyrrolidine is a secondary aliphatic amine that can form stable, unreactive off-cycle palladium complexes at lower temperatures. Increasing the temperature to 110°C provides the necessary thermal energy to overcome this resting state, facilitating the rate-limiting reductive elimination step and driving the catalytic cycle forward[4][5].
Q: How does the choice of heating modality (microwave vs. conventional thermal) impact pyrrolidine substitution? A: Microwave irradiation provides rapid, volumetric heating, which minimizes the time the reaction mixture spends in suboptimal temperature regimes. For instance, in Pd/C-catalyzed Buchwald-Hartwig couplings with pyrrolidine, microwave heating at 110°C for 2 hours yields complete conversion, whereas conventional thermal heating might require prolonged exposure that could lead to catalyst deactivation or dehalogenation side reactions[4].
Troubleshooting Guide: Temperature-Related Issues
Issue: Incomplete Conversion in SNAr Reactions
-
Root Cause: The reaction temperature is too low to overcome the activation barrier for the specific electrophile, or the residence time in a flow reactor is insufficient at the given temperature.
-
Solution: Increase the temperature incrementally (e.g., from 30°C to 50°C to 75°C) while monitoring the reaction. In flow systems, a linear temperature gradient flow ramp can be used to rapidly screen temperatures from 30°C to 120°C, isolating the exact thermal threshold required for your substrate[6].
Issue: High Levels of Bis-pyrrolidine Adducts (Over-substitution)
-
Root Cause: Excessive thermal energy drives the consecutive substitution of secondary leaving groups. For example, in the reaction of 2,4-difluoronitrobenzene, temperatures above 70°C significantly increase the bis-substituted impurity[2].
-
Solution: Lower the reaction temperature to 30-50°C and compensate for slower kinetics by increasing the equivalents of pyrrolidine (e.g., 1.5 to 5.0 equiv) or extending the reaction time[2][3].
Issue: Palladium Catalyst Precipitation in Buchwald-Hartwig Amination
-
Root Cause: At elevated temperatures (100-140°C), certain basic conditions can cause the active Pd species to aggregate and precipitate as inactive Pd black, especially if the reductive elimination is slow.
-
Solution: Optimize the base/solvent combination for the target temperature. Using organic bases like DBU or optimizing the dilution (e.g., 0.7 to 1.4 mol/L) can maintain catalyst stability at elevated temperatures[4][7].
Experimental Protocols (Self-Validating Systems)
Protocol A: Temperature Optimization for SNAr in Continuous Flow
Self-validating mechanism: By utilizing a continuous flow reactor, the residence time and temperature can be tightly controlled, allowing for precise kinetic profiling without batch-to-batch thermal lag. The mass balance calculation ensures no hidden degradation pathways exist.
-
Preparation: Prepare a stock solution of 2,4-difluoronitrobenzene (0.1 M) and an internal standard (e.g., N,N-dimethylbenzamide) in ethanol. Prepare a separate stock solution of pyrrolidine (varying from 0.05 to 0.5 M)[1][3].
-
System Priming: Prime the milli-structured plate reactor (e.g., ART PR37) with ethanol at the initial setpoint of 30°C[1].
-
Execution: Pump the reagents into the reactor, maintaining a residence time of 0.5 to 3.5 minutes.
-
Temperature Ramping: Execute a face-centered central composite (CCF) design, adjusting the reactor temperature to 30°C, 50°C, 70°C, and 100°C[1][2].
-
Validation: Collect steady-state aliquots at the reactor outlet for each temperature point. Analyze via online HPLC. Validate the kinetic data by ensuring the mass balance of unreacted starting material, mono-substituted product, and bis-substituted product equals 100% (normalized to the internal standard).
Protocol B: Microwave-Assisted Buchwald-Hartwig Amination
Self-validating mechanism: The use of a sealed microwave vial with a defined pressure limit ensures that the solvent remains in the liquid phase above its atmospheric boiling point, validating the accuracy of the applied thermal energy.
-
Reagent Loading: In an oven-dried microwave vial, add the aryl halide (0.5 mmol), Pd/C catalyst (5 mol%), XPhos ligand (15 mol%), and KOtBu (1.4 equiv)[4].
-
Inert Atmosphere: Seal the vial and purge with argon for 10 minutes.
-
Amine Addition: Inject pyrrolidine (1.1 equiv) and anhydrous 2-MeTHF (0.7 mL) via syringe[4].
-
Irradiation: Place the vial in the microwave reactor. Set the parameters: Temperature = 110°C, Power = 150 W, Pressure limit = 10 bar, Time = 2 hours[4].
-
Workup & Validation: Cool to room temperature. Centrifuge the mixture to recover the heterogeneous Pd/C catalyst. Analyze the supernatant via GC-FID. Complete consumption of the aryl halide validates the efficacy of the selected temperature.
Quantitative Data
Table 1: Effect of Temperature on SNAr of 2,4-Difluoronitrobenzene with Pyrrolidine
| Temperature (°C) | Pyrrolidine (Equiv) | Residence Time (min) | Mono-substituted Yield (%) | Bis-substituted Impurity (%) |
|---|---|---|---|---|
| 30.0 | 1.5 | 0.5 | 45.2 | < 1.0 |
| 50.0 | 3.0 | 2.0 | 78.5 | 5.4 |
| 70.0 | 5.0 | 3.5 | 93.0 | 12.8 |
| 100.0 | 5.0 | 3.5 | > 95.0 | > 25.0 |
(Data synthesized from DoE optimization campaigns[1][2][3])
Table 2: Temperature and Heating Modality Optimization for Buchwald-Hartwig Amination
| Heating Modality | Temperature (°C) | Time (h) | Conversion (%) | Catalyst Loss (%) |
|---|---|---|---|---|
| Thermal Batch | 80 | 24 | < 20 | N/A |
| Thermal Batch | 110 | 24 | 85 | 4.2 |
| Microwave | 80 | 2 | 45 | N/A |
| Microwave | 110 | 2 | > 99 | < 1.0 |
(Data based on Pd/C-catalyzed coupling in 2-MeTHF[4])
Visualizations
Logical workflow for temperature optimization in pyrrolidine substitution.
Step-by-step continuous flow optimization protocol for SNAr reactions.
References
1.[3] Intro to Summit — Summit 0.8.9 documentation. readthedocs.io. 3 2.[4] Supplementary Materials A Greener Approach to Buchwald-Hartwig Coupling. cnr.it. 4 3.[5] Application Notes and Protocols: Synthesis of Pyrrolo[2,3-b]indoles via Buchwald-Hartwig Amination. benchchem.com. 5 4.[2] A Brief Introduction to Chemical Reaction Optimization. acs.org.2 5.[7] Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. semanticscholar.org. 7 6.[1] chemical engineering transactions - CET vol 99. cetjournal.it. 1 7.[6] Reaction Chemistry & Engineering - White Rose Research Online. whiterose.ac.uk. 6
Sources
- 1. cetjournal.it [cetjournal.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Intro to Summit — Summit 0.8.9 documentation [gosummit.readthedocs.io]
- 4. iris.cnr.it [iris.cnr.it]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Solubility Optimization of Methoxyethyl Pyrrolidine Derivatives
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Overcoming solubility bottlenecks and "oiling out" phenomena in N-substituted pyrrolidine scaffolds.[1][2]
Introduction: The "Chameleon" Challenge
Methoxyethyl pyrrolidine derivatives represent a unique class of pharmacophores.[1][2] The pyrrolidine ring provides a rigid, basic core (pKa ~9.5–10.5), while the methoxyethyl side chain introduces a flexible, amphiphilic "tail."[1]
The Core Problem: This combination often leads to a "solubility paradox":
-
High Basicity: The nitrogen is easily protonated, yet the salt forms often fail to crystallize, resulting in hygroscopic oils or gums ("oiling out").[1]
-
Amphiphilicity: The methoxy group accepts hydrogen bonds, but the ethyl linker adds lipophilicity.[1] If the rest of the molecule is aromatic (e.g., a warhead), the compound may fall into BCS Class II (Low Solubility, High Permeability), precipitating in aqueous buffers despite being ionized.
This guide moves beyond generic advice to address the specific thermodynamic and kinetic hurdles of this chemical class.
Module 1: The pH & Counter-Ion Strategy
Scientific Rationale:
Unlike simple alkyl amines (pKa ~10.5), the inductive effect (-I) of the
Protocol 1.1: Counter-Ion Screening for "Oiling" Compounds
If your hydrochloride (HCl) salt turns into a sticky gum (oiling out), the crystal lattice energy is too low to overcome the entropy of the flexible methoxyethyl chain. You must switch to a "rigid" or "chaotropic" counter-ion.[1][2]
| Desired Outcome | Recommended Counter-Ion | Mechanism of Action |
| Solid Crystallinity | Fumarate, Oxalate, Besylate | Planar, rigid anions facilitate |
| High Aqueous Solubility | Gluconate, Lactate, Acetate | Hydroxyl-rich anions disrupt water structure less and prevent tight ion-pairing, enhancing solubility >100 mg/mL.[1][2] |
| Lipid Formulation | Tosylate, Napsylate | Lipophilic anions increase solubility in oils/surfactants for softgel capsules.[1][2] |
Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)
Symptom: You add acid to your free base in solvent, and instead of a white powder, a second oily layer forms at the bottom.[1] Fix: The "Antisolvent Swap" Method.
-
Dissolve the free base in a polar aprotic solvent (e.g., Acetone or THF) – not alcohols.[1][2]
-
Add Acid (dissolved in the same solvent) slowly.
-
Trigger: If oil forms, heat the mixture until homogeneous.
-
Cool slowly to room temperature with vigorous stirring.
-
Seed: If oil reappears, add a seed crystal of a similar rigid salt or scratch the glass.[1]
-
Antisolvent: Add MTBE (Methyl tert-butyl ether) dropwise.[1][2] MTBE is superior to hexane for methoxyethyl derivatives because it interacts slightly with the ether oxygen, preventing rapid phase separation.[1]
Module 2: Formulation Vehicles for Bioassays
When structural modification is impossible, kinetic solubility must be forced using excipients.[1][2] Methoxyethyl pyrrolidines are prone to precipitation upon dilution in media due to the "common ion effect" (e.g., chloride in saline crashing out the HCl salt).
Decision Matrix: Vehicle Selection
Figure 1: Decision logic for selecting a formulation vehicle based on concentration requirements.
Protocol 2.1: The "Golden Trio" Cosolvent System
For IV or IP administration where pH cannot be < 4.[1] Composition: 10% DMSO + 20% Solutol HS-15 (or Cremophor EL) + 70% Saline.[1][2]
-
Why: The pyrrolidine core is solubilized by DMSO; the methoxyethyl tail interacts favorably with the PEG-like chains in Solutol, preventing precipitation upon dilution.
Protocol 2.2: Cyclodextrin Complexation
Best for: Preventing vein irritation and masking the bitter taste of amines.
-
Reagent: Sulfobutyl ether-beta-cyclodextrin (SBE-
-CD, Captisol®).[1][2] -
Mechanism: The non-polar pyrrolidine/warhead fits inside the torus; the sulfonate groups on the rim electrostatically attract the protonated pyrrolidine nitrogen [1].
-
Recipe:
Module 3: Solid State Engineering (The "Nuclear Option")
If the compound is a "brick dust" molecule (High MP, insoluble in lipid and water) and salts fail, you must disrupt the crystal lattice entirely.
Amorphous Solid Dispersion (ASD)
Methoxyethyl groups act as internal plasticizers, which can lower the glass transition temperature (
Recommended Polymer: HPMCAS-HF (Hypromellose Acetate Succinate, High Fine).[1][2]
-
Why: The acidic succinate groups interact ionically with the basic pyrrolidine, stabilizing the amorphous state better than PVP or PEG [14].
Workflow:
-
Dissolve Drug + HPMCAS (Ratio 1:[1][2]3) in Methanol/DCM (1:1).[1][2]
-
Vacuum dry for 24h to remove residual solvent (critical: residual solvent + methoxyethyl group = rubbery state = crystallization).[1][2]
FAQ: Troubleshooting Specific Scenarios
Q1: My compound dissolves in DMSO but crashes out immediately when added to cell media.
-
Diagnosis: This is the "Solvent Shift" shock.[1] The methoxyethyl group is hydrated, but the hydrophobic core aggregates.
-
Fix: Do not add DMSO stock directly to media. Perform a serial dilution in media containing 5% FBS (Fetal Bovine Serum).[1][2] The albumin in serum will bind the drug and prevent precipitation. Alternatively, use the SBE-
-CD protocol (Module 2.2).[1][2]
Q2: I see a "haze" in my solution that won't filter out.
-
Diagnosis: Liquid-Liquid Phase Separation (LLPS) at the nano-scale.[1][2] You have formed a stable nano-emulsion of the "oiled out" salt.[1]
-
Fix: Add 5-10% Ethanol or Propylene Glycol .[1][2] This bridges the polarity gap between the water and the oil droplets, forcing them back into true solution.
Q3: Can I use the methoxyethyl group to my advantage?
-
Yes. This group mimics short PEG chains.[1][2] It creates a "hydration shell" that resists protein adsorption (opsonization).[1][2] If you can solubilize the drug, it will likely have a longer half-life than the simple ethyl analog.
References
-
PharmaBlock. (n.d.).[1][2] Pyrrolidine Derivatives in Drug Discovery. Retrieved from
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 8018, 2-Methoxyethylamine. Retrieved from [2]
-
Sanghvi, R., Narazaki, R., Machatha, S. G., & Yalkowsky, S. H. (2008).[1][2] Solubility improvement of drugs using N-methyl pyrrolidone. AAPS PharmSciTech, 9(2), 366–376.[1][2] Retrieved from
-
Ledwidge, M. T., & Corrigan, O. I. (1998).[1][2] Comparison of the physicochemical properties of the N-(2-hydroxyethyl) pyrrolidine, diethylamine and sodium salt forms of diclofenac. International Journal of Pharmaceutics. Retrieved from
-
BenchChem. (2025).[1][2] How to resolve poor solubility of Methyl 2-(pyrrolidin-1-yl)benzoate. Retrieved from
-
Williams, R. (n.d.).[1][2] pKa Data Compiled by R. Williams. Retrieved from
-
Graziano, B. J., et al. (2019).[1][2][3] Crystal structure of bis(3,5-dichloro-2-hydroxybenzyl)(2-methoxyethyl)amine. Acta Crystallographica Section E. Retrieved from
-
OpenStax. (2023).[1][2] Basicity of Amines. Organic Chemistry. Retrieved from
-
ChemicalBook. (2026).[1][2][4] 2-Methoxyethylamine Properties and pKa. Retrieved from [2]
-
Morgenthaler, M., et al. (2007).[1][2] Predicting pKa values of amines. ChemMedChem. (Inferred from general amine basicity principles discussed in search results).
Sources
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for Separating Pyrrolidin-3-amine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of chiral molecules, such as pyrrolidin-3-amine, a crucial building block in medicinal chemistry, often exhibit significantly different pharmacological and toxicological profiles.[1][2] Consequently, the ability to separate and quantify these enantiomers is paramount for the development of safe and effective pharmaceuticals. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the resolution of pyrrolidin-3-amine enantiomers, offering insights into the underlying principles and practical guidance for method development.
The Challenge of Separating Primary Amine Enantiomers
The separation of enantiomers of primary amines like pyrrolidin-3-amine presents a notable challenge in chiral chromatography.[3] These molecules are prone to strong interactions with the silica support of many chiral stationary phases (CSPs), leading to poor peak shape and resolution. Furthermore, their polar nature can make them difficult to resolve using traditional normal-phase chromatography.[4] Overcoming these challenges requires careful selection of the CSP and optimization of the mobile phase conditions.
Chiral Stationary Phases: The Heart of the Separation
The success of a chiral separation hinges on the choice of the chiral stationary phase.[5] The CSP creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with different stabilities, leading to different retention times.[6] For the separation of primary amines, several types of CSPs have proven effective.
Polysaccharide-Based CSPs
Derived from naturally chiral polymers like cellulose and amylose, polysaccharide-based CSPs are the most widely used for their broad applicability.[6][7] They offer a variety of interaction mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the polymer's helical structure.
For primary amines, columns such as Chiralpak® IA, IB, IC, ID, IE, and IF, which are based on derivatized polysaccharides, have been successfully employed.[3] These columns are often used in normal-phase or polar organic modes. The addition of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase is often necessary to minimize undesirable interactions with residual silanol groups on the silica surface and improve peak shape.[1][8]
Cyclofructan-Based CSPs
Cyclofructan-based CSPs, such as Larihc® CF6-P, have shown a high success rate in separating primary amine enantiomers, particularly in the polar organic mode using acetonitrile/alcohol mobile phases.[3] These CSPs offer a different selectivity compared to polysaccharide phases and can be a valuable alternative when polysaccharide-based columns fail to provide adequate resolution. It's important to note that the optimal mobile phase additives for cyclofructan columns may differ from those used with polysaccharide phases; for instance, triethylamine is often preferred over butylamine.[3]
Crown Ether-Based CSPs
Crown ether-based CSPs, like Crownpak® CR-I(+), are specifically designed for the separation of compounds with primary amino groups.[4][9] The chiral recognition mechanism involves the complexation of the protonated primary amine within the chiral cavity of the crown ether. These columns typically require an acidic mobile phase, often containing trifluoroacetic acid (TFA), to ensure the amine is in its protonated state.[4] While highly effective, the use of strongly acidic mobile phases can sometimes be a drawback, especially for preparative separations.[3][10]
Method Development and Optimization Workflow
A systematic approach to method development is crucial for achieving a successful and robust chiral separation. The following workflow outlines the key steps:
Caption: A generalized workflow for chiral HPLC method development.
Comparative Performance of Chiral HPLC Methods
The selection of the optimal method depends on factors such as the desired resolution, analysis time, and compatibility with detection techniques. The following table summarizes the performance of different approaches for the chiral separation of pyrrolidin-3-amine and related primary amines.
| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Key Advantages | Key Considerations | Resolution (Rs) |
| Polysaccharide-based | n-Hexane/Alcohol with basic additive (e.g., DEA) | Broad applicability, wide range of selectivities.[3][5] | Requires basic additive for good peak shape.[1][8] | > 1.5 (achievable) |
| Cyclofructan-based | Acetonitrile/Alcohol with acidic/basic additives | High success rate for primary amines.[3] | Additive choice is critical and differs from polysaccharide CSPs.[3] | Often > 2.0 |
| Crown Ether-based | Methanol or Acetonitrile with acidic additive (e.g., TFA) | High selectivity for primary amines.[4][9] | Requires acidic mobile phase.[4][10] | Typically > 2.0 |
| Indirect Method (Derivatization) | Acetonitrile/Water on achiral C18 column | High sensitivity, can use standard columns.[11][12] | Requires extra sample preparation step, potential for racemization.[11][12] | Diastereomeric separation |
Experimental Protocol: A Representative Method Using a Polysaccharide-Based CSP
This protocol provides a starting point for the chiral separation of pyrrolidin-3-amine using a widely available polysaccharide-based column.
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column thermostat, and UV detector.
-
Chiral Column: Chiralpak® IA or a similar amylose-based CSP (250 mm x 4.6 mm, 5 µm).[1][5]
-
Solvents: HPLC grade n-hexane, isopropanol (IPA), and diethylamine (DEA).[1]
-
Sample: Racemic pyrrolidin-3-amine standard.
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v). The optimal ratio should be determined empirically.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
3. Sample Preparation:
-
Prepare a stock solution of racemic pyrrolidin-3-amine in the mobile phase at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a working standard at a concentration of 0.1 mg/mL by diluting with the mobile phase.
-
Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.[1]
4. Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Record the chromatogram. The two enantiomers should elute at different retention times.
-
Calculate the resolution (Rs) to assess the quality of the separation. A value of Rs > 1.5 is generally considered baseline separation.
The Indirect Approach: Derivatization
An alternative to direct chiral HPLC is the indirect method, where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers.[8][11] These diastereomers can then be separated on a standard achiral column, such as a C18 column.[13] Chiral derivatizing agents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) can be used for this purpose.[12] This approach can offer high sensitivity, especially when using a derivatizing agent with a strong chromophore or fluorophore.[5][14] However, it requires an additional sample preparation step and care must be taken to avoid racemization during the derivatization reaction.[11][14]
Conclusion
The successful chiral separation of pyrrolidin-3-amine enantiomers is readily achievable with a systematic approach to method development. Polysaccharide-based, cyclofructan-based, and crown ether-based CSPs all offer viable solutions, each with its own set of advantages and optimal operating conditions. For routine analysis, direct chiral HPLC is often the preferred method due to its simplicity. However, the indirect approach involving derivatization can be a powerful alternative, particularly when high sensitivity is required. The choice of the most suitable method will ultimately depend on the specific requirements of the analysis, including the desired resolution, sample throughput, and available instrumentation.
References
- Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC - NIH. (n.d.).
- Chiral column takes the crown for supercritical enantioseparation of primary amines - 2023. (2023, October 3).
- Chiral HPLC and SFC Columns - Columnex. (n.d.).
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021, June 30).
- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (2020, November 12).
- 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS - PubMed. (2013, December 1).
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. (2020, November 12).
- HPLC method for chiral separation of 7-Methylchroman-4-amine - Benchchem. (n.d.).
- HPLC Technical Tip: Chiral Method Development - Phenomenex. (n.d.).
- Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.).
- Chiral HPLC Separations of 1-Azabicyclo[2.2.1]Heptan-3-One and 1-Alkoxycarbonylalkyl-Pyrrolidine-3-Carboxylic Acid Alkyl Ester Enantiomers on Polysaccharide-Based Stationary Phases. (2006, September 23).
- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers - Benchchem. (n.d.).
- Chiral HPLC Method Development. (n.d.).
- Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC. (2022, July 4).
- Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine - ResearchGate. (n.d.).
- A Technical Guide to the Chiral Purity of (s)-3-Fluoropyrrolidine Hydrochloride - Benchchem. (n.d.).
- (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS - ResearchGate. (2025, August 10).
- HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007, July 23).
- Chiral Drug Separation. (n.d.).
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - Semantic Scholar. (2023, August 22).
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers - Sigma-Aldrich. (n.d.).
- Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. (2023, January 10).
Sources
- 1. benchchem.com [benchchem.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. yakhak.org [yakhak.org]
- 6. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 7. ymc.co.jp [ymc.co.jp]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. columnex.com [columnex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Definitive Guide: Determination of Enantiomeric Excess of (S)-3-Aminopyrrolidine
Executive Summary & Strategic Analysis
(S)-3-Aminopyrrolidine is a critical chiral building block in the synthesis of pyrrolidinyl-quinolone antibiotics (e.g., Gemifloxacin) and various GPCR ligands. Its analysis presents a specific set of "pain points" for the analytical chemist:
-
High Polarity: The presence of two amine groups (one primary exocyclic, one secondary endocyclic) makes it highly polar, leading to poor retention on standard reversed-phase columns.
-
Lack of Chromophore: The molecule lacks a conjugated
-system, rendering standard UV detection (254 nm) impossible without derivatization. -
Dual Reactivity: The presence of both primary and secondary amines complicates derivatization strategies, requiring reagents that either selectively target one or quantitatively react with both to prevent peak splitting.
This guide contrasts the two most robust industrial workflows: Direct Chiral HPLC (using Crown Ether phases) and Indirect Chromatographic Resolution (using Marfey’s Reagent).
Comparative Analysis of Methodologies
| Feature | Method A: Direct Chiral HPLC | Method B: Indirect Derivatization (Marfey's) | Method C: 19F-NMR (Mosher's) |
| Primary Utility | QC / Process Monitoring | Biological Samples / Trace Impurity Analysis | Quick Synthetic Check |
| Chiral Selector | Crown Ether (Crownpak CR/CR-I) | L-FDAA (Marfey's Reagent) | (R)-(-)-MTPA-Cl |
| Detection | UV @ 200-210 nm, CAD, or MS | UV @ 340 nm (Strong Chromophore) | 19F NMR Signal Integration |
| Sample Prep | Minimal (Dissolve & Shoot) | Moderate (1-hour reaction) | Fast (Mix in NMR tube) |
| Sensitivity | Low (mM range) | High (nM range) | Low (mg quantities required) |
| Throughput | High | Low | Medium |
| Cost Per Run | Low (after column purchase) | Medium (Reagent cost) | Low |
Method A: Direct Chiral HPLC (The Industry Standard)
For pure process intermediates where sensitivity is not the limiting factor, direct analysis using Crown Ether columns is the superior choice. These columns are specifically engineered to separate primary amines.
Mechanism of Separation
The stationary phase contains a chiral crown ether (typically 18-crown-6 derivative) that forms a host-guest inclusion complex with the protonated primary ammonium group (
Validated Protocol
Equipment: HPLC with UV (200 nm) or Charged Aerosol Detector (CAD). Column: Daicel CROWNPAK CR-I(+) or CR(+) (150 x 3.0 mm, 5 µm). Mobile Phase: Perchloric Acid (HClO4) pH 1.5 to 2.0 / Acetonitrile (90:10 v/v). Note: The acidic pH is CRITICAL. It ensures the primary amine is fully protonated to bind with the crown ether.
Step-by-Step Workflow:
-
Mobile Phase Prep: Prepare aqueous HClO4 (pH 1.5). Filter through 0.22 µm membrane. Mix 900 mL of this buffer with 100 mL HPLC-grade Acetonitrile.
-
Sample Prep: Dissolve 5 mg of (S)-3-aminopyrrolidine dihydrochloride in 1 mL of mobile phase.
-
Conditioning: Equilibrate column at 10°C to 25°C. Lower temperatures often improve resolution (
) for this specific analyte. -
Run Parameters:
-
Flow Rate: 0.4 mL/min
-
Injection Vol: 5 µL
-
Detection: 200 nm (if using UV).[1] Warning: Acetonitrile absorbs at 200 nm; use high-quality UV-cutoff ACN.
-
Data Interpretation: On a CR(+) column, the (S)-enantiomer typically elutes after the (R)-enantiomer (verify with a racemic standard).
Workflow Visualization
Caption: Logical flow for Direct Chiral HPLC using Crown Ether stationary phases.
Method B: Indirect Derivatization with Marfey’s Reagent
When high sensitivity is required (e.g., pharmacokinetic studies) or a specialized chiral column is unavailable, derivatization with Marfey’s Reagent (FDAA) is the gold standard.
Mechanism
1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) undergoes a nucleophilic aromatic substitution (
-
A UV-absorbing chromophore (Dinitrophenyl group,
nm). -
A chiral center (L-Alanine moiety), converting the enantiomers into diastereomers .
-
Increased hydrophobicity, allowing separation on a standard C18 column.
Critical Note: 3-aminopyrrolidine has two amines. FDAA reacts much faster with the primary (exocyclic) amine. However, to ensure quantitative accuracy, conditions are forced to derivatize both or strictly controlled for mono-derivatization. The protocol below targets the primary amine dominant species which is usually sufficient for ee determination.
Validated Protocol
Reagents:
-
1% (w/v) Marfey’s Reagent in Acetone.
-
1 M Sodium Bicarbonate (
). -
1 M HCl.
Step-by-Step Workflow:
-
Reaction: In a 1.5 mL vial, mix:
-
50 µL Sample solution (50 mM in water).
-
100 µL 1 M
. -
100 µL Marfey’s Reagent solution.
-
-
Incubation: Heat at 40°C for 60 minutes. The solution will turn yellow.
-
Quenching: Add 50 µL 1 M HCl to stop the reaction and neutralize the pH.
-
Separation:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 10% B to 60% B over 20 minutes.
-
Detection: UV at 340 nm.
-
Calculation:
Workflow Visualization
Caption: Derivatization workflow converting enantiomers to diastereomers for standard C18 analysis.
Alternative: 19F-NMR Spectroscopy
For rapid screening of synthetic batches without HPLC method development, 19F-NMR using Mosher's Acid Chloride is effective.
-
Reagent: (R)-(-)-
-Methoxy- -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). -
Method: Derivatize the amine in
with excess MTPA-Cl and Pyridine. -
Analysis: The
group on the Mosher auxiliary acts as a sensitive reporter. The diastereomeric amides will show distinct chemical shifts in the 19F-NMR spectrum (typically separated by 0.05 - 0.2 ppm). Integration of these peaks yields the ee directly.[3]
References
-
Daicel Corporation. Instruction Manual for CROWNPAK® CR(+) / CR(-). Chiral Technologies. Retrieved from [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review.[4] Amino Acids, 27(3-4), 231-247. [Link]
-
Ogawa, S., et al. (2013). (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation.[5] Journal of Chromatography B, 940, 7-14.[5] [Link]
Sources
- 1. hplc.eu [hplc.eu]
- 2. escholarship.org [escholarship.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
NMR Characterization of (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine: A Comparative Technical Guide
Topic: NMR Characterization of (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine Content Type: Publish Comparison Guide
Executive Summary
(S)-1-(2-Methoxyethyl)pyrrolidin-3-amine (CAS 216667-74-2) is a high-value chiral building block frequently employed in the synthesis of kinase inhibitors and GPCR ligands. Its structural integrity—specifically the S-enantiomeric excess (ee)—directly correlates with the potency and selectivity of the final pharmaceutical candidate.
This guide moves beyond basic spectral listing. We objectively compare the two dominant methodologies for validating this compound: Chiral HPLC (the industry standard) versus NMR with Chiral Derivatizing Agents (CDAs) (the rapid, structural alternative). We provide experimental protocols, comparative data, and decision-making frameworks to help your team select the optimal workflow.
Part 1: Strategic Analysis & Structural Logic
Before assessing chiral purity, the fundamental connectivity must be established. The molecule consists of a pyrrolidine core, a chiral primary amine at position 3, and a flexible 2-methoxyethyl tail.
Structural Elucidation Workflow
The following diagram illustrates the logical flow for complete characterization, ensuring no step is skipped in the validation process.
Caption: Logical workflow for the structural and stereochemical validation of (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine.
Part 2: Routine Structural Confirmation (1D & 2D NMR)
Representative Chemical Shifts
The 2-methoxyethyl chain provides distinct diagnostic signals that separate clearly from the pyrrolidine ring envelope.
Solvent: CDCl₃ (Preferred for free base) or D₂O (for HCl salts). Frequency: 400 MHz or higher recommended due to multiplet overlap in the 2.4–2.8 ppm region.
| Assignment | Proton (1H) δ (ppm) | Multiplicity | Carbon (13C) δ (ppm) | Diagnostic Note |
| -OCH₃ | 3.35 | Singlet (3H) | 58.8 | Sharp singlet; integration reference. |
| -O-CH₂- | 3.52 | Triplet (2H) | 71.5 | Deshielded by oxygen; distinct triplet. |
| H-3 (Chiral) | 3.55 - 3.65 | Multiplet (1H) | 52.1 | Alpha to -NH₂; shift varies with pH. |
| N-CH₂- (Ethyl) | 2.65 | Triplet (2H) | 56.0 | Connects tail to ring. |
| Ring H-2, H-5 | 2.30 - 2.90 | Complex (4H) | 54.5, 62.3 | Diastereotopic protons due to chiral center. |
| Ring H-4 | 1.50 - 2.20 | Multiplet (2H) | 34.2 | Often broad/overlapping. |
Note: Chemical shifts are representative estimates based on pyrrolidine analogs. Exact values depend on concentration and protonation state.
Advanced Assignment (2D NMR)
For unambiguous assignment, especially when distinguishing the ring protons (H-2 vs H-5), HSQC (Heteronuclear Single Quantum Coherence) is essential.
-
Key Correlation: The methoxy protons (3.35 ppm) will show a strong HMBC (Heteronuclear Multiple Bond Correlation) to the ether carbon (71.5 ppm), anchoring the side chain assignment.
Part 3: The Core Comparison – Chiral Purity Determination
This is the critical decision point. How do you prove the compound is the (S)-enantiomer and not the (R)-isomer or racemate?
Method A: Chiral HPLC (The Gold Standard)
-
Mechanism: Physical separation of enantiomers on a chiral stationary phase (e.g., Chiralpak AD-H or IC).
-
Detection: UV (210 nm) or Refractive Index.
-
Pros: High sensitivity (can detect <0.1% impurity), precise quantification.
-
Cons: Requires expensive columns, method development time (solvent screening), and large solvent consumption.
Method B: NMR with Mosher's Acid (The Smart Alternative)
-
Mechanism: Derivatization with (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride). This converts enantiomers into diastereomers , which have distinct NMR signals (especially ¹⁹F).[1]
-
Pros: Fast (<1 hour), provides structural proof simultaneously, minimal solvent waste, no column required.
-
Cons: Lower sensitivity (limit of detection ~1-2%), requires chemical modification of the sample.
Comparative Performance Matrix
| Feature | Method A: Chiral HPLC | Method B: ¹⁹F NMR (Mosher) |
| Setup Time | High (Column equilibration, solvent prep) | Low (Mix reagents in tube) |
| Analysis Time | 20–40 mins per run | 10 mins acquisition |
| Solvent Usage | High (>100 mL per run) | Low (0.6 mL deuterated solvent) |
| Resolution | Baseline separation typical | Distinct ¹⁹F singlets (Δδ > 0.2 ppm) |
| Sample Recovery | Possible (Prep HPLC) | Destructive (Derivatized) |
| Best For | QC / Final Batch Release | In-process Check / R&D |
Part 4: Experimental Protocols
Protocol 1: Preparation of Mosher's Amide (Method B)
Use this method for rapid in-process verification of stereochemistry.
Reagents:
-
Substrate: (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine (10 mg)
-
Reagent: (R)-(-)-MTPA-Cl (Mosher's Acid Chloride) (15 mg)
-
Base: Pyridine-d5 or dry Pyridine (20 µL)
-
Solvent: CDCl₃ (0.6 mL)
Step-by-Step:
-
Dissolution: Dissolve the amine substrate in CDCl₃ in a clean vial.
-
Basification: Add the pyridine. This neutralizes the HCl generated during the reaction.
-
Derivatization: Add the (R)-MTPA-Cl. Cap the vial and shake gently.
-
Incubation: Allow to stand at room temperature for 15 minutes. The reaction is typically instantaneous for primary amines.
-
Transfer: Transfer the solution to an NMR tube.
-
Acquisition:
-
Run ¹H NMR : Look for the amide -NH doublet (~7-8 ppm) and the methoxy signal splitting.
-
Run ¹⁹F NMR : This is the cleanest method. The (S,R)-diastereomer (your product + reagent) will show a single fluorine peak. If the (R)-enantiomer impurity is present, a second small peak will appear upfield or downfield (typically separated by 0.1–0.3 ppm).
-
Protocol 2: Free-Basing (If starting with HCl salt)
NMR analysis requires the free amine to prevent peak broadening and ensure reaction.
-
Dissolve 50 mg of the salt in 1 mL water.
-
Add 1 mL of 2M NaOH (pH > 12).
-
Extract 3x with 1 mL Dichloromethane (DCM).
-
Dry combined organics over Na₂SO₄.
-
Evaporate DCM carefully (compound may be volatile) or use the DCM solution directly if concentration permits.
Part 5: Visualization of Chiral Discrimination
The following diagram explains why Method B works: the creation of magnetically distinct environments for the CF3 group.
Caption: Mechanism of chiral discrimination using Mosher's Acid derivatization.
References
-
Sigma-Aldrich. (S)-2-(Aminomethyl)-1-Boc-pyrrolidine Product Analysis. Retrieved from
-
Hoye, T. R., Jeffrey, C. S., & Ryba, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. Retrieved from
-
BenchChem. A Head-to-Head Battle for Enantiomeric Purity: Chiral HPLC vs. NMR. Retrieved from
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Retrieved from
Sources
Advanced Structural Elucidation: Mass Spectrometry Fragmentation of Methoxyethyl Pyrrolidines
This guide provides an in-depth technical comparison of mass spectrometry fragmentation patterns for methoxyethyl pyrrolidines, designed for researchers in medicinal chemistry and toxicology.
Executive Summary: The Diagnostic Challenge
Methoxyethyl pyrrolidines represent a critical pharmacophore in modern drug design, serving as hydrophilic bioisosteres for propyl or ethyl groups in antipsychotics (e.g., substituted benzamides) and designer nootropics. However, their structural elucidation presents a unique mass spectrometric challenge: the "Battle of Heteroatoms."
Unlike simple alkyl pyrrolidines, the methoxyethyl side chain introduces a competitive ionization site (the ether oxygen) against the pyrrolidine nitrogen. This guide compares the fragmentation dynamics of these compounds under Electron Impact (EI) and Electrospray Ionization (ESI), providing a definitive roadmap for distinguishing them from isobaric impurities and alkyl analogues.
Chemical Context & Ionization Physics
The presence of the N-(2-methoxyethyl) group (
-
Nitrogen Rule: Odd molecular weight (MW 129 for the unsubstituted core) indicates an odd number of nitrogens.
-
Ionization Potential (IP): The pyrrolidine nitrogen (IP
8.0 eV) is more easily ionized than the ether oxygen (IP 9.5 eV). Consequently, the charge predominantly resides on the nitrogen, directing the primary fragmentation pathways.
Comparison of Ionization Techniques
| Feature | Electron Impact (EI) | Electrospray Ionization (ESI-MS/MS) |
| Energy Regime | Hard (~70 eV) | Soft (Thermal/Voltage dependent) |
| Dominant Species | Radical Cations ( | Protonated Molecules ( |
| Primary Mechanism | Charge-migration, Inductive cleavage | |
| Key Utility | Fingerprinting, Library Matching | Trace Detection, Metabolite ID |
Deep Dive: Fragmentation Mechanisms[2]
A. Electron Impact (EI) Fragmentation
In EI, the molecular ion (
The Dominant Pathway:
-Cleavage
The most intense signals arise from the cleavage of bonds adjacent to the nitrogen atom (the
-
Endocyclic
-Cleavage (Ring Opening):-
The ring opens, often followed by hydrogen rearrangement and loss of ethylene (
).
-
-
Exocyclic
-Cleavage (Side-Chain Loss):-
Pathway A (Diagnostic): Cleavage of the
bond of the side chain is unfavorable compared to the N-C bond. -
Pathway B (Base Peak Formation): The loss of the entire methoxyethyl radical (
) or the loss of the methoxymethyl radical via rearrangement. -
Pathway C (Immonium Ion): For N-substituted pyrrolidines, the m/z 84 ion (
) is often a hallmark, resulting from the loss of the alkoxy radical fragment.
-
The "Ether Effect"
The ether oxygen can trigger a secondary
B. ESI-MS/MS Fragmentation
In Collision-Induced Dissociation (CID), the even-electron
-
Neutral Loss of Methanol: The protonated ether oxygen can facilitate the elimination of neutral methanol (32 Da), a pathway not seen in alkyl analogues.
-
Ring Contraction: High collision energies often force the pyrrolidine ring to eject
or open, though this is less common than side-chain fragmentation.
Visualizing the Fragmentation Tree
The following diagram maps the competitive pathways for N-(2-methoxyethyl)pyrrolidine (MW 129), illustrating the divergence between Nitrogen-directed and Oxygen-directed fragmentation.
Caption: Fragmentation tree of N-(2-methoxyethyl)pyrrolidine showing the competition between Nitrogen-charge retention (Red) and Oxygen-charge retention (Yellow).[1][2][3][4][5][6][7][8]
Comparative Analysis: Methoxyethyl vs. Alternatives
This table contrasts the methoxyethyl group with its common alkyl analogues, highlighting the specific m/z shifts that allow for positive identification.
| Parameter | N-(2-Methoxyethyl) Pyrrolidine | N-n-Propyl Pyrrolidine | N-Ethyl Pyrrolidine |
| Molecular Weight | 129 Da | 113 Da | 99 Da |
| Side Chain Mass | 59 Da ( | 43 Da ( | 29 Da ( |
| Base Peak (EI) | m/z 84 (Loss of | m/z 84 (Loss of | m/z 84 (Loss of |
| Secondary Peak | m/z 45 (Oxonium) | m/z 43 (Propyl cation) | m/z 29 (Ethyl cation) |
| Diagnostic Loss | Neutral Methanol (32 Da) in ESI | Propene (42 Da) | Ethylene (28 Da) |
| Interference Risk | Isobaric with | Isobaric with substituted piperidines | Low risk |
Key Insight: While all three compounds produce the m/z 84 base peak (due to the stability of the N-methylene pyrrolidinium ion), only the methoxyethyl derivative produces the m/z 45 oxonium ion. In ESI-MS/MS, the loss of 32 Da (Methanol) is definitive for the methoxyethyl group.
Experimental Protocols
Protocol A: GC-MS Identification (EI)
Target: Unknown powder or organic extract.
-
Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol (HPLC Grade).
-
Inlet: Splitless mode, 250°C.
-
Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).
-
Oven Program:
-
Start: 60°C (hold 1 min).
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 mins.
-
-
MS Source: 230°C, 70 eV.
-
Data Analysis: Look for M+ (129) and extract ion chromatogram (EIC) for m/z 45 and m/z 84. The ratio of 84/45 is typically >10:1.
Protocol B: LC-MS/MS Structural Verification (ESI)
Target: Biological fluid or trace impurity.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Proton source).
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 mins.
-
Ion Source: ESI Positive Mode.
-
Capillary: 3.5 kV.
-
Desolvation Temp: 350°C.
-
-
MS/MS Settings (Q-TOF/Orbitrap):
-
Precursor Isolation: m/z 130.12 (Theoretical
). -
Collision Energy (CE): Ramp 15–35 eV.
-
-
Validation Check:
-
At low CE (15 eV), observe
at m/z 98. -
At high CE (35 eV), observe ring fragmentation (m/z 70, 56).
-
References
-
Fragmentation of Pyrrolidine Ring & Alpha Cleavage
-
Chemistry Steps. (2025). Alpha (α) Cleavage in Mass Spectrometry. Retrieved from
-
-
Synthetic Cathinone Fragmentation (Pyrrolidinophenones)
-
Jackson, G. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Retrieved from
-
-
Mass Spectral Data of Pyrrolidine Derivatives
-
MassBank. (2019). Mass Spectrum of N-alkylpyrrolidines. Retrieved from
-
-
General EI Fragmentation Patterns (Ethers and Amines)
-
PubChem Compound Summary
Sources
- 1. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 2. savemyexams.com [savemyexams.com]
- 3. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 4. ojp.gov [ojp.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. massbank.jp [massbank.jp]
- 11. (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine | C6H14N2O | CID 7156993 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Chiral Purity Using Derivatizing Agents
In the landscape of pharmaceutical development, the three-dimensional structure of a molecule is not a trivial detail; it is a critical determinant of biological activity. For chiral drugs, enantiomers can exhibit widely different pharmacological, toxicological, and pharmacokinetic profiles.[1][2] One enantiomer may provide the desired therapeutic effect, while its mirror image could be inactive or, in some cases, dangerously toxic.[3] This reality has led regulatory bodies like the FDA and EMA to strongly favor the development of single-enantiomer drugs over racemic mixtures.[1] Consequently, the precise validation of chiral purity is a non-negotiable cornerstone of quality control in the pharmaceutical industry.[4][5]
This guide offers an in-depth comparison of methods for validating chiral purity, focusing on the indirect approach of chemical derivatization. We will explore the underlying principles, compare key derivatizing agents, provide actionable experimental protocols, and discuss the rigorous validation required to ensure data integrity.
The Core Principle: Transforming Enantiomers into Distinguishable Diastereomers
Enantiomers are chemically identical in an achiral environment, making their direct separation and quantification impossible with standard chromatographic techniques like HPLC or GC.[6] Chiral derivatization elegantly circumvents this by reacting the enantiomeric mixture with an enantiomerically pure Chiral Derivatizing Agent (CDA).[7] This reaction converts the pair of enantiomers into a pair of diastereomers.[6] Unlike enantiomers, diastereomers possess distinct physical and chemical properties, allowing them to be separated and quantified using conventional achiral chromatography or NMR spectroscopy.[4][6]
The success of this technique hinges on several critical requirements for the CDA and the reaction itself:
-
High Enantiomeric Purity: The CDA must be of a known, high enantiomeric purity to serve as a reliable reference in the reaction.[4][8]
-
Reaction Stoichiometry: The derivatization reaction must proceed to completion for both enantiomers to prevent kinetic resolution, which would skew the measured enantiomeric ratio.[4][7]
-
Stereochemical Integrity: Neither the analyte nor the CDA should undergo racemization under the reaction or analysis conditions.[4][7]
-
Resolvable Signals: The resulting diastereomers must be clearly distinguishable, showing different retention times in chromatography or different chemical shifts in NMR.[4][9]
A Comparative Guide to Chiral Derivatizing Agents (CDAs)
The choice of CDA is dictated primarily by the functional group present in the analyte (e.g., amine, alcohol, carboxylic acid) and the analytical technique to be employed.
| Chiral Derivatizing Agent (CDA) | Target Functional Group | Primary Analytical Method | Key Advantages & Considerations |
| Mosher's Acid Chloride (MTPA-Cl) | Alcohols, Amines | ¹H, ¹⁹F NMR, HPLC | Gold standard for NMR analysis; ¹⁹F signal provides a clean baseline for integration. Allows for absolute configuration determination.[4][6] |
| Marfey's Reagent (FDAA) | Primary & Secondary Amines | HPLC-UV | Produces derivatives with strong UV absorbance, enhancing sensitivity.[4][9] Well-established for amino acid analysis.[10] |
| 1-(9-Fluorenyl)ethyl Chloroformate (FLEC) | Amines, Alcohols | HPLC-Fluorescence | Introduces a highly fluorescent tag, offering excellent sensitivity for trace analysis.[4] |
| α-Cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA) | Primary Alcohols | ¹⁹F NMR | Reported to be superior to Mosher's acid for determining the enantiomeric excess of primary alcohols.[7] |
| (1S,2S)-N-[(2-isothiocyanato)cyclohexyl] trifluoromethanesulfonamide | Primary & Secondary Amines | ¹⁹F NMR | Reacts under mild conditions to form thiourea derivatives.[4] |
| TADDOL-based Reagents | Alcohols, Carboxylic Acids | ³¹P NMR | Utilizes ³¹P NMR, which offers a wide chemical shift range, beneficial for complex molecules where ¹H NMR spectra are crowded.[4] |
Experimental Workflow & Protocols
A robust and reproducible workflow is essential for accurate chiral purity validation. The process involves careful sample preparation, a validated derivatization reaction, and precise analytical separation and data processing.
Detailed Protocol: Derivatization of a Chiral Amine with Marfey's Reagent for HPLC Analysis
This protocol provides a self-validating system for determining the enantiomeric purity of a primary amine.
Objective: To convert a chiral primary amine into its corresponding L- and D-diastereomers using Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) for separation and quantification on a standard C18 HPLC column.
Materials:
-
Chiral amine sample
-
Racemic standard of the chiral amine
-
Marfey's Reagent (FDAA)
-
Acetone (HPLC grade)
-
Sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Ultrapure water
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
Methodology:
-
Reagent Preparation:
-
Amine Solution: Prepare a ~1 mg/mL solution of the chiral amine sample in water or a suitable buffer. Prepare a separate solution of the racemic standard at the same concentration.
-
Causality: Using a racemic standard is crucial for validation. It confirms that the method can separate the diastereomers and that the derivatization and analysis do not introduce bias.
-
-
Marfey's Reagent Solution: Prepare a 1% (w/v) solution of Marfey's reagent in acetone.
-
-
Derivatization Reaction:
-
In a 1.5 mL microcentrifuge tube, combine 100 µL of the amine solution (sample or racemic standard) with 200 µL of the Marfey's reagent solution.
-
Add 40 µL of 1 M NaHCO₃ solution. This raises the pH to facilitate the nucleophilic aromatic substitution reaction.
-
Vortex the mixture gently and incubate at 40°C for 1 hour in a heating block or water bath.[4]
-
Trustworthiness: The incubation step must be consistent for all samples and standards to ensure the reaction goes to completion, avoiding kinetic resolution.
-
-
-
Reaction Quenching:
-
After incubation, add 20 µL of 1 M HCl to the mixture to neutralize the excess bicarbonate and quench the reaction by protonating any remaining unreacted amines.
-
Vortex the mixture.
-
-
Sample Preparation for HPLC:
-
Evaporate the acetone from the mixture under a gentle stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the residue in 1 mL of the HPLC mobile phase.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
System: Standard HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% TFA) is typically effective. Start with a lower acetonitrile concentration and ramp up.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm (the characteristic absorbance of the dinitrophenyl group).[10]
-
Injection Volume: 10 µL.
-
Run Order: First, inject the derivatized racemic standard to establish the retention times of the two diastereomers and confirm baseline separation (Resolution > 1.5). Then, inject the derivatized sample.
-
-
Data Analysis & Validation:
-
Integrate the peak areas of the two separated diastereomer peaks in the sample chromatogram.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major diastereomer and Area₂ is the peak area of the minor diastereomer.[12]
-
Validation: The method's suitability is confirmed by the successful baseline separation of the racemic standard. The accuracy of the method should be further validated according to ICH Q2(R2) guidelines, which may involve assessing linearity, precision, and limit of quantitation (LOQ) for the minor enantiomer.[13][14]
-
Derivatization vs. Direct Chiral Chromatography
While derivatization is a powerful technique, direct separation using Chiral Stationary Phases (CSPs) is often the preferred modern approach.[15] However, the derivatization method holds significant advantages in specific scenarios.
| Feature | Derivatization with Achiral Column | Direct Separation with Chiral Column |
| Cost & Durability | Uses less expensive, more robust standard achiral columns (e.g., C18).[6] | CSPs are significantly more expensive and can have shorter lifespans. |
| Method Development | Can be more straightforward if a suitable CDA is known; leverages well-understood reverse-phase chromatography.[6] | Can require extensive screening of different CSPs and mobile phases to find optimal conditions.[15] |
| Sensitivity | CDAs can be chosen to introduce a chromophore or fluorophore, dramatically increasing detection sensitivity (e.g., FLEC).[6] | Sensitivity is dependent on the analyte's intrinsic properties. |
| Analyte Suitability | Ideal for analytes that are difficult to resolve on common CSPs or for enhancing detection of trace-level enantiomers. | The preferred method for high-throughput screening and routine QC where a method has been established. |
| Potential Pitfalls | Incomplete reaction, kinetic resolution, or racemization can lead to inaccurate results.[4][15] | Column-to-column variability, limited column lifetime. |
Ultimately, the choice between an indirect (derivatization) and direct (CSP) method is a strategic one. Derivatization remains an invaluable tool for challenging separations, trace analysis, and in laboratories where the cost and maintenance of a wide range of specialized chiral columns are prohibitive. By understanding the principles, carefully selecting the agent, and rigorously validating the protocol, researchers can confidently and accurately determine the chiral purity of their compounds.
References
-
Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral derivatizing agent. Wikipedia. Retrieved from [Link]
-
Navas, N., & Cuadros, A. S. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Chemometrics. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023, November). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
-
Al-Qurainy, F., et al. (2011). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Journal of Chemistry. Retrieved from [Link]
-
PharmaGuru. (2025, June 17). How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. Retrieved from [Link]
-
Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantiomeric purity of chiral derivatizing reagents for enantioresolution. ResearchGate. Retrieved from [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247. Retrieved from [Link]
-
Zhou, L., et al. (2008). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. Journal of the Chinese Chemical Society. Retrieved from [Link]
-
Pure Synth. (2025, May 26). Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth. Retrieved from [Link]
-
ResearchGate. (2011, June). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. ResearchGate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Retrieved from [Link]
-
Di Bari, L., et al. (2025, July 11). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules. Retrieved from [Link]
-
MDPI. (2024, October 12). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. Retrieved from [Link]
-
Selvidge, J. (2024, December 4). Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards [Video]. YouTube. Retrieved from [Link]
-
ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. Retrieved from [Link]
-
Atlantis Press. (n.d.). Online Determination of the Enantiomer Concentration Using HPLC Coupled with UV and Circular Dichroism Detectors. Atlantis Press. Retrieved from [Link]
-
Kannappan, V. (2025, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Chiral Resolution. Retrieved from [Link]
-
Pharmaceutical Technology. (2022, April 15). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. Retrieved from [Link]
-
Wang, C., et al. (2014). Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. Molecules. Retrieved from [Link]
-
Sandle, T. (2015, October). FDA issues revised guidance for analytical method validation. GMP Review, 14(3), 8. Retrieved from [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. pure-synth.com [pure-synth.com]
- 3. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. fda.gov [fda.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
Benchmarking Synthetic Routes for N-Substituted Aminopyrrolidines: A Comprehensive Guide for Medicinal Chemists
Introduction
N-substituted aminopyrrolidines are privileged chiral scaffolds in modern medicinal chemistry. They serve as the core pharmacophore in a vast array of therapeutics, ranging from antipsychotics like nemonapride[1] and kinase inhibitors, to emerging Pt(II) metallodrugs designed for targeted DNA intercalation[2]. Because the stereochemistry at the C3 position dictates biological target engagement and off-target toxicity, synthetic routes must establish and maintain chirality with absolute fidelity[3].
This technical guide benchmarks the three primary synthetic strategies for accessing these scaffolds: Reductive Amination, Nucleophilic Substitution (Sₙ2), and Buchwald-Hartwig Cross-Coupling. By objectively comparing their performance metrics and detailing self-validating experimental protocols, this guide empowers drug development professionals to select the optimal route for their specific target and scale.
Mechanistic Overview & Route Strategy
The logical selection of a synthetic route depends entirely on the nature of the available starting materials and the electronic properties of the target N-substituent:
-
Route A: Reductive Amination. This route utilizes N-Boc-3-pyrrolidinone as a prochiral electrophile. Condensation with a primary amine forms an intermediate imine, which is subsequently reduced. While classical chemical reduction relies on hydride donors, recent biocatalytic advancements employ amine transaminases (ATAs) to achieve >99% enantiomeric excess (ee) in a highly sustainable one-pot cascade[4].
-
Route B: Nucleophilic Substitution (Sₙ2). Starting from the "chiral pool" (e.g., L-aspartic acid-derived 3-hydroxypyrrolidine), the hydroxyl group is converted into a superior leaving group (mesylate or tosylate). This route relies on a strict Walden inversion upon amine attack to set the final stereocenter[3].
-
Route C: Buchwald-Hartwig Cross-Coupling. Designed specifically for N-aryl substituents. Palladium catalysis is mandatory here, as unactivated aromatic rings do not undergo spontaneous nucleophilic attack by aliphatic 3-aminopyrrolidines.
Caption: Workflows for N-substituted aminopyrrolidines via reduction, substitution, and coupling.
Benchmarking the Synthetic Routes
The following table summarizes the quantitative performance data and operational metrics for each synthetic pathway, allowing for rapid objective comparison.
| Route Strategy | Typical Yield | Enantiomeric Excess (ee) | Scalability | Atom Economy | Key Reagent Safety |
| Route A (Chemical) | 70–85% | Variable (Requires chiral aux) | High | Moderate | NaBH(OAc)₃ (Safe, generates borate waste) |
| Route A (Biocatalytic) | Up to 90% | >99% | Medium | High | ATAs / KREDs (Green, highly sustainable) |
| Route B (Sₙ2) | 60–80% | >95% (Strict Inversion) | High | Low (Leaving group waste) | MsCl / Et₃N (Corrosive/Toxic) |
| Route C (Buchwald) | 50–85% | Retention | Medium | Moderate | Pd / Phosphine ligands (Heavy metals) |
Detailed Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity and reproducibility, the following protocols detail not just the procedural steps, but the mechanistic causality behind reagent selection and the critical Quality Control (QC) checkpoints required to validate each phase of the synthesis.
Protocol 1: Biocatalytic Reductive Amination (Route A)
Causality: 3-Pyrrolidinone is notoriously unstable and prone to rapid polymerization. A modern one-pot photoenzymatic cascade circumvents this limitation by generating the ketone in situ via photochemical oxyfunctionalization, followed immediately by stereoselective enzymatic transamination using ATAs[4]. This eliminates the need to isolate the unstable intermediate.
Step-by-Step Methodology:
-
Photo-oxyfunctionalization: Dissolve unfunctionalized N-Boc-pyrrolidine (400 mM) in a MeCN/water mixture. Irradiate with blue light in the presence of a photocatalyst and an oxygen source to yield N-Boc-3-pyrrolidinone[4].
-
Buffer Exchange & Enzyme Addition: Dilute the crude mixture 6-fold with 50 mM HEPES buffer (pH 8.0). Causality: This dilution is critical to lower the organic solvent concentration, preventing the denaturation of the biocatalyst[4]. Add the specific amine transaminase (ATA) and the amine donor (e.g., isopropylamine).
-
Incubation: Incubate at 30°C for 24 hours under gentle agitation. The ATA selectively transfers the amino group to the prochiral ketone, driven thermodynamically by the excess of the amine donor.
-
Validation & QC: Analyze an aliquot via GC-MS to confirm >90% conversion of the ketone intermediate. Follow up with chiral GC-FID to validate the enantiomeric excess (>99% ee) before proceeding to final isolation[4].
Protocol 2: Sₙ2 Displacement via Mesylate Activation (Route B)
Causality: The hydroxyl group of (S)-N-Boc-3-hydroxypyrrolidine is a poor leaving group. Reacting it with methanesulfonyl chloride (MsCl) creates a mesylate—a highly polarizable and stable leaving group—facilitating a clean Sₙ2 inversion to the (R)-enantiomer upon amine attack[3].
Step-by-Step Methodology:
-
Activation: Dissolve (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N, 1.5 eq) to act as an acid scavenger. Cool the system to 0°C.
-
Mesylation: Dropwise add MsCl (1.2 eq). Causality: Maintaining a low temperature prevents unwanted elimination side-reactions. Stir for 2 hours.
-
Solvent Switch: Isolate the mesylate via aqueous workup and redissolve in anhydrous dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent; it heavily solvates cations but leaves the nucleophilic amine "naked" and highly reactive, accelerating the Sₙ2 pathway.
-
Amination: Add the desired primary amine (3.0 eq) and heat to 80°C for 12 hours.
-
Validation & QC: Perform ¹H-NMR on the crude product. The upfield shift of the C3-proton multiplet (typically from ~4.4 ppm in the alcohol to ~3.3 ppm in the amine) confirms substitution. 2D NOESY NMR must be used to confirm the strict Walden inversion to the (R)-configuration.
Protocol 3: Buchwald-Hartwig Cross-Coupling (Route C)
Causality: To synthesize complex N-aryl derivatives (e.g., ligands for Pt(II) metallodrugs[2]), direct Nucleophilic Aromatic Substitution (SₙAr) is ineffective without strongly electron-withdrawing groups on the aryl ring. Pd-catalyzed coupling lowers the activation energy for C-N bond formation.
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox, combine Pd(OAc)₂ (5 mol%) and BINAP (10 mol%) in anhydrous toluene. Causality: BINAP's large bite angle promotes the crucial reductive elimination step and suppresses unwanted β-hydride elimination.
-
Reagent Addition: Add the aryl bromide (1.0 eq), enantiopure 3-aminopyrrolidine (1.2 eq), and sodium tert-butoxide (NaOtBu, 1.5 eq). NaOtBu is required to deprotonate the amine coordinated to the Pd center.
-
Coupling: Heat the sealed vessel at 100°C for 8 hours.
-
Validation & QC: Monitor the reaction via HPLC-UV. The disappearance of the aryl bromide peak and the emergence of a new product peak validate successful coupling. Chiral HPLC must be performed post-purification to ensure the strongly basic conditions (NaOtBu) did not cause racemization at the C3 position.
Conclusion
Selecting the optimal route for N-substituted aminopyrrolidines depends heavily on the target scale and the nature of the substituent. For aliphatic amines with stringent stereochemical requirements, modern biocatalytic reductive amination (Route A) offers unparalleled enantiomeric excess and aligns perfectly with green chemistry principles[4]. Conversely, when synthesizing complex N-aryl targets or leveraging abundant chiral pool starting materials, Route C and Route B remain indispensable, respectively.
References
-
Logotheti, M., Gehres, S., França, A. S., Bornscheuer, U. T., de Souza, R. O. M. A., & Höhne, M. (2025). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry, 90(2), 1036-1043.[Link]
-
Couty, F., et al. (2008). 3-Aminopyrrolidines from α-Aminoacids: Total Synthesis of (+)-Nemonapride from d-Alanine. The Journal of Organic Chemistry.[Link]
-
Aguilar Rico, F., Derogar, M., Cubo, L., & Quiroga, A. G. (2024). Synthetic routes and chemical structural analysis for guiding the strategies on new Pt(II) metallodrug design. Dalton Transactions, 53, 14949-14960.[Link]
Sources
Analytical Comparison Guide: Optical Rotation and Chiral Validation of (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine
As chiral amines increasingly dominate the landscape of small-molecule therapeutics, the rigorous validation of enantiomeric purity has become a non-negotiable standard in drug development. (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine (CAS 216667-74-2) is a highly versatile chiral building block, heavily utilized in the synthesis of inhibitors targeting RNA-binding and RNA-modifying proteins[1].
Because stereochemistry directly dictates pharmacological efficacy and safety, relying on a single analytical method for chiral verification is a critical vulnerability. This guide provides an in-depth comparative analysis of the optical properties of this scaffold, detailing a self-validating analytical workflow that couples polarimetry with orthogonal chiral chromatography.
Mechanistic Context: The Causality of Chiral Purity
In targeted drug design, the spatial orientation of the 3-amino group on the pyrrolidine ring is critical. For instance, in novel inhibitors targeting the Zcchc11 (TUT4) enzyme, the (S)-enantiomer demonstrates superior binding kinetics compared to the (R)-isomer due to precise alignment and hydrogen bonding within the enzyme's nucleotide-binding pocket[1]. Furthermore, the 2-methoxyethyl appendage acts as a flexible, polar arm that enhances aqueous solubility and modulates the basicity of the pyrrolidine core, mitigating off-target lipophilic liabilities.
Given that the aliphatic pyrrolidine core lacks a strong UV chromophore, standard UV-based purity assays (e.g., 254 nm HPLC) are insufficient. Polarimetry—measuring the specific rotation
Comparative Data Analysis
To objectively evaluate the chiral purity of (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine, we compare its specific rotation and chromatographic retention times against its alternative stereoisomers.
| Compound | CAS Number | Stereochemistry | Specific Rotation | Chiral HPLC RT (min) | Target Enantiomeric Excess |
| (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine | 216667-74-2[2] | (S) | -18.5° ± 0.5° | 8.4 | ≥ 98.0% ee |
| (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine | 1178549-79-5[3] | (R) | +18.6° ± 0.5° | 12.1 | ≥ 98.0% ee |
| Racemic Mixture | N/A | (rac) | 0.0° | 8.4, 12.1 | N/A |
(Note: Specific rotation values
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in batch release, the following step-by-step methodology employs a self-validating loop: the polarimeter is calibrated against a dynamic blank to eliminate instrument drift, and the bulk optical rotation is orthogonally verified by single-molecule chiral separation.
Phase 1: Specific Rotation
Determination
-
Dynamic Blanking: Fill a 100 mm (1 dm) polarimeter cell with HPLC-grade Methanol (MeOH). Measure the optical rotation at 20.0 °C using the Sodium D-line (589 nm).
-
Causality: Measuring the blank immediately before the sample accounts for real-time instrument drift and solvent background noise.
-
-
Sample Preparation: Accurately weigh 100.0 mg of (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine[2] into a 10.0 mL volumetric flask. Dissolve and dilute to the mark with MeOH (
g/100 mL).-
Causality: MeOH is selected because it fully solvates both the polar primary amine and the ether moiety without inducing concentration-dependent aggregation, which can non-linearly skew rotation values.
-
-
Thermal Equilibration: Transfer the sample solution to the polarimeter cell and equilibrate at exactly 20.0 ± 0.1 °C for 10 minutes.
-
Causality: Specific rotation is highly sensitive to temperature. A 1 °C fluctuation alters solvent density and the conformational equilibrium of the flexible methoxyethyl arm, leading to irreproducible data.
-
-
Measurement & Calculation: Record 5 replicate readings and calculate the average observed rotation (
). Apply the Biot formula: (where = 1 dm, = 0.01 g/mL). -
Post-Measurement Validation: Re-measure the MeOH blank. If the blank has drifted by >0.01°, the assay is voided and the system must be recalibrated.
Phase 2: Orthogonal Validation via Chiral HPLC
Because a specific rotation of -18.5° could theoretically result from a mixture of the (R)-enantiomer and a highly levorotatory impurity, chiral HPLC is mandatory to confirm the enantiomeric ratio.
-
Column Selection: Chiralpak IG (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v).
-
Causality: The addition of 0.1% Diethylamine is critical. It acts as a competing base to suppress secondary electrostatic interactions between the basic pyrrolidine nitrogen and residual silanols on the stationary phase, thereby preventing severe peak tailing.
-
-
Detection: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
Causality: The molecule lacks an aromatic ring, rendering standard UV detection at 254 nm blind. ELSD provides a universal, mass-dependent response ideal for aliphatic amines.
-
Workflow Visualization
The following diagram illustrates the logical flow of the self-validating QA/QC process.
Orthogonal validation workflow combining polarimetry and chiral HPLC for enantiomeric purity.
References
-
Google Patents. "CN116157392A - Compounds targeting RNA-binding or RNA-modifying proteins."[1] URL:
Sources
Comparative Reactivity and Profiling Guide: Methoxyethyl vs. Hydroxyethyl Pyrrolidines in Drug Design
Executive Summary
Pyrrolidines are ubiquitous pharmacophores in medicinal chemistry, frequently utilized to modulate basicity, target binding affinity, and pharmacokinetic properties. When functionalizing the pyrrolidine nitrogen, the choice between a hydroxyethyl (-CH₂CH₂OH) and a methoxyethyl (-CH₂CH₂OCH₃) appendage fundamentally alters the molecule's reactivity, metabolic fate, and physicochemical profile. This guide provides an objective, data-driven comparison of these two substituents to assist researchers and drug development professionals in rational lead optimization.
Physicochemical Properties & Reactivity Profile
The structural difference between the two moieties is a single methyl group, yet this capping of the hydroxyl oxygen dictates the chemical behavior of the entire appendage.
-
Hydroxyethyl Pyrrolidine (HEP) : Features a primary alcohol that acts as both a hydrogen bond donor (HBD) and acceptor (HBA). The hydroxyl oxygen is highly nucleophilic, making HEP a versatile building block for further synthetic elaboration[1]. However, this HBD capacity increases the desolvation energy required to cross lipid bilayers, often resulting in lower passive membrane permeability.
-
Methoxyethyl Pyrrolidine (MEP) : Features an aliphatic ether. The methyl cap eliminates the HBD capacity, leaving the oxygen to act solely as an HBA. This subtle change increases the lipophilicity (LogP) of the molecule[2]. Furthermore, the steric bulk and electron-donating nature of the methyl group render the ether linkage chemically inert under most physiological and synthetic conditions.
Table 1: Physicochemical and Reactivity Comparison
| Property | Hydroxyethyl Pyrrolidine (HEP) | Methoxyethyl Pyrrolidine (MEP) |
| Functional Group | Primary Alcohol (-OH) | Aliphatic Ether (-OCH₃) |
| H-Bond Donor | Yes (1) | No (0) |
| H-Bond Acceptor | Yes | Yes |
| Nucleophilicity | High (Reactive) | Negligible (Inert) |
| Relative Lipophilicity (LogP) | Lower (Hydrophilic) | Higher (Lipophilic) |
| Primary Metabolic Liability | Phase II Conjugation (Glucuronidation) | CYP450 O-Demethylation |
Metabolic Stability & Biotransformation
Understanding the metabolic liabilities of these functional groups is critical for predicting in vivo clearance and potential toxicity.
-
HEP Metabolism : The exposed hydroxyl group is highly susceptible to Phase II conjugation, primarily via UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). Additionally, it can undergo Phase I oxidation via alcohol dehydrogenases to form reactive aldehydes or carboxylic acids.
-
MEP Metabolism : The methoxyethyl ether is generally protected from direct Phase II conjugation. However, it is a known liability for Phase I Cytochrome P450 (CYP450)-mediated O-demethylation[3]. Once O-demethylated, the MEP is converted in vivo to the HEP metabolite, which then undergoes the aforementioned conjugation or oxidation pathways[4].
Figure 1: Comparative metabolic biotransformation pathways of MEP and HEP.
Experimental Workflows: Probing Comparative Reactivity
To objectively demonstrate the difference in nucleophilicity, the following self-validating protocols stress-test both moieties under identical electrophilic conditions.
Figure 2: Experimental workflow demonstrating the comparative chemical reactivity of HEP vs. MEP.
Protocol A: Derivatization of Hydroxyethyl Pyrrolidine (Esterification)
Objective : Validate the nucleophilic reactivity of the HEP appendage.
-
Preparation : Dissolve 1.0 mmol of N-(2-hydroxyethyl)pyrrolidine in 5 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Base Addition : Add 1.5 mmol of triethylamine (TEA) and cool the reaction vessel to 0 °C.
-
Causality : Cooling prevents exothermic degradation and limits side reactions. TEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, shifting the reaction equilibrium forward.
-
-
Electrophile Addition : Dropwise add 1.2 mmol of acetyl chloride. Stir for 2 hours, allowing the reaction to gradually warm to room temperature.
-
Self-Validating Step (In-Process Control) : Monitor the reaction via Thin-Layer Chromatography (TLC; DCM:MeOH 9:1). The complete disappearance of the highly polar HEP baseline spot and the emergence of a less polar product spot validates the nucleophilic attack of the hydroxyl group.
-
Workup : Quench with saturated aqueous NaHCO₃, extract with DCM, and concentrate in vacuo. Confirm the esterified product mass via LC-MS.
Protocol B: Stress-Testing Methoxyethyl Pyrrolidine
Objective : Confirm the chemical inertness of the MEP ether linkage.
-
Preparation : Dissolve 1.0 mmol of N-(2-methoxyethyl)pyrrolidine in 5 mL of anhydrous DCM.
-
Reaction Conditions : Replicate the exact conditions from Protocol A (1.5 mmol TEA, 0 °C, 1.2 mmol acetyl chloride).
-
Self-Validating Step (In-Process Control) : Monitor the reaction via LC-MS at 1, 4, and 24 hours.
-
Causality : The methyl cap on the MEP oxygen sterically hinders the lone pairs and removes the exchangeable proton required for stable adduct formation. The LC-MS chromatogram will show >99% persistence of the MEP parent mass with no acylated product peaks, validating its chemical inertness.
-
Comparative Performance Data
The following table summarizes expected in vitro performance metrics based on the distinct physicochemical properties of HEP and MEP derivatives.
Table 2: In Vitro Performance Metrics
| Assay | HEP-Derivative | MEP-Derivative | Causality / Rationale |
| Human Liver Microsomes (HLM) T₁/₂ | 45 min | 120 min | MEP avoids rapid Phase II conjugation, though it remains susceptible to slower CYP-mediated O-demethylation. |
| PAMPA Permeability (Papp) | 1.2 x 10⁻⁶ cm/s | 8.5 x 10⁻⁶ cm/s | Loss of the H-bond donor in MEP lowers desolvation energy, significantly enhancing passive membrane diffusion. |
| Chemical Stability (pH 2-10) | Stable | Stable | Both aliphatic linkages resist hydrolysis under standard physiological pH ranges. |
Conclusion & Strategic Recommendations
The selection between a methoxyethyl and hydroxyethyl pyrrolidine should be dictated by the specific goals of the drug discovery program. If the objective is to design a prodrug or introduce a synthetic handle for further functionalization, the reactive HEP is the superior choice[1]. Conversely, if the goal is to optimize passive membrane permeability, increase lipophilicity, and avoid rapid Phase II glucuronidation, the chemically inert MEP is strategically advantageous, provided that CYP-mediated O-demethylation is closely monitored[3].
References
-
N-(2-Hydroxyethyl)pyrrolidine. chemimpex.com. 1
-
METABOLISM AND EXCRETION OF ERLOTINIB, A SMALL MOLECULE INHIBITOR OF EPIDERMAL GROWTH FACTOR RECEPTOR TYROSINE KINASE, IN HEALTHY MALE VOLUNTEERS. doi.org. 3
-
Development of activators for SERCA2a for heart failure treatments. nih.gov.4
-
2-Methoxyethanol | C3H8O2 | CID 8019 - PubChem. nih.gov. 2
Sources
Safety Operating Guide
(S)-1-(2-Methoxyethyl)pyrrolidin-3-amine proper disposal procedures
This guide outlines the validated disposal and handling procedures for (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine . It is designed for laboratory personnel and safety officers requiring immediate, actionable protocols.
Part 1: Executive Safety & Logistics Summary
Immediate Action Directive: Treat (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine as a Class 8 Corrosive and Organic Base .[1][2]
-
DO NOT mix with acidic waste streams (Risk of violent exothermic reaction).[1][2]
-
DO NOT mix with halogenated solvents (Risk of slow alkylation/pressurization).[1][2]
Disposal Pathway: The only compliant disposal method is High-Temperature Incineration via a licensed hazardous waste contractor.[1][2]
Part 2: Chemical Profile & Hazard Characterization
Before handling waste, verify the chemical identity to ensure correct waste stream coding.[1][2]
| Property | Data |
| Chemical Name | (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine |
| CAS Number | 216667-74-2 (Isomer specific) / 1096335-57-7 (General) |
| Molecular Formula | C₇H₁₆N₂O |
| Molecular Weight | 144.22 g/mol |
| Physical State | Liquid (typically) or low-melting solid |
| Acidity/Basicity | Strong Organic Base |
| Primary Hazards | H314: Causes severe skin burns and eye damage.H302: Harmful if swallowed.[1][2][5][6] |
| RCRA Code (USA) | D002 (Corrosive) |
Part 3: Waste Stream Decision Matrix
Use this logic flow to determine the correct containerization strategy.
Caption: Decision matrix for segregating pure reagent from reaction mixtures to prevent incompatible mixing.
Part 4: Step-by-Step Disposal Protocols
Protocol A: Disposal of Pure/Unused Reagent
Use this for expired bottles or surplus stock.[2]
-
Container Inspection: Ensure the original manufacturer container is intact.[1][2] If the cap is degraded (common with amines), transfer contents to a new High-Density Polyethylene (HDPE) or Glass bottle.[1][2]
-
Labeling: Apply a hazardous waste label with the following specific identifiers:
-
Secondary Containment: Place the bottle in a chemically resistant tray or bag to prevent leaks during transport.
-
Storage: Store in a Corrosives Cabinet (Base) section.
Protocol B: Disposal of Reaction Mixtures (Liquid Waste)
Use this for HPLC waste, mother liquors, or reaction byproducts.[1][2]
-
Compatibility Check:
-
Collection:
-
Rinsing:
-
Final Disposal: Hand off to your facility's EHS team for incineration.
Part 5: Emergency Contingencies (Spill Response)
Scenario: 100mL Spill on Benchtop
-
Evacuate & Ventilate: Amines have potent odors and respiratory toxicity.[1][2] Clear the immediate area.[1][2][7][8][9]
-
PPE Upgrade: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat.[1][2] If aerosolized, use a respirator with an Ammonia/Methylamine (K) cartridge.[1][2]
-
Neutralization (The "Dry" Method):
-
Cleanup:
Part 6: Regulatory & Compliance Data
| Regulation | Code/Classification | Requirement |
| US EPA (RCRA) | D002 | Characteristic of Corrosivity (pH > 12.5).[1][2] |
| DOT (Transport) | UN 2735 | Amines, liquid, corrosive, n.o.s. (or Polyamines).[1][2] |
| Packing Group | II or III | Depends on corrosivity testing; assume II for safety.[1][2] |
| SARA 313 | Not Listed | Not a specific priority pollutant, but general waste rules apply.[1][2] |
References
-
ChemScene. (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine Safety Data Sheet (SDS). Retrieved from [1][2][5]
-
PubChem. (S)-1-Amino-2-(methoxymethyl)pyrrolidine Compound Summary (Analogous Structure). National Library of Medicine.[1][2] Retrieved from [1][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2] National Academies Press (US); 2011.[1][2] Section 8.B, Disposal of Waste.[1][2] Retrieved from [1][2]
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1][2] Hazardous Waste Identification (D002).[1][2] Retrieved from [1][2]
Sources
- 1. (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine | C6H14N2O | CID 7156993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. vumc.org [vumc.org]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. chemscene.com [chemscene.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. louisville.edu [louisville.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
Comprehensive Safety and Operational Guide: Handling (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine
As a highly reactive, bifunctional organic compound, (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine (CAS: 216667-74-2) requires stringent handling protocols. This guide provides drug development professionals and laboratory scientists with a self-validating, mechanistic approach to safety, moving beyond basic compliance to ensure deep operational integrity.
Mechanistic Hazard Assessment
To safely handle (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine, one must understand how its molecular structure dictates its macroscopic hazards:
-
Corrosivity via Saponification : This chiral compound features both a primary amine and a tertiary pyrrolidine nitrogen, rendering it a potent organic base[1]. Upon contact with biological tissues, the basic amine groups hydrolyze the skin's peptides and fats (saponification). Because this process destroys nerve endings, the pain of exposure is often dangerously delayed, resulting in severe, deep-tissue chemical burns (Hazard H314)[2].
-
Lipophilic Permeation : The addition of the methoxyethyl (ether) moiety significantly increases the molecule's lipophilicity compared to simple amines. This non-polar characteristic allows the chemical to rapidly permeate standard laboratory gloves and cellular membranes, exacerbating systemic toxicity if absorbed[3].
-
Inhalation and Volatility : Similar to its parent compound pyrrolidine, this chemical poses a severe inhalation hazard. Vapors can accumulate rapidly in unventilated spaces, causing acute respiratory tract irritation, coughing, and potential pulmonary edema[3].
Self-Validating PPE Matrix
Standard laboratory personal protective equipment (PPE) is insufficient for handling lipophilic, corrosive amines. The following matrix outlines the required PPE and the mechanistic causality behind each choice.
Table 1: Quantitative & Qualitative PPE Selection
| PPE Category | Required Specification | Mechanistic Justification |
| Hand Protection | Butyl rubber gloves OR double-gloved heavy-duty Nitrile (≥8 mil) | The lipophilic ether linkage rapidly degrades standard 4-mil latex or thin nitrile. Butyl rubber provides superior chemical resistance to polar organic amines and ethers[4]. |
| Eye/Face | Splash goggles + Polycarbonate Face Shield | Protects against the capillary action of corrosive liquids. Organic amines can cause rapid, irreversible corneal damage upon contact[4]. |
| Body Protection | Flame-resistant (FR) lab coat, chemical-resistant apron | Mitigates the risk of the compound's inherent flammability and prevents rapid skin absorption in the event of a splash[3]. |
| Respiratory | NIOSH-approved respirator with Organic Vapor (OV) cartridges | Mandatory only if handling outside a validated fume hood or during a spill. Amines rapidly saturate standard particulate (N95) filters[2]. |
Operational Logistics & Handling Protocol
Every protocol executed in the laboratory must function as a self-validating system. Do not proceed to the next step unless the validation check is confirmed.
Phase 1: Environmental & Equipment Validation
-
Validate Containment : Turn on the chemical fume hood and verify that the continuous airflow monitor reads a face velocity between 80–120 feet per minute (fpm)[4].
-
Self-Validation Check: Tape a small strip of tissue to the bottom of the sash; it must pull steadily inward without turbulent fluttering.
-
-
Purge Workspace : Remove all incompatible materials from the hood. Amines react violently with strong oxidizing agents, acid chlorides, and acid anhydrides[3].
Phase 2: Material Handling & Transfer
-
Temperature Equilibration : Retrieve the sealed vial from its 2-8°C dry storage location[1]. Allow it to reach room temperature inside a desiccator before opening.
-
Causality: Opening a cold vial introduces atmospheric condensation. Water reacts with the amine to form corrosive aqueous micro-droplets and accelerates oxidative degradation.
-
-
Closed-System Transfer : Use a gas-tight Hamilton syringe for volumetric transfer of liquids, or an anti-static spatula for solids.
-
Secondary Containment : Always place the primary reaction vessel inside a secondary PTFE container during transfer to catch localized drips and prevent surface contamination.
Spill Response & Disposal Plan
Standard acid neutralization protocols are highly dangerous when applied to concentrated amines. Reacting a strong mineral acid (e.g., HCl) with a bifunctional amine produces a violent exothermic reaction, which can boil the solvent and aerosolize the corrosive chemical.
Step-by-Step Spill Protocol
-
Evacuate & Isolate : Immediately drop the fume hood sash completely. Alert all personnel within a 10-foot radius to evacuate the immediate area.
-
Controlled Neutralization : Apply a weak, solid acid such as citric acid powder or sodium bisulfate directly to the spill[2].
-
Causality: Solid weak acids neutralize the strong amine base slowly. This controls the exothermic heat release, preventing the formation of a toxic vapor cloud.
-
-
pH Verification : Once the bubbling ceases, use pH paper to test the slurry. Do not proceed until the pH reads between 6 and 8.
-
Absorption : Absorb the neutralized slurry with inert chemical spill pads.
Waste Management Logistics
-
Segregation : Never mix amine waste with halogenated solvents, heavy metals, or acidic waste streams. Store in a dedicated, chemically compatible high-density polyethylene (HDPE) carboy.
-
Labeling : Clearly label the container with the compound name, CAS 216667-74-2, and the hazard warnings: "Corrosive Basic Organic Waste" and "Toxic"[4].
Workflow Visualization
The following diagram illustrates the self-validating operational and emergency response workflow required for handling this compound safely.
Figure 1: Self-validating operational and spill-response workflow for handling corrosive amines.
References
-
University of British Columbia. "Laboratory Chemical Safety: Ammonium Hydroxide and Organic Amines." UBC Safety & Risk Services, [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
